(R)-2-Chlorosuccinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-chlorobutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGKXSHUKXMDRW-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032073 | |
| Record name | (2R)-2-Chlorosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-40-5 | |
| Record name | Chlorosuccinic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Chlorosuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROSUCCINIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/936SBK549N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Chlorosuccinic Acid: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of (R)-2-Chlorosuccinic acid, a pivotal chiral building block in modern organic synthesis. We will explore its fundamental chemical and physical properties, spectroscopic characteristics, and inherent reactivity. The guide delves into its synthetic origins, emphasizing the importance of stereochemical integrity, and highlights its significant applications, particularly in the development of enantiomerically pure pharmaceutical agents. This document is intended for researchers, chemists, and professionals in drug discovery and development who utilize chiral intermediates to construct complex molecular architectures.
Introduction to a Key Chiral Intermediate
This compound, a chlorinated derivative of succinic acid, is a bifunctional organic compound featuring two carboxylic acid moieties and a single, well-defined stereocenter.[1] Its significance in the chemical and pharmaceutical industries stems directly from its chiral nature.[2] The precise three-dimensional arrangement of its substituents makes it an invaluable starting material for the synthesis of complex, enantiomerically pure molecules.[3][] In drug development, the chirality of an active pharmaceutical ingredient (API) is often critical to its efficacy and safety, as different enantiomers can exhibit vastly different biological activities.[5] this compound serves as a foundational component, allowing chemists to introduce and preserve the desired stereochemistry throughout a synthetic sequence.[6]
Molecular Structure and Stereochemistry
The fundamental identity of this compound is defined by its structure and stereochemistry.
-
Chemical Name: (2R)-2-chlorobutanedioic acid[7]
-
Synonyms: D-(+)-Chlorosuccinic acid, (R)-Chlorosuccinic acid[7][8]
The molecule possesses a chiral center at the second carbon (C2), the site of the chlorine substituent. The "(R)" designation, derived from the Cahn-Ingold-Prelog priority rules, specifies the absolute configuration at this center. This fixed stereochemistry is the cornerstone of its utility in asymmetric synthesis.
Figure 1: 2D structure of this compound indicating the (R)-stereocenter.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| Physical State | Crystalline Solid | [1] |
| Melting Point | 150-153 °C | [2][8][10] |
| Boiling Point | 235.8 °C at 760 mmHg | [2] |
| Density | 1.595 g/cm³ | [2] |
| Water Solubility | 180 g/L (at 20 °C) | [10] |
| Storage Temperature | 2-8 °C | [1][2][8] |
| pKa | 2.71 ± 0.23 (Predicted) | [10] |
The compound's high melting point and substantial water solubility are characteristic of a small, polar organic acid. The recommended storage at refrigerated temperatures suggests a need to mitigate potential long-term degradation.[1][2]
Spectroscopic Profile (Expected)
While raw spectral data is experiment-dependent, the structure of this compound allows for the prediction of key features essential for its characterization.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct non-exchangeable proton environments. The proton on the chiral carbon (CH-Cl) would appear as a doublet of doublets. The two protons on the adjacent methylene (CH₂) group are diastereotopic and should appear as two separate multiplets, each coupling with the methine proton and with each other. The two carboxylic acid protons would appear as broad singlets at the downfield end of the spectrum, and their signal can be exchanged with D₂O.
-
¹³C NMR: The carbon spectrum should display four signals corresponding to the two distinct carboxylic acid carbons, the carbon bearing the chlorine atom (CH-Cl), and the methylene carbon (CH₂).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups (typically ~2500-3300 cm⁻¹). A sharp, strong C=O stretch for the carbonyls will also be prominent (typically ~1700-1725 cm⁻¹). A C-Cl stretch will be observable in the fingerprint region.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would readily show the deprotonated molecule [M-H]⁻. A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) would be a definitive feature for fragments containing the chlorine atom.[11]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its three functional groups: two carboxylic acids and a secondary alkyl chloride. This trifunctional nature makes it a versatile synthetic intermediate.[2]
-
Reactions of the Carboxylic Acids: The carboxyl groups can undergo standard transformations such as esterification (with alcohols under acidic catalysis), amide formation (via activation with reagents like thionyl chloride or carbodiimides followed by amine addition), and reduction to alcohols.
-
Reactions of the Alkyl Chloride: The chlorine atom is positioned on a secondary carbon and is alpha to a carbonyl group, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This is a key reaction for introducing new functionalities at the chiral center. Critically, Sₙ2 reactions proceed with an inversion of stereochemistry, transforming the (R)-center into an (S)-center. This predictable stereochemical outcome is a cornerstone of its use in asymmetric synthesis.
Figure 2: Key reaction pathways for this compound.
Synthesis and Enantiomeric Purity
The reliable synthesis of this compound with high enantiomeric excess is crucial. A common and efficient method involves a diazotization-chlorination sequence starting from the naturally occurring amino acid, D-Aspartic acid.[8] This approach is a classic example of "chiral pool" synthesis, where an inexpensive, enantiomerically pure natural product is used as the starting material.
The use of a chiral starting material from nature is a cost-effective and reliable strategy to ensure the final product has high enantiomeric purity, which is a critical parameter for its use in pharmaceutical synthesis.[6]
Figure 3: Conceptual workflow for producing an API from a chiral pool starting material.
Applications in Pharmaceutical and Chemical Industries
The primary application of this compound is as a versatile chiral building block for the synthesis of enantiomerically pure compounds.[1][2]
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various APIs. Its bifunctional nature allows for the construction of complex molecular scaffolds while maintaining stereochemical control.[12]
-
Asymmetric Catalysis: It can be used in the development of new catalytic processes where its chiral structure helps to induce selectivity in chemical reactions.[2]
-
Chiral Resolving Agent: In research settings, its enantiomeric purity can be leveraged for the separation of racemic mixtures of other chiral compounds.[2]
-
Agrochemicals: The chiral properties of molecules are also important in agriculture for creating more effective and environmentally benign herbicides and pesticides, representing another potential application area.[2]
Analytical Methodologies
Ensuring the quality and, most importantly, the enantiomeric purity of this compound is paramount.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.). A chiral stationary phase is used to separate the (R)- and (S)-enantiomers, allowing for their precise quantification.[13]
-
Standard Chromatography (GC/LC): Gas or liquid chromatography coupled with mass spectrometry (GC-MS, LC-MS) can be used to confirm purity and identify any potential impurities after appropriate derivatization.[14][15]
-
NMR Spectroscopy: As detailed previously, NMR is a powerful tool for structural confirmation and purity assessment.
Safety and Handling
This compound is classified as a corrosive substance and must be handled with appropriate care.[8][10]
-
Safety Precautions: Always handle in a well-ventilated area or fume hood. Wear suitable protective clothing, gloves, and eye/face protection.[10][16]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash off immediately with plenty of water.[16]
Refer to the specific Safety Data Sheet (SDS) for complete and detailed handling information.[16]
Conclusion
This compound is more than a simple chlorinated dicarboxylic acid; it is a high-value, enabling reagent for modern asymmetric synthesis. Its well-defined stereochemistry, derived from the chiral pool, combined with its versatile reactivity, makes it an indispensable tool for chemists in pharmaceutical and fine chemical industries. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the creation of stereochemically complex and biologically active molecules.
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LookChem. (S)-2-CHLOROSUCCINIC ACID(4198-33-8) Basic information.[Link]
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A Senior Application Scientist's Guide to the Stereospecific Synthesis of (R)-2-Chlorosuccinic Acid from D-Aspartic Acid
Abstract
This technical guide provides an in-depth exploration of the synthesis of (R)-2-Chlorosuccinic acid, a valuable chiral building block in pharmaceutical and agrochemical industries.[1] Commencing with the readily available and enantiomerically pure D-Aspartic acid, this guide elucidates the stereospecific conversion via a diazotization reaction. A detailed exposition of the reaction mechanism, emphasizing the role of the neighboring carboxyl group in retaining stereochemistry through an α-lactone intermediate, is presented. This document furnishes a comprehensive, step-by-step experimental protocol, a summary of key physicochemical and reaction data, and discusses the significance of this synthesis in the broader context of drug development and chiral chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this critical synthetic transformation.
Introduction: The Significance of Chiral Synthons in Drug Development
In the landscape of modern drug discovery, the chirality of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a therapeutic agent dictates its interaction with biological targets, which are themselves chiral. Consequently, the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore a cornerstone of pharmaceutical development, ensuring the desired therapeutic effect while minimizing off-target effects.[2]
This compound stands as a key chiral synthon, providing a versatile four-carbon framework with defined stereochemistry at the C2 position. Its utility lies in its bifunctional nature, possessing both a carboxylic acid and a reactive chloro-substituent, making it an ideal starting material for the synthesis of more complex chiral molecules.[3] This guide focuses on a robust and stereospecific method for the synthesis of this compound from the naturally occurring D-Aspartic acid.
D-Aspartic acid, an endogenous amino acid found in neuroendocrine tissues, serves as an inexpensive and enantiomerically pure precursor.[4][5] The synthetic route described herein leverages a classical diazotization reaction to replace the primary amine of D-Aspartic acid with a chlorine atom, a transformation that proceeds with a high degree of stereochemical fidelity.
The Reaction Mechanism: A Tale of Stereochemical Retention
The conversion of a primary amine to a halide via diazotization is a well-established transformation in organic chemistry. However, in the case of α-amino acids such as D-Aspartic acid, the reaction exhibits a fascinating and crucial stereochemical outcome: retention of configuration. This is a direct consequence of neighboring group participation by the adjacent carboxyl group.
The overall transformation can be visualized as a two-step process involving a double inversion of stereochemistry, ultimately leading to the net retention of the original configuration.
Figure 1: The reaction mechanism for the synthesis of this compound from D-Aspartic acid.
The process begins with the diazotization of the primary amine of D-Aspartic acid using sodium nitrite in the presence of a strong acid, such as hydrochloric acid. This generates a highly unstable diazonium salt intermediate. In a concerted or rapid sequential step, the neighboring carboxyl group acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group and displacing the nitrogen gas. This intramolecular cyclization proceeds with an inversion of stereochemistry at the chiral center, forming a transient α-lactone intermediate.
The highly strained three-membered α-lactone ring is then susceptible to nucleophilic attack. The chloride ion, present in high concentration from the hydrochloric acid, acts as the nucleophile, attacking the α-carbon of the lactone. This second step is a classic Sₙ2 reaction, which proceeds with another inversion of stereochemistry. The net result of these two sequential inversions is the retention of the original stereochemistry of the D-Aspartic acid starting material, yielding the desired this compound.
Physicochemical and Reaction Data
A summary of the key physicochemical properties of the starting material and the final product, along with typical reaction parameters, is provided in the table below.
| Parameter | D-Aspartic Acid | This compound |
| Molecular Formula | C₄H₇NO₄ | C₄H₅ClO₄ |
| Molecular Weight | 133.10 g/mol | 152.53 g/mol [6] |
| Appearance | Colorless crystals | Crystalline solid |
| Melting Point | 270 °C | 150-153 °C |
| Solubility in Water | 4.5 g/L | Soluble |
| Specific Rotation ([α]D) | -25.4° (c=2, 6N HCl) | Expected to be dextrorotatory (+) |
| Typical Yield | N/A | 80-95% |
| Enantiomeric Purity | >99% | >98% |
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of the enantiomeric (S)-(-)-chlorosuccinic acid and represents a reliable method for the preparation of this compound.[7]
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Enantioselective Synthesis of (R)-2-Chlorosuccinic Acid: An In-Depth Technical Guide
Abstract
(R)-2-Chlorosuccinic acid is a valuable chiral building block in the synthesis of numerous pharmaceuticals and bioactive molecules. Its stereocenter dictates the biological activity and pharmacological profile of the final products, making its enantioselective synthesis a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive overview of the core methodologies for preparing this compound with high optical purity. We will delve into the mechanistic underpinnings of enzymatic and chemo-enzymatic strategies, offering field-proven insights and detailed experimental protocols. The causality behind experimental choices, self-validating systems for protocol integrity, and authoritative references are central pillars of this document, ensuring a blend of theoretical knowledge and practical applicability.
Introduction: The Significance of this compound in Drug Discovery
Chirality plays a pivotal role in the efficacy and safety of pharmaceutical compounds. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This compound serves as a versatile chiral precursor for a variety of complex molecules. The chlorine atom provides a reactive handle for nucleophilic substitution, while the two carboxylic acid groups offer multiple points for modification and linkage, making it an ideal starting material in the construction of intricate molecular architectures. The demand for enantiomerically pure drugs has driven the development of robust and efficient methods for the synthesis of such chiral building blocks.[1][2]
Chemo-enzymatic Synthesis: A Powerful and Sustainable Approach
Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful and sustainable route to enantiopure compounds.[3][4] This approach often circumvents the need for complex chiral auxiliaries or expensive metal catalysts, aligning with the principles of green chemistry.
Enzymatic Desymmetrization of Prochiral Diesters
One of the most elegant and widely adopted strategies for the synthesis of chiral succinic acid derivatives is the enzymatic desymmetrization of a prochiral disubstituted succinate diester.[5] This method leverages the high enantio- and regioselectivity of hydrolytic enzymes to selectively hydrolyze one of the two ester groups of a racemic substrate, yielding the desired chiral half-ester.
Causality of Experimental Choices:
-
Enzyme Selection: The choice of enzyme is paramount for achieving high enantioselectivity. Lipases and esterases are commonly employed due to their broad substrate scope and stereoselectivity. For instance, Lipase B from Candida antarctica (CAL-B) and lipases from Pseudomonas species have shown excellent performance in resolving racemic chlorohydrins and related compounds.[1] The enzyme Alcalase®, a subtilisin preparation, has also been effectively used for the enantio- and regioselective monohydrolysis of various 2-substituted succinate diesters.[5] The selection is often guided by screening a panel of enzymes to identify the one that provides the best balance of activity and enantiomeric excess (ee) for the specific substrate.
-
Substrate Engineering: The nature of the ester group can significantly influence the reaction rate and selectivity. Methyl or ethyl esters are common choices due to their ready availability and susceptibility to enzymatic hydrolysis.[5]
-
Reaction Conditions: Key parameters such as pH, temperature, and solvent system must be optimized to ensure optimal enzyme activity and stability. Aqueous buffer systems are typically used to maintain a constant pH, which is crucial for the catalytic activity of most hydrolases.
2.1.1. Experimental Protocol: Enzymatic Hydrolysis of Diethyl 2-Chlorosuccinate
This protocol describes a representative procedure for the enzymatic desymmetrization of diethyl 2-chlorosuccinate.
Materials:
-
Racemic diethyl 2-chlorosuccinate
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) (1 M)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, suspend racemic diethyl 2-chlorosuccinate (1 equivalent) in 0.1 M phosphate buffer (pH 7.5).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
-
pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 0.5 M NaOH solution using a pH-stat or manual titration. The consumption of NaOH is monitored to determine the extent of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess of the remaining unreacted ester.
-
Workup:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Acidify the aqueous solution to pH 2 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-chloro-4-ethoxy-4-oxobutanoic acid.
-
-
Purification: The resulting chiral half-ester can be further purified by silica gel chromatography.
-
Hydrolysis to Diacid: The purified half-ester is then subjected to acidic or basic hydrolysis to afford the final this compound.
Data Presentation:
| Entry | Enzyme | Substrate Conversion (%) | Enantiomeric Excess (ee) of Half-Ester (%) | Yield (%) |
| 1 | CAL-B | 50 | >99 | ~45 |
| 2 | Pseudomonas sp. Lipase | 48 | 95 | ~42 |
Self-Validating System: The enantiomeric excess of the product should be determined using a validated chiral HPLC or GC method. The specific rotation of the final product should also be measured and compared with literature values.
Chemo-enzymatic Cascade Reactions
More advanced strategies involve combining chemical and enzymatic steps in a one-pot cascade, which can improve overall efficiency by avoiding intermediate purification steps.[6] For instance, a chemical reaction can be used to generate a prochiral intermediate in situ, which is then stereoselectively transformed by an enzyme.
A notable approach combines a Rh(II)-catalyzed diazo coupling reaction with an enzymatic reduction in a one-pot sequence to produce enantioenriched 2-substituted succinate derivatives.[6] While not directly producing this compound, this methodology highlights the potential of cascade reactions for creating chiral succinates with high efficiency and enantioselectivity.
Asymmetric Catalysis
Asymmetric catalysis using chiral metal complexes or organocatalysts represents another powerful tool for the enantioselective synthesis of chiral molecules.[7][8] These methods often offer high turnover numbers and excellent enantioselectivities.
Asymmetric Hydrogenation
The asymmetric hydrogenation of a prochiral precursor, such as 2-chloromaleic acid or 2-chlorofumaric acid, using a chiral transition metal catalyst is a conceptually straightforward approach to this compound. Rhodium and ruthenium complexes with chiral phosphine ligands are commonly employed for such transformations.
Causality of Experimental Choices:
-
Catalyst System: The choice of the metal and the chiral ligand is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the double bond.
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence the rate and selectivity of the reaction. Optimization of these parameters is essential for achieving high yields and enantiomeric excesses.
3.1.1. Conceptual Workflow: Asymmetric Hydrogenation
Caption: Conceptual workflow for asymmetric hydrogenation.
Chiral Pool Synthesis
The "chiral pool" approach utilizes readily available and inexpensive enantiopure natural products as starting materials. For the synthesis of this compound, (S)-aspartic acid is a suitable precursor. This method involves a stereospecific diazotization reaction, where the amino group is replaced by a chlorine atom with retention of configuration.[9]
Diazotization of (S)-Aspartic Acid
This method provides a reliable route to 2-chloroalkanoic acids of high enantiomeric purity from readily available amino acids.[9]
4.1.1. Experimental Protocol: Synthesis from (S)-Aspartic Acid
Materials:
-
(S)-Aspartic acid
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve (S)-aspartic acid in concentrated hydrochloric acid at a low temperature (e.g., 0 °C).
-
Diazotization: Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the low temperature. Vigorous stirring is essential to ensure efficient mixing. Nitrogen gas will be evolved.
-
Reaction Completion: Continue stirring at low temperature for several hours after the addition of sodium nitrite is complete.
-
Extraction: Extract the reaction mixture with diethyl ether.
-
Purification: The ether extracts are dried and the solvent is removed to yield this compound. Further purification can be achieved by recrystallization.
Caption: Chiral pool synthesis from (S)-aspartic acid.
Conclusion
The enantioselective synthesis of this compound is a well-established field with several robust and reliable methodologies. Chemo-enzymatic approaches, particularly enzymatic desymmetrization, offer a green and highly selective route to this important chiral building block. For large-scale production, the chiral pool synthesis starting from (S)-aspartic acid provides a cost-effective and practical alternative. The choice of the synthetic route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and catalysts. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis of chiral building blocks like this compound will remain an active area of research.
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An In-depth Technical Guide to (R)-2-Chlorosuccinic Acid: A Cornerstone Chiral Building Block
Introduction: The Strategic Value of a Chiral Intermediate
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can be the determining factor between therapeutic efficacy and undesirable side effects. It is within this context that chiral building blocks—molecules possessing a defined stereochemistry that can be incorporated into larger, more complex structures—become indispensable tools for the synthetic chemist.[1][2]
(R)-2-Chlorosuccinic acid (CAS Number: 3972-40-5), also known as (2R)-2-chlorobutanedioic acid, is a prime example of such a crucial intermediate.[3] As a derivative of succinic acid, a fundamental C4-dicarboxylic acid, it features a single stereogenic center at the C2 position, substituted with a chlorine atom.[4] This chlorine serves as a versatile leaving group, enabling a host of stereospecific chemical transformations. Its dual carboxylic acid functionalities provide additional handles for synthetic elaboration, such as the formation of esters, amides, and other derivatives. This guide offers a technical exploration of this compound, from its fundamental properties to its synthesis and strategic application, designed for researchers, scientists, and professionals in drug development.
Section 1: Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is the foundation of sound experimental design.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[5] Its key physical and chemical identifiers are summarized below for quick reference.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3972-40-5 | [3][6] |
| Molecular Formula | C₄H₅ClO₄ | [3] |
| Molecular Weight | 152.53 g/mol | [3] |
| IUPAC Name | (2R)-2-chlorobutanedioic acid | [3] |
| Synonyms | D-Chlorosuccinic acid, (R)-Chlorosuccinic acid | [3] |
| Melting Point | 150-153 °C | [7] |
| Storage Temperature | 2-8°C | [7] |
| InChIKey | QEGKXSHUKXMDRW-UWTATZPHSA-N | [3] |
| Canonical SMILES | C(Cl)C(=O)O | [3] |
Computed Molecular Descriptors
Computational descriptors provide valuable insights into the molecule's behavior in various chemical and biological environments, aiding in applications from reaction solvent selection to early-stage drug design.
Table 2: Computed Properties of this compound
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 74.6 Ų | [3][5] |
| Hydrogen Bond Donor Count | 2 | [3][5] |
| Hydrogen Bond Acceptor Count | 4 | [3][5] |
| Rotatable Bond Count | 3 | [3][5] |
| XLogP3 | -0.1 | [3] |
Safety and Handling
This compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[4] Adherence to strict safety protocols is mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Section 2: Stereocontrolled Synthesis Strategies
The utility of this compound is entirely dependent on its enantiomeric purity. Therefore, understanding the principles of its stereocontrolled synthesis is critical.
Historical Context: The Walden Inversion
The story of chlorosuccinic acid is deeply intertwined with the discovery of stereochemical inversion. In 1896, Paul Walden demonstrated that enantiomeric forms of malic acid could be interconverted via chlorosuccinic acid.[8][9] He observed that treating (-)-malic acid with phosphorus pentachloride (PCl₅) yielded (+)-chlorosuccinic acid, a reaction that proceeds with inversion of the stereocenter. Conversely, subsequent treatment with silver(I) oxide (a source of hydroxide) regenerated malic acid, but this time as the (+) enantiomer, indicating a second inversion had occurred.[8][10] This cycle was one of the first demonstrations of what is now known as the Walden Inversion , a cornerstone concept describing the stereochemical course of Sₙ2 reactions.[8][11] This historical work underscores a critical lesson for the modern chemist: the choice of reagent dictates the stereochemical outcome.
Synthesis from the Chiral Pool: The D-Aspartic Acid Route
One of the most efficient and reliable methods for producing enantiopure compounds is to begin with a readily available chiral molecule, a strategy known as "chiral pool" synthesis.[12] D-Aspartic acid is an excellent chiral pool starting material for the synthesis of this compound. The reaction is a stereospecific diazotization followed by nucleophilic substitution by a chloride ion, which proceeds with retention of configuration at the stereocenter.
A general process involves the reaction of D-aspartic acid with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl).[13] The HCl serves as both the acid catalyst and the source of the chloride nucleophile.
Protocol: Synthesis of this compound from D-Aspartic Acid
Disclaimer: This protocol is a representative example and must be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: To a cooled solution (-5 to 0 °C) of D-aspartic acid in concentrated hydrochloric acid, a pre-cooled aqueous solution of sodium nitrite is added dropwise.
-
Causality: The low temperature is critical to control the stability of the intermediate diazonium salt, preventing side reactions and decomposition. The slow addition of sodium nitrite maintains this temperature control and prevents a dangerous exotherm.
-
-
Reaction Progression: The reaction mixture is stirred at low temperature for several hours until the evolution of nitrogen gas ceases.
-
Self-Validation: The cessation of gas evolution is a primary indicator that the diazotization and subsequent substitution are complete.
-
-
Workup and Isolation: The reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified, usually by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture), to yield enantiomerically pure this compound.
-
Trustworthiness: Purity can be confirmed by melting point analysis, and enantiomeric excess (e.e.) should be determined using a chiral analytical technique, such as chiral HPLC or derivatization with a chiral agent followed by NMR analysis.
-
Section 3: Key Chemical Transformations and Applications
The synthetic utility of this compound lies in its predictable reactivity, allowing for the stereospecific introduction of its chiral center into target molecules.
Nucleophilic Substitution at the Chiral Center
The primary application of this building block involves the Sₙ2 displacement of the chloride ion. This reaction proceeds with a complete inversion of stereochemistry, transforming the (R)-configured starting material into an (S)-configured product. This allows chemists to access a wide range of (S)-2-substituted succinic acid derivatives with high enantiopurity.
Common nucleophiles include:
-
Azides (N₃⁻): Leading to (S)-2-azidosuccinic acid, a precursor to (S)-2-aminosuccinic acid ((S)-Aspartic acid).
-
Thiols (RS⁻): Yielding (S)-2-(alkylthio)succinic acids.
-
Hydroxide (OH⁻): Producing (S)-malic acid.
-
Cyanide (CN⁻): For carbon chain extension.
Application in Drug Discovery: A Conceptual Workflow
Chiral building blocks like this compound are fundamental in constructing active pharmaceutical ingredients (APIs).[2][14] Imagine a hypothetical drug target that requires a molecule with an (S)-configured acidic side chain for optimal binding. This compound is an ideal starting point.
-
Stereospecific Introduction: The building block is reacted with a suitable nucleophile (e.g., the amine of another molecular fragment) in an Sₙ2 reaction. This sets the crucial (S)-stereocenter.
-
Scaffold Elaboration: The two carboxylic acid groups are then used as handles to build the rest of the molecular scaffold, perhaps by forming an amide bond with another amine-containing fragment.
-
Final API: The resulting molecule contains the required stereochemistry, directly inherited from the starting chiral building block.
This strategy avoids the need for costly chiral resolution at later stages of the synthesis, making the overall process more efficient and economical—a key consideration in pharmaceutical development.
Section 4: Analytical and Spectroscopic Characterization
Confirming the identity, purity, and stereochemistry of this compound is essential. While experimental spectra for the pure enantiomer are not widely published, data from the racemic mixture and analysis of related structures allow for reliable prediction of its spectroscopic signatures.[15]
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Signature | Rationale / Comparison |
| ¹H NMR | δ ~4.6-4.8 ppm (dd, 1H): Proton on the chiral carbon (CHCl).δ ~3.0-3.3 ppm (m, 2H): Diastereotopic protons on the adjacent CH₂ group.δ ~12-13 ppm (br s, 2H): Carboxylic acid protons. | Based on spectra for racemic chlorosuccinic acid in DMSO-d₆.[15] The CH₂ protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet. Carboxylic acid protons are typically broad and downfield. |
| ¹³C NMR | δ ~170-175 ppm (2C): Two carboxylic acid carbons (C1, C4).δ ~55-60 ppm (1C): Chiral carbon bearing the chlorine (C2).δ ~35-40 ppm (1C): Methylene carbon (C3). | Shifts are estimated from data for succinic acid (C=O at ~177 ppm, CH₂ at ~33 ppm)[16][17] and the known effect of an α-chloro substituent, which shifts the attached carbon downfield. |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acid.~1700-1720 cm⁻¹ (strong): C=O stretch of carboxylic acid.~650-800 cm⁻¹: C-Cl stretch. | These are characteristic vibrational frequencies for dicarboxylic acids and organochlorine compounds.[18] |
| Mass Spectrometry (EI) | m/z = 152/154: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for chlorine.Fragment Ions: Loss of Cl (M-35), loss of COOH (M-45), loss of HCl (M-36). | The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) is a definitive marker. Fragmentation will occur at the weakest bonds, typically involving the loss of the halogen and carboxylic groups. |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that empowers chemists to exert precise control over molecular stereochemistry. Its well-defined physical properties, established safety protocols, and, most importantly, its predictable reactivity make it a highly valuable asset in the synthesis of complex, enantiomerically pure molecules. From its historical significance in the discovery of the Walden inversion to its modern-day application in the efficient construction of pharmaceutical candidates, this compound continues to be a cornerstone chiral building block for the research and drug development community.
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An In-Depth Technical Guide to (R)-2-Chlorosuccinic Acid: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Chlorosuccinic acid, a chiral dicarboxylic acid, stands as a pivotal building block in the landscape of modern organic synthesis and pharmaceutical development. Its unique stereochemistry and versatile reactivity make it an invaluable tool for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and key applications, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.
Unveiling the Molecular Architecture: Structure and Physicochemical Properties
This compound, systematically named (2R)-2-chlorobutanedioic acid, is a derivative of succinic acid featuring a chlorine atom at the chiral alpha-carbon. This single stereocenter dictates the molecule's three-dimensional arrangement and its interactions with other chiral entities, a fundamental aspect of its utility in asymmetric synthesis.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅ClO₄ | [1][2] |
| Molecular Weight | 152.53 g/mol | [1][2] |
| CAS Number | 3972-40-5 | [2] |
| Melting Point | 150-153 °C | [3] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and polar organic solvents |
The molecule's structure, with its two carboxylic acid groups and a chiral center, is depicted below.
Figure 2: Synthetic pathway from D-Aspartic acid to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of the corresponding (S)-enantiomer and is expected to yield the (R)-enantiomer with high enantiomeric purity. [4] Materials:
-
D-(+)-Aspartic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Demineralized water
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, suspend D-(+)-aspartic acid in demineralized water.
-
Add sodium chloride to the suspension and cool the mixture to between -10 °C and -20 °C using an ice-salt bath.
-
Slowly add concentrated hydrochloric acid to the cooled suspension while maintaining the low temperature.
-
In a separate beaker, prepare a solution of sodium nitrite in demineralized water and cool it.
-
Add the cold sodium nitrite solution dropwise to the aspartic acid suspension over a period of time, ensuring the temperature does not rise above -10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue to stir the reaction mixture at low temperature for an additional period.
-
The product, this compound, will precipitate out of the solution.
-
Isolate the solid product by vacuum filtration and wash it with cold demineralized water.
-
Dry the product under vacuum to obtain this compound as a white crystalline solid.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is exothermic and the diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and side reactions, thereby maximizing the yield and purity of the desired product.
-
Sodium Chloride: The presence of a high concentration of chloride ions from both HCl and NaCl is essential to ensure that the chloride ion acts as the predominant nucleophile, leading to the formation of the chloro derivative over the hydroxy derivative (malic acid). [4]
Structural Elucidation: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a multiplet for the proton at the chiral center (C2), coupled to the adjacent methylene protons (C3). The methylene protons themselves would likely appear as a complex multiplet due to their diastereotopicity. The acidic protons of the carboxylic acid groups will appear as broad singlets, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the two carboxylic acid carbons, the chlorinated methine carbon, and the methylene carbon. [5] Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion peak (M) and fragment ions, with an M+2 peak approximately one-third the intensity of the M peak. [5] Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups. A strong, sharp absorption around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carbonyl groups. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. [5]
Applications in Asymmetric Synthesis and Drug Development
The primary utility of this compound lies in its role as a chiral building block and a resolving agent.
Chiral Building Block
As a chiral starting material, this compound provides a scaffold with a predefined stereocenter, which can be elaborated into more complex molecules. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities with either retention or inversion of configuration, depending on the reaction mechanism. The two carboxylic acid groups offer handles for further transformations, such as reduction, esterification, or amide bond formation.
Chiral Resolving Agent
This compound is an effective resolving agent for racemic mixtures of basic compounds, particularly amines. [6][7]The principle of chiral resolution relies on the formation of diastereomeric salts upon reaction of the racemic base with the enantiomerically pure acid. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Figure 3: Workflow for the chiral resolution of a racemic amine using this compound.
Experimental Protocol: Chiral Resolution of a Racemic Amine
This is a general protocol that can be adapted for the resolution of various racemic amines.
Materials:
-
Racemic amine
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water)
Procedure:
-
Dissolve the racemic amine in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent, heating gently if necessary.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be determined by a suitable analytical method (e.g., chiral HPLC) after liberating the free amine.
-
To recover the resolved amine, dissolve the diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine.
-
Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
The other enantiomer of the amine can be recovered from the mother liquor by a similar workup.
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate safety precautions. [8]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound.
-
Handling: Avoid creating dust. Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
This compound is a versatile and valuable chiral synthon in organic chemistry. Its straightforward synthesis from a readily available chiral pool starting material, coupled with its useful reactivity, makes it an attractive choice for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.
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A Comprehensive Technical Guide to (2R)-2-chlorobutanedioic Acid for Advanced Research and Pharmaceutical Development
Abstract: (2R)-2-chlorobutanedioic acid, also known by its common name (R)-2-Chlorosuccinic acid, is a chiral dicarboxylic acid of significant interest in medicinal chemistry and asymmetric synthesis. Its stereodefined structure, featuring a chlorine atom at the C-2 position, makes it a valuable and versatile building block for constructing complex, enantiomerically pure molecules. The precise spatial arrangement of its functional groups is critical for molecular recognition and biological activity, positioning it as a key intermediate in the synthesis of advanced pharmaceutical agents and a probe for studying enzymatic mechanisms. This guide provides an in-depth exploration of its physicochemical properties, validated protocols for its enantioselective synthesis and characterization, and a discussion of its core applications, particularly as a precursor for enzyme inhibitors. The content herein is structured to provide researchers, chemists, and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in a laboratory setting.
Molecular Profile and Physicochemical Properties
(2R)-2-chlorobutanedioic acid is a derivative of succinic acid, a key metabolite in the citric acid cycle. The introduction of a chlorine atom and the establishment of a specific stereocenter (R-configuration) fundamentally alter its chemical reactivity and biological potential. A summary of its key identifiers and properties is provided below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-chlorobutanedioic acid | [1] |
| Synonyms | This compound, L-Chlorosuccinic acid | [1][2] |
| CAS Number | 4198-33-8 | [1] |
| Molecular Formula | C₄H₅ClO₄ | [3] |
| Molecular Weight | 152.53 g/mol | [3] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 150-153 °C | [4][5] |
| Boiling Point | 235.8 °C at 760 mmHg | [4] |
| Density | 1.595 g/cm³ | [4] |
| Water Solubility | 180 g/L (at 20 °C) | [5] |
Enantioselective Synthesis and Purification
The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, controlling the absolute configuration during synthesis is paramount. The most reliable and field-proven method for synthesizing (2R)-2-chlorobutanedioic acid is to leverage the "chiral pool," using a readily available and enantiomerically pure natural product as the starting material. L-Aspartic acid is the ideal precursor for this purpose.
Causality of Experimental Choice: The synthesis proceeds via a stereospecific Sandmeyer-type reaction on the amino group of L-aspartic acid. The diazotization of the primary amine followed by nucleophilic substitution with chloride occurs with retention of configuration at the alpha-carbon. This approach is superior to chemical resolution or asymmetric catalysis for this specific target as it provides direct access to the desired enantiomer in high purity without the need for complex separation or expensive catalysts.
Caption: High-level workflow for synthesis and purification.
Protocol 2.1: Enantioselective Synthesis from L-Aspartic Acid
This protocol describes a self-validating procedure for the synthesis of the target compound.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-Aspartic acid (1.0 eq) in concentrated hydrochloric acid (e.g., 3-4 M) and cool the solution to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred aspartic acid solution, ensuring the temperature is maintained between 0 and 5 °C.
-
Expert Insight: Slow, controlled addition is critical to prevent a runaway reaction and the formation of undesired side products. The reaction progress can be monitored for the absence of the starting amine using a starch-iodide paper test for excess nitrous acid.
-
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir overnight. Vigorous nitrogen evolution will be observed.
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Trustworthiness Check: The efficiency of the extraction can be monitored by TLC analysis of the aqueous layer to ensure all product has been removed.
-
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Final Product: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield pure (2R)-2-chlorobutanedioic acid.
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
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Foreword: The Critical Role of a Fundamental Physical Constant
An In-depth Technical Guide to the Melting Point of (R)-2-Chlorosuccinic Acid
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and organic synthesis, the precise characterization of chiral molecules is paramount. This compound, a valuable chiral building block, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility is fundamentally tied to its stereochemical integrity. The melting point, while a basic physical property, is a powerful first-line indicator of purity, identity, and crystalline form. A deviation from the expected melting point can signify the presence of impurities, including the undesired (S)-enantiomer, residual solvents, or byproducts from synthesis, all of which can have profound implications for downstream applications.
This guide provides a comprehensive examination of the melting point of this compound. We move beyond a simple statement of value to explore the underlying principles that govern this property. We will dissect the factors that influence melting behavior, detail rigorous experimental protocols for its accurate determination, and contextualize its importance within the broader framework of analytical characterization and quality control.
Physicochemical Profile of 2-Chlorosuccinic Acid Enantiomers
This compound is a C4-dicarboxylic acid where the carbon at position 2 is substituted with a chlorine atom, creating a chiral center.[2] Understanding its fundamental properties, alongside its enantiomer and racemic mixture, is essential for its proper handling and application.
| Property | This compound | (S)-2-Chlorosuccinic Acid | Racemic 2-Chlorosuccinic Acid |
| IUPAC Name | (2R)-2-chlorobutanedioic acid[3] | (2S)-2-chlorobutanedioic acid[4] | 2-Chlorobutanedioic acid |
| Synonyms | D-Chlorosuccinic acid[3] | L-Chlorosuccinic acid[4][5] | (+/-) Chlorosuccinic Acid[2] |
| CAS Number | 3972-40-5[3] | 4198-33-8[5] | 16045-92-4[2] |
| Molecular Formula | C₄H₅ClO₄[3] | C₄H₅ClO₄[5] | C₄H₅ClO₄ |
| Molecular Weight | 152.53 g/mol [3] | 152.53 g/mol [4] | 152.53 g/mol |
Reported Melting Point Data: A Comparative Analysis
A review of commercially available samples and patent literature reveals a range of reported melting points. This variation underscores the importance of understanding the factors discussed in the subsequent section.
| Compound Form | Reported Melting Point (°C) | Source |
| (S)-(-)-Chlorosuccinic Acid | 180-182 | European Patent Office[6] |
| Chlorosuccinic Acid (Racemic) | 150-153 | Sigma-Aldrich, ChemicalBook[7] |
Note: A specific, experimentally verified melting point for highly pure this compound is not consistently reported across major chemical suppliers, often being grouped with the racemic mixture or the more commonly synthesized (S)-enantiomer. However, pure enantiomers are expected to have identical melting points. The value of 180-182°C reported for the pure (S)-enantiomer after recrystallization represents a reliable benchmark for a high-purity sample of either enantiomer.
Causality of Melting Point Variation: A Deeper Look
The observed melting point of a crystalline solid is not an immutable constant but is highly sensitive to several factors. For a chiral molecule like this compound, these effects can be particularly pronounced.
The Impact of Purity
-
Chemical Purity: A pure crystalline compound typically exhibits a sharp melting point range of 0.5-1.0°C.[8] The presence of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in both a depression of the melting point and a broadening of the melting range.[8] In the synthesis of 2-chlorosuccinic acid from aspartic acid, common impurities can include fumaric acid, malic acid, and unreacted aspartic acid, which will depress and broaden the observed melting point.[6]
-
Enantiomeric Purity: This is a critical consideration for chiral compounds. The presence of the (S)-enantiomer in a sample of this compound creates a mixture. The melting point behavior of enantiomeric mixtures is more complex than simple impurity depression. While a 50:50 racemic mixture often has a distinct melting point (which can be higher or lower than the pure enantiomers), a sample with a high enantiomeric excess (e.g., 98% R, 2% S) will typically show a depressed and broadened melting range compared to the enantiopure substance.
Crystal Packing and Molecular Symmetry
The melting point is a direct measure of the energy required to overcome the crystal lattice energy.[9] The efficiency of how molecules pack into a crystal lattice significantly influences this energy.[10][11]
-
Symmetry and Shape: Molecules with higher symmetry and more regular shapes tend to pack more efficiently into a crystal lattice.[10][12] This leads to stronger intermolecular interactions (van der Waals forces, hydrogen bonding) and, consequently, a higher melting point.
-
Chirality and Packing: The introduction of a chiral center can limit the formation of certain intermolecular interactions that might be present in a more symmetrical, achiral analogue.[13] This can sometimes lead to less efficient packing in enantiopure crystals compared to their racemic counterparts, affecting the melting point.
Experimental Methodology
The observed melting point is also dependent on the technique of measurement.
-
Heating Rate: A rapid heating rate does not allow for thermal equilibrium to be established between the sample, the thermometer, and the heating block. This can lead to a lag in the thermometer reading, resulting in an artificially high and broad melting range. A slow heating rate (1-2°C per minute) is crucial for an accurate determination.[14]
-
Sample Packing: Improperly packed capillary tubes, either with too much sample (>3 mm height) or with a loose, airy powder, can lead to uneven heat distribution and an inaccurate, broad melting range.[14]
Caption: Key factors influencing the observed melting point.
Standard Operating Procedure: Melting Point Determination
This protocol describes the capillary method for determining the melting point range of this compound using a digital melting point apparatus (e.g., Mel-Temp).
Materials and Equipment
-
This compound sample (dried)
-
Glass capillary tubes (one end sealed)
-
Digital melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Long glass tube or dedicated sample dropper
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.
-
If the sample consists of large crystals, gently pulverize a small amount to a fine powder using a mortar and pestle.
-
Invert a capillary tube and press the open end into the powder pile several times.[14]
-
-
Sample Packing:
-
Invert the capillary tube and tap its sealed end gently on a hard surface to collect the powder at the bottom.
-
For efficient packing, drop the capillary tube, sealed end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample tightly.[14]
-
Repeat until a packed sample height of 2-3 mm is achieved.[14]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into one of the sample holders in the heating block of the apparatus.
-
Ensure the viewing lens is focused for a clear image of the sample.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Set a high heating rate to quickly find the approximate melting point. This saves time for the precise measurement.
-
Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point.
-
Begin heating at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible within the solid matrix.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts, and the entire sample is a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Measurement:
-
Allow the apparatus to cool before performing subsequent measurements.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Caption: Workflow for accurate melting point determination.
Synthesis and Purity: A Holistic View
The purity of this compound, and thus its melting point, is a direct consequence of its synthesis and purification pathway. A common industrial synthesis involves the diazotization of an amino acid precursor.
Synthesis Workflow
The preparation of S-(-)-chlorosuccinic acid (and by analogy, the R-enantiomer from D-aspartic acid) often involves the reaction of S-(+)-aspartic acid with sodium nitrite in the presence of hydrochloric acid.[6][15] The product is then precipitated by cooling the reaction mixture.[6]
Caption: Generalized synthesis and purification workflow.
The Role of Purity Analysis
While melting point determination is an excellent qualitative tool for purity, it is not quantitative. To ensure the chemical and enantiomeric purity of this compound, it must be used in conjunction with more sophisticated analytical techniques.
-
Chiral Chromatography (HPLC/GC): This is the gold standard for determining enantiomeric purity (enantiomeric excess).[16][17][18] By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified.
-
NMR Spectroscopy: Can be used to determine chemical purity and structure. Using chiral shift reagents can also allow for the differentiation and quantification of enantiomers.[19]
-
Polarimetry: Measures the optical rotation of a solution of the compound. While a fast method, it is less accurate for precise purity determination than chromatography.[16]
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An In-depth Technical Guide to the Solubility of (R)-2-Chlorosuccinic Acid for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with intricate challenges. Among the most fundamental of these is solubility. It is a pivotal physicochemical property that governs a drug's formulation, its bioavailability, and ultimately, its efficacy. This guide provides a comprehensive exploration of the solubility of (R)-2-Chlorosuccinic acid, a chiral building block of significant interest in medicinal chemistry. As researchers and drug development professionals, a nuanced understanding of its solubility profile is not merely academic; it is a cornerstone for rational drug design and formulation strategy. This document is structured to provide not just data, but a deeper, mechanistic understanding of the factors governing the dissolution of this important molecule.
Physicochemical Characterization of this compound
A thorough understanding of the intrinsic properties of this compound is paramount to interpreting its solubility behavior. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (2R)-2-chlorobutanedioic acid | [1] |
| Molecular Formula | C₄H₅ClO₄ | [1] |
| Molecular Weight | 152.53 g/mol | [1] |
| Melting Point | 150-153 °C | [2] |
| pKa (Predicted) | 2.71 ± 0.23 | [3] |
| Appearance | Crystalline solid | [4] |
The presence of two carboxylic acid groups and a chlorine atom on a short carbon chain defines the molecule's character. The carboxylic acid moieties are capable of acting as both hydrogen bond donors and acceptors, suggesting a propensity for interaction with polar solvents. The chlorine atom, being electronegative, introduces a dipole moment and can participate in halogen bonding, potentially influencing its interaction with specific solvents.[5]
Aqueous Solubility Profile
The solubility of a compound in aqueous media is a critical determinant of its behavior in biological systems. For chlorosuccinic acid (enantiomer not specified), a water solubility of 180 g/L at 20 °C has been reported.[3] This high solubility is anticipated due to the presence of two polar carboxylic acid groups which can readily form hydrogen bonds with water molecules.
The Influence of pH on Aqueous Solubility
As a dicarboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the medium. The ionization state of the carboxylic acid groups, governed by their pKa values, dictates the overall charge of the molecule and its interaction with water.
The predicted pKa of approximately 2.71 suggests that this compound is a relatively strong organic acid.[3] At pH values below its pKa, the molecule will exist predominantly in its neutral, protonated form. As the pH increases above the pKa, the carboxylic acid groups will deprotonate to form the more polar and, consequently, more water-soluble carboxylate anions. This relationship can be visualized as follows:
Caption: The effect of pH on the ionization state and solubility of this compound.
This pH-dependent solubility is a critical consideration in drug development, as the pH of the gastrointestinal tract varies significantly. A thorough understanding of this profile is essential for predicting oral absorption.[6]
Solubility in Organic Solvents: A Predictive and Comparative Analysis
Table 2: Experimentally Determined Solubility of Succinic Acid in Various Solvents
| Solvent | Temperature (K) | Molar Fraction Solubility (x10⁻²) | Reference |
| Water | 283 - 313 | 2.5 - 4.39 | [7] |
| Ethyl Acetate | 283 - 313 | 0.25 - 0.44 | [7] |
| Acetone | - | Slightly Soluble | [8] |
| Ethanol | - | Slightly Soluble | [8] |
| Methanol | 305.15 - 313.15 | - | [9] |
| Diethyl Ether | - | Slightly Soluble | [8] |
Note: The data for methanol was part of a study on binary solvent mixtures and a specific value for the pure solvent was not isolated in the abstract.
Based on this data, we can infer the following solubility trends for this compound:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the ability to form strong hydrogen bonds, this compound is expected to exhibit good solubility in these solvents. The presence of the chloro group may slightly decrease the solubility compared to succinic acid due to an increase in molecular size and a potential disruption of the hydrogen bonding network.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility is anticipated. These solvents can act as hydrogen bond acceptors but not donors. The dipole-dipole interactions between the solvent and the carboxylic acid groups will be the primary driving force for dissolution.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected. The significant difference in polarity between the highly polar solute and the non-polar solvent will result in weak solute-solvent interactions.
The introduction of the chlorine atom in this compound, when compared to succinic acid, is expected to have a modest impact on its solubility in organic solvents. The inductive electron-withdrawing effect of the chlorine atom can increase the acidity of the carboxylic acid groups, which may slightly enhance interactions with basic solvents.[10] However, the increase in molecular volume and the non-polar nature of the C-Cl bond might slightly decrease solubility in highly polar solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11][12]
The Shake-Flask Method: A Step-by-Step Workflow
This protocol outlines the key steps for determining the thermodynamic solubility of this compound.
Caption: A workflow diagram for the shake-flask method for solubility determination.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound in the saturated solvent.
-
Column: A C18 reverse-phase column is a suitable choice for separating organic acids.[13][14]
-
Mobile Phase: An isocratic mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at a low pH to ensure the acid is in its protonated form) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is effective for quantifying carboxylic acids due to the absorbance of the carboxyl group.[13][14]
-
Quantification: A standard calibration curve should be prepared using known concentrations of this compound to ensure accurate quantification.
Thermodynamic Considerations of Dissolution
The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This change is a function of both enthalpy (ΔH) and entropy (ΔS) of dissolution.
ΔG = ΔH - TΔS
-
Enthalpy of Dissolution (ΔH): This term represents the heat absorbed or released during the dissolution process. For many organic acids, this process is endothermic (ΔH > 0), meaning that solubility increases with temperature.[9] This is because energy is required to overcome the lattice energy of the solid and to disrupt the solvent-solvent interactions to create a cavity for the solute molecule.
-
Entropy of Dissolution (ΔS): This term reflects the change in disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy (ΔS > 0) as the molecules become more disordered.
By measuring the solubility of this compound at different temperatures, the enthalpy and entropy of dissolution can be determined using the van't Hoff equation.[15] This provides valuable insight into the driving forces behind the dissolution process.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of this compound, a molecule of significant interest in pharmaceutical research. While a definitive quantitative solubility profile in a broad range of organic solvents awaits further experimental investigation, the principles and comparative data presented herein offer a robust framework for estimation and experimental design. A thorough understanding of its aqueous and organic solubility, and the factors that influence it, is indispensable for the successful development of drug candidates incorporating this chiral building block. Future work should focus on generating precise experimental solubility data in a variety of pharmaceutically relevant solvents and at different temperatures to build a comprehensive and predictive solubility database for this important molecule.
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- 6. who.int [who.int]
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- 15. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
A Technical Guide to the Spectroscopic Characterization of (R)-2-Chlorosuccinic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Chlorosuccinic acid (CAS 3972-40-5), a chiral molecule of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Introduction to this compound
This compound, with the molecular formula C₄H₅ClO₄ and a molecular weight of 152.53 g/mol , is a derivative of succinic acid.[1] Its chirality, stemming from the stereocenter at the second carbon, makes it a valuable building block in asymmetric synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and stereochemistry, which are critical quality attributes in drug development and manufacturing.
Chemical Structure:
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon framework and the chemical environment of each proton.
¹H NMR Spectroscopy
The ¹H NMR spectrum of chlorosuccinic acid is expected to show signals for the methine proton (H-2) and the two diastereotopic methylene protons (H-3), in addition to the acidic protons of the carboxylic acid groups.
Predicted ¹H NMR Data (DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 2H | -COOH |
| ~4.7 | Doublet of Doublets | 1H | H-2 |
| ~3.0 | Doublet of Doublets | 1H | H-3a |
| ~2.8 | Doublet of Doublets | 1H | H-3b |
Note: The provided ¹H NMR data is based on a spectrum of "Chlorosuccinic acid" with an unspecified stereochemistry (CAS 16045-92-4) in DMSO-d₆, as a specific spectrum for the (R)-enantiomer was not available. However, the spectral pattern is expected to be very similar for the (R)-enantiomer.
Interpretation and Experimental Causality:
-
Carboxylic Acid Protons (-COOH): These protons are highly deshielded and appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding and the electron-withdrawing effect of the adjacent carbonyl group. The broadness is a result of chemical exchange with residual water in the solvent.
-
Methine Proton (H-2): This proton is attached to the carbon bearing the electronegative chlorine atom, causing a significant downfield shift to approximately 4.7 ppm. It appears as a doublet of doublets due to coupling with the two diastereotopic protons on the adjacent carbon (H-3a and H-3b).
-
Methylene Protons (H-3a and H-3b): These protons are diastereotopic because of the adjacent chiral center (C-2). Consequently, they have different chemical shifts and couple with each other (geminal coupling) and with the methine proton (vicinal coupling), resulting in two distinct doublet of doublets signals around 2.8 and 3.0 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for carboxylic acids as it can solubilize the compound and its residual water peak does not significantly overlap with the analyte signals.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Four distinct carbon signals are expected for this compound.
Predicted ¹³C NMR Data (DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C-1 (-COOH) |
| ~170 | C-4 (-COOH) |
| ~55 | C-2 (-CHCl) |
| ~38 | C-3 (-CH₂) |
Note: This is a predicted spectrum based on the analysis of similar structures. The chemical shifts are approximate.
Interpretation and Experimental Causality:
-
Carbonyl Carbons (C-1 and C-4): The two carboxylic acid carbons are the most deshielded and appear in the downfield region of the spectrum (~170-172 ppm). They will have slightly different chemical shifts due to their proximity to the chiral center.
-
Methine Carbon (C-2): The carbon atom bonded to the chlorine atom is significantly deshielded and is expected to resonate at approximately 55 ppm.
-
Methylene Carbon (C-3): The methylene carbon is the most shielded of the sp³ carbons and is predicted to appear at around 38 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a standard NMR spectrometer with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid groups.
Predicted FT-IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (from hydrogen-bonded dimer) |
| ~1710 | Strong | C=O stretch (from carboxylic acid) |
| ~1250 | Strong | C-O stretch |
| ~750 | Medium | C-Cl stretch |
Note: This is a predicted spectrum based on typical functional group absorption regions.
Interpretation and Experimental Causality:
-
O-H Stretch: The most prominent feature of the IR spectrum of a carboxylic acid is the very broad and strong absorption band in the 3300-2500 cm⁻¹ region. This is due to the O-H stretching vibration of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.
-
C=O Stretch: A strong and sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C-O Stretch: A strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr is transparent in the IR region and acts as a matrix.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be collected first and subtracted from the sample spectrum.
Caption: Workflow for FT-IR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electrospray Ionization - Negative Mode):
| m/z | Interpretation |
| 151 | [M-H]⁻ (deprotonated molecule) |
| 115 | [M-H-HCl]⁻ |
| 107 | [M-H-CO₂]⁻ |
Note: This is a predicted fragmentation pattern. The relative intensities of the peaks will depend on the specific instrument conditions.
Interpretation and Experimental Causality:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In negative ion mode, the molecule is expected to lose a proton to form the [M-H]⁻ ion, which corresponds to the molecular weight minus one.
-
Fragmentation: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of HCl (hydrochloric acid) and CO₂ (carbon dioxide) from the deprotonated molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
-
Instrument Setup: Use an electrospray ionization mass spectrometer. Set the instrument to operate in negative ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a comprehensive characterization of this compound. While experimental data for the ¹³C NMR, IR, and MS of the specific (R)-enantiomer were not directly available and have been predicted based on sound chemical principles, the provided ¹H NMR data for the unspecified isomer offers a strong basis for its identification. The detailed experimental protocols and theoretical interpretations serve as a valuable resource for scientists working with this important chiral building block, ensuring its correct identification and quality assessment in research and development.
References
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PubChem. (2R)-2-chlorobutanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Introduction: Unveiling a Key Chiral Building Block
An In-Depth Technical Guide to (R)-2-Chlorosuccinic Acid for Researchers and Drug Development Professionals
This compound (CAS No: 3972-40-5), also known as (2R)-2-chlorobutanedioic acid, is a vital chiral intermediate in the landscape of pharmaceutical and chemical research.[1][2] As a derivative of succinic acid, it features a chlorine atom at the stereogenic center, making it an invaluable precursor for introducing chirality into target molecules. Its unique stereochemistry is fundamental to the synthesis of enantiomerically pure compounds, a critical requirement in modern drug development to ensure therapeutic efficacy and minimize off-target effects.[3] This guide provides a comprehensive overview for scientists, covering procurement, quality control, synthesis, and key applications of this versatile reagent.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is the first step in its effective utilization. These parameters are crucial for reaction planning, analytical method development, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 3972-40-5 | [1][2] |
| Molecular Formula | C₄H₅ClO₄ | [1][2] |
| Molecular Weight | 152.53 g/mol | [1][2] |
| IUPAC Name | (2R)-2-chlorobutanedioic acid | [1] |
| Synonyms | D-Chlorosuccinic acid, (R)-Chlorosuccinic acid | [2] |
| Melting Point | 150-153 °C | [2] |
| Appearance | White to off-white crystalline solid | |
| Storage Temperature | 2-8°C | [2] |
Strategic Sourcing and Procurement
The success of any synthesis heavily relies on the quality of the starting materials. Sourcing high-purity this compound is paramount. When selecting a supplier, researchers should prioritize vendors that provide a comprehensive Certificate of Analysis (CoA) detailing purity (typically by HPLC), identity confirmation (e.g., by NMR), and, most importantly, enantiomeric excess (e.e.).
| Potential Supplier | Purity Specification | Country of Origin |
| American Custom Chemicals Corp. | ≥ 95.0% | - |
| Finetech Industry Limited | ≥ 98% | China |
| Capot Chemical Co., Ltd | - | China |
| BLD Pharm | Research Use Only | - |
| Santa Cruz Biotechnology (SCBT) | ≥ 96% | - |
| Sigma-Aldrich | 96% | - |
Note: This table is not exhaustive and is intended as a starting point. Pricing and availability are subject to change. Researchers should request quotes and CoAs directly from suppliers.
Quality Control Workflow: A Self-Validating System
Upon receipt, independent verification of the material's quality is a cornerstone of good laboratory practice and scientific integrity. The following workflow ensures that the this compound meets the stringent requirements for use in drug discovery and development.
Caption: Quality control workflow for incoming this compound.
Experimental Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a general method for determining the chemical purity of this compound. The acidic nature of the analyte necessitates a mobile phase with a low pH to ensure proper retention and peak shape.[4]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: Isocratic, 95% A / 5% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (due to carboxyl group absorbance).[4]
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.[5]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterium oxide (D₂O) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected ¹H NMR Signals (in D₂O):
-
A doublet of doublets (dd) around 4.5 ppm, integrating to 1H. This corresponds to the proton on the chiral carbon (-CH(Cl)-).
-
Two doublets of doublets (dd), part of an ABX system, between 2.8 and 3.2 ppm, each integrating to 1H. These correspond to the two diastereotopic protons of the methylene group (-CH₂-).
-
-
Causality: The splitting pattern (multiplicity) arises from the coupling between adjacent, non-equivalent protons. The diastereotopic nature of the methylene protons is a direct consequence of the adjacent stereocenter.
Synthetic Pathway Overview
Understanding the synthesis of this compound provides context for potential impurities. The most common laboratory and industrial preparation involves the diazotization of D-Aspartic acid.[2][6] This reaction proceeds with overall retention of configuration, which may seem counterintuitive for a substitution reaction. The mechanism involves a double inversion: an initial intramolecular attack forms a transient α-lactone intermediate (first inversion), which is then opened by a chloride ion (second inversion), resulting in the net retention of the (R)-stereochemistry from the (R)-configured D-Aspartic acid starting material.[6]
Caption: Synthesis of this compound via diazotization.
Applications in Asymmetric Synthesis
The primary value of this compound lies in its role as a chiral synthon. It provides a robust platform for constructing complex, enantiomerically pure molecules, which is a central goal in medicinal chemistry and process development.[3][7][8]
-
Precursor to Chiral Intermediates: It can be readily converted into other useful chiral building blocks, such as (R)-epoxysuccinic acid or (R)-malic acid derivatives.
-
Synthesis of Bioactive Molecules: It serves as a starting material for the synthesis of various pharmaceuticals. The defined stereocenter is carried through the synthetic sequence to control the final stereochemistry of the active pharmaceutical ingredient (API).
-
Asymmetric Catalysis Research: Derivatives of chlorosuccinic acid can be used to synthesize chiral ligands for metal-catalyzed asymmetric reactions.[9]
Experimental Protocol 3: Synthesis of Dimethyl (2R)-chlorobutanedioate
Esterification is a common follow-up step to improve solubility in organic solvents and protect the carboxylic acid groups for subsequent reactions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1.52 g (10 mmol) of this compound in 20 mL of methanol.
-
Catalyst Addition: Carefully add 0.2 mL of concentrated sulfuric acid dropwise while stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Neutralize the acid catalyst carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel chromatography if necessary.
Safety, Handling, and Storage
This compound is a corrosive substance that requires careful handling to ensure laboratory safety.
-
Hazards: Causes severe skin burns and eye damage.[10] Hazard code: C (Corrosive).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C to maintain long-term stability.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the precise construction of three-dimensional molecular architectures. For researchers in drug development, its commercial availability and versatile reactivity provide a reliable and efficient route to chiral targets. By implementing rigorous sourcing and quality control standards, and by understanding its chemical behavior, scientists can confidently integrate this valuable building block into their synthetic strategies, accelerating the discovery and development of new therapeutics.
References
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LookChem. Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 107520, Chlorosuccinic acid, (R)-. [Link]
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Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]
- Google Patents. EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 27655, Chlorosuccinic acid. [Link]
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Takahashi, H., & Achiwa, K. (1987). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 193-234). Alan R. Liss, Inc. [Link]
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Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
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Duan, W. L., Iwamura, H., Shintani, R., & Hayashi, T. (2007). Chiral phosphine-olefin ligands in the rhodium-catalyzed asymmetric 1,4-addition reactions. Journal of the American Chemical Society, 129(7), 2130–2138. [Link]
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Chem Service. SAFETY DATA SHEET - Chlorosuccinic acid. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9793861, (S)-Chlorosuccinic acid. [Link]
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European Patent Office. Process for preparing S-(-)-chlorosuccinic acid - EP 1468979 A1. [Link]
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Sharma, S. K., Paniraj, A. S. R., & Tambe, Y. B. (2021). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry, 69(49), 14761–14780. [Link]
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ResearchGate. Review of analytical methods for the determination of chlorine dioxide. [Link]
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University of York. Asymmetric Synthesis. [Link]
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Nelson, D. A. (1983). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. [Link]
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Clifford, M. N. (2017). Some Notes on the Chlorogenic Acids. 2. NMR Characterisation. [Link]
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AR Life Sciences. Pharmaceutical Intermediates Manufacturers. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]
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Nishiyori, R., Mori, T., & Shirakawa, S. (2023). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry, 21, 4002. [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum of Succinic acid. [Link]
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Methodological & Application
(R)-2-Chlorosuccinic acid as a chiral building block in organic synthesis
An Application Guide to (R)-2-Chlorosuccinic Acid: A Versatile Chiral Building Block in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Abstract
In the landscape of asymmetric synthesis, the strategic use of chiral building blocks provides an efficient and reliable pathway to enantiomerically pure target molecules. This compound has emerged as a particularly valuable C4 scaffold, prized for its bifunctional nature and a stereochemically defined center bearing a versatile leaving group. This guide delves into the core applications of this compound, elucidating the mechanistic principles behind its transformations and providing detailed protocols for its use in synthesizing key structural motifs such as substituted succinic acids, chiral lactones, and non-natural amino acids. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of this compound
Chiral molecules are fundamental to the pharmaceutical, agrochemical, and materials science industries, where often only one enantiomer exhibits the desired biological activity or material property.[1][2] The synthesis of such enantiopure compounds relies heavily on asymmetric methodologies, among which the chiral pool approach—utilizing readily available, enantiomerically pure starting materials—is a cornerstone.[3]
This compound, also known as (R)-2-chlorobutanedioic acid, is a prime example of such a chiral building block.[4] Its synthetic utility is anchored in three key structural features:
-
A Defined Stereocenter: The (R)-configuration at the C2 position provides a fixed stereochemical starting point.
-
A Reactive Leaving Group: The chlorine atom at the stereocenter is susceptible to nucleophilic displacement, enabling the introduction of a wide array of functional groups.
-
Differentiable Carboxylic Acids: The two carboxylic acid groups at C1 and C4 offer multiple handles for synthetic manipulation, such as selective reduction, esterification, or amide formation.
Typically derived from the diazotization of (R)-aspartic acid, this compound serves as a robust precursor for complex molecules, ensuring the transfer of chirality into the final product with high fidelity.[1][5]
Core Synthetic Applications: Mechanistic Insights
The synthetic power of this compound lies in its predictable reactivity, primarily centered around the C-Cl bond. The following sections explore its most significant transformations.
Stereospecific Nucleophilic Substitution: The SN2 Pathway
The most fundamental application of this compound is its use as an electrophile in SN2 reactions. This pathway is highly reliable for inverting the stereochemistry at the C2 center, transforming the (R)-chloro starting material into a diverse range of (S)-substituted succinic acid derivatives.
Causality and Control: The SN2 mechanism is inherently stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.[6][7] The incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride), resulting in a Walden inversion of the stereocenter. This mechanistic rigor guarantees that the high enantiomeric purity of the starting material is transferred to the product. Careful selection of non-hindered nucleophiles and polar aprotic solvents is crucial to ensure the reaction proceeds cleanly via the SN2 pathway and avoids competing elimination reactions.
Caption: General SN2 reaction pathway.
This strategy is widely employed for synthesizing chiral amino acids (using azide or amine nucleophiles), hydroxy acids (using hydroxide), and thioethers (using thiolates).
Synthesis of Chiral γ-Butyrolactones
Chiral lactones are prevalent structural motifs in natural products and pharmaceuticals, valued for their biological activity and synthetic versatility.[8][9] this compound provides an elegant entry into this class of compounds through a reduction-cyclization sequence.
Workflow and Rationale:
-
Selective Protection: To differentiate the two carboxylic acids, one is typically protected as an ester (e.g., a benzyl or methyl ester). This is a critical step to direct the subsequent reduction.
-
Selective Reduction: The unprotected carboxylic acid is selectively reduced to a primary alcohol using reagents like borane-tetrahydrofuran complex (BH₃·THF). This transforms the molecule into a γ-chloro-δ-hydroxy ester.
-
Intramolecular Cyclization: Treatment with a non-nucleophilic base (e.g., sodium hydride) deprotonates the hydroxyl group. The resulting alkoxide acts as an internal nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This step proceeds with inversion of configuration, forming the chiral γ-butyrolactone ring.
This sequence is a powerful example of how the bifunctionality of the starting material can be exploited to construct complex cyclic systems with complete stereocontrol.
Caption: Workflow for chiral lactone synthesis.
Asymmetric Synthesis of Amino Acids
Non-proteinogenic amino acids are critical components in modern drug design, offering improved metabolic stability and conformational constraint in peptides.[10][11][12] this compound is an excellent precursor for various chiral amino acids.
Synthetic Routes:
-
Direct Amination: The chloride can be displaced by ammonia or a protected amine source. However, the most common and reliable method involves using sodium azide (NaN₃) as the nucleophile to form an azido intermediate.
-
Azide Reduction: The resulting (S)-2-azidosuccinic acid is then reduced to the corresponding amine using methods such as catalytic hydrogenation (H₂/Pd-C) or treatment with triphenylphosphine (Staudinger reduction). This two-step sequence provides a high-yielding and stereocontrolled route to (S)-2-aminosuccinic acid (Aspartic Acid) derivatives.
This methodology provides access to a variety of α- and β-amino acids depending on which carboxyl group is further manipulated or removed.[13]
Data Summary: Representative Transformations
The following table summarizes key transformations of this compound, highlighting the versatility of this building block.
| Nucleophile/Reagent | Product Class | Typical Conditions | Yield (%) | ee (%) |
| NaN₃ then H₂/Pd-C | (S)-Amino Acid | 1. NaN₃, DMF, 60 °C; 2. H₂, Pd/C, MeOH | 75-85 | >98 |
| NaOH (aq) | (S)-Hydroxy Acid | H₂O, 100 °C | 80-90 | >99 |
| NaSH | (S)-Thio Acid | EtOH/H₂O, rt | 70-80 | >97 |
| 1. BnOH, H⁺; 2. BH₃·THF; 3. NaH | (S)-Lactone | Multi-step sequence | 60-70 | >98 |
| KCN | (S)-Cyano Acid | DMSO, 80 °C | 65-75 | >95 |
Detailed Application Protocols
The following protocols are designed to be self-validating, including steps for purification and characterization to ensure the integrity of the results.
Protocol 1: Synthesis of (S)-2-Hydroxysuccinic Acid ((S)-Malic Acid)
This protocol details the stereospecific synthesis of (S)-malic acid via hydroxide-mediated SN2 displacement, demonstrating a clean inversion of configuration.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (2.5 eq)
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in deionized water (approx. 4 M concentration).
-
Addition of Substrate: To the stirring NaOH solution, add this compound portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Workup - Acidification: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to pH ~1-2 by the slow, dropwise addition of concentrated HCl. A white precipitate of the product may form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). The product has some water solubility, so multiple extractions are necessary to ensure a good yield.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity but can be further purified by recrystallization from an ethyl acetate/hexane solvent system.
-
Characterization: Confirm the structure and purity by ¹H NMR and ¹³C NMR. Confirm the stereochemical outcome by measuring the specific rotation using a polarimeter and comparing it to the literature value for (S)-malic acid. The enantiomeric excess can be determined by chiral HPLC after derivatization.
Protocol 2: Synthesis of (R)-2-Azidosuccinic Anhydride
This protocol demonstrates the nucleophilic substitution with azide followed by cyclization to form a useful synthetic intermediate.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
Azide Displacement: Dissolve this compound in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. Add sodium azide and heat the mixture to 60-70 °C for 12-16 hours.
-
Monitoring: Follow the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup 1: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Acidify the aqueous layer with 1M HCl to pH 2 and extract with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude (S)-2-azidosuccinic acid.
-
Anhydride Formation: To the crude azido acid, add an excess of acetic anhydride (5-10 eq). Heat the mixture to 80 °C for 2 hours.
-
Purification: Remove the excess acetic anhydride and acetic acid by-product under high vacuum. The resulting crude anhydride can be purified by recrystallization or silica gel chromatography.
-
Characterization: The final product should be characterized by IR spectroscopy (strong anhydride C=O stretches and azide stretch at ~2100 cm⁻¹) and NMR spectroscopy.
Conclusion
This compound stands as a testament to the power and efficiency of the chiral pool strategy in organic synthesis. Its predictable reactivity through stereospecific SN2 reactions and the potential for intramolecular cyclizations make it a highly reliable and versatile building block. The protocols and applications detailed herein provide a framework for its effective use in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other high-value chiral molecules.[1][2] By understanding the mechanistic underpinnings of its transformations, chemists can confidently incorporate this intermediate into complex synthetic routes, accelerating the discovery and development of new chemical entities.
References
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Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID - LookChem. Available at: [Link]
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2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. Available at: [Link]
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Frick, J. A., et al. (1992). An Efficient Synthesis of Enantiomerically pure (R)-(2-Benzyloxyethyl)oxirane from (S)-Aspartic Acid. Synthesis, 1992(7), 621-623. Available at: [Link]
- Blaser, H. U. (2002). The chiral pool as a source of enantioselective catalysts and auxiliaries.
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Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing). Available at: [Link]
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Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchGate. Available at: [Link]
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Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. Available at: [Link]
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(S)-Chlorosuccinic acid | C4H5ClO4 | CID 9793861 - PubChem. Available at: [Link]
-
Chlorosuccinic acid, (R)- | C4H5ClO4 | CID 107520 - PubChem. Available at: [Link]
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A concise access to bridged[1][5][5] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation - NIH. Available at: [Link]
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Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]
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Synthesis of Chiral Spin-Labeled Amino Acids - PubMed. Available at: [Link]
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Stereoselective and Stereospecific Reactions - Master Organic Chemistry. Available at: [Link]
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Defining a stereospecific reaction - Chemistry Stack Exchange. Available at: [Link]
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Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing). Available at: [Link]
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Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals - CHIMIA. Available at: [Link]
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Application Notes & Protocols: Stereoselective Synthesis Using (R)-2-Chlorosuccinic Acid
Introduction: The Strategic Value of a Classic Chiral Building Block
(R)-2-Chlorosuccinic acid is a versatile four-carbon chiral building block pivotal in stereoselective synthesis. Its utility stems from a single, well-defined stereocenter bearing a reactive leaving group—a chlorine atom. This arrangement allows for the precise introduction of new functionalities via nucleophilic substitution, making it an invaluable precursor for synthesizing a range of enantiomerically pure compounds, particularly non-proteinogenic amino acids and chiral heterocyclic scaffolds.
Historically, chlorosuccinic acid holds a canonical place in the development of stereochemistry. Pioneering work by Paul Walden in 1896 on the interconversion of enantiomers of malic and chlorosuccinic acids led to the discovery of "Walden inversion," the phenomenon where the configuration of a chiral center is inverted during a chemical reaction.[1][2][3] This observation was fundamental to understanding the mechanism of bimolecular nucleophilic substitution (Sₙ2) reactions, a cornerstone of modern organic synthesis.[4]
These application notes provide researchers, scientists, and drug development professionals with a detailed guide to the mechanistic principles and practical protocols for leveraging this compound in stereoselective synthesis.
Physicochemical and Handling Properties
Proper handling and characterization are critical for successful synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-chlorobutanedioic acid | [5] |
| CAS Number | 3972-40-5 | [5][6] |
| Molecular Formula | C₄H₅ClO₄ | [5] |
| Molecular Weight | 152.53 g/mol | [5][7] |
| Melting Point | 150-153 °C | [6][8] |
| Appearance | White to off-white crystalline solid | General |
| Storage | Store at 2-8°C, keep dry | [6] |
Mechanistic Foundation: The Sₙ2 Reaction and Stereochemical Inversion
The synthetic power of this compound is almost exclusively harnessed through the Sₙ2 reaction mechanism. Understanding this pathway is essential for predicting and controlling the stereochemical outcome of a synthesis.
Causality of the Sₙ2 Pathway: The reaction is termed "bimolecular" because the rate-determining step involves two species: the substrate (this compound or its ester derivative) and the nucleophile.[9] The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at a trajectory of 180° to the carbon-chlorine bond.[4] This "backside attack" is sterically favored and maximizes the orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl σ* antibonding lowest unoccupied molecular orbital (LUMO).
As the new bond with the nucleophile forms, the C-Cl bond simultaneously breaks.[4] This process forces the three non-reacting substituents on the carbon center to "flip" to the other side, much like an umbrella inverting in a strong wind. This geometric rearrangement is the Walden inversion.[3]
The Consequence: Predictable Inversion For this compound, an Sₙ2 reaction invariably leads to a product with the opposite (S) configuration at the chiral center. This high degree of stereospecificity is the key to its utility, allowing for the confident synthesis of a target enantiomer.
Caption: General Workflow for Chiral Succinimide Synthesis
Detailed Experimental Protocols
Protocol 1: Stereoselective Synthesis of Diethyl (S)-2-azidosuccinate
This protocol details the stereospecific conversion of diethyl (R)-2-chlorosuccinate to its corresponding (S)-azido derivative, a key intermediate for (S)-aspartic acid.
-
Materials & Equipment:
-
Diethyl (R)-2-chlorosuccinate (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
-
Nitrogen/Argon inlet
-
Standard workup and extraction glassware
-
Rotary evaporator
-
-
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl (R)-2-chlorosuccinate (e.g., 5.0 g, 22.4 mmol).
-
Dissolution: Add anhydrous DMF (approx. 50 mL) and stir until the ester is fully dissolved.
-
Addition of Nucleophile: Add sodium azide (e.g., 2.18 g, 33.6 mmol) to the solution in one portion.
-
Scientist's Note: Sodium azide is highly toxic. Handle with extreme care in a fume hood. Avoid contact with acids, which can generate explosive hydrazoic acid.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 100 mL) to remove residual DMF.
-
-
Purification & Characterization:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary.
-
Characterize the final product, Diethyl (S)-2-azidosuccinate, by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Confirm the stereochemical outcome by measuring the specific rotation and comparing it to literature values. The azide group shows a characteristic strong stretch in the IR spectrum around 2100 cm⁻¹.
-
-
Protocol 2: Subsequent Reduction to Diethyl (S)-2-aminosuccinate
-
Materials & Equipment:
-
Diethyl (S)-2-azidosuccinate (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5 mol %)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogenation apparatus (e.g., Parr shaker or H₂ balloon)
-
-
Procedure:
-
Setup: Dissolve the diethyl (S)-2-azidosuccinate in methanol in a suitable hydrogenation flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a stream of inert gas.
-
Scientist's Note: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle with care.
-
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 psi or use an H₂ balloon at atmospheric pressure).
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically exothermic. Monitor the consumption of hydrogen and/or use TLC to track the disappearance of the starting material.
-
Workup:
-
Carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.
-
-
Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude Diethyl (S)-2-aminosuccinate. The product is often pure enough for subsequent steps, but can be further purified if needed.
-
References
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2020). 7.3: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2015). 6.6: Consequences of Inversion in SN2 Reactions. [Link]
-
Wikipedia. Walden inversion. [Link]
- Google Patents. (2004). EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid.
-
PubChem. Chlorosuccinic acid, (R)-. [Link]
-
Nature Communications. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. [Link]
-
ResearchGate. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. [Link]
- Google Patents. (2004). Process for preparing S-(-)-chlorosuccinic acid.
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
ResearchGate. (2022). Synthetic methods for the construction of chiral succinimide derivatives. [Link]
-
Organic Syntheses. DL-Aspartic acid. [Link]
-
W.W. Norton. 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. [Link]
-
Penn State Pressbooks. 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
-
LookChem. (S)-2-CHLOROSUCCINIC ACID. [Link]
-
Sci-Hub. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. [Link]
-
YouTube. (2021). SN2 Reaction Mechanisms. [Link]
-
NC State University Libraries. 11.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
-
Quora. What is the step by step reaction of synthesis of aspartic acid using potassium phthalimide?. [Link]
-
University of Glasgow. The Walden Inversion: The Mechanism of The Substitution of Groups in Saturated Organic Compounds. [Link]
-
ResearchGate. Synthesis and Spectroscopic Characterization of l-Aspartic Acid Complexes with Metals of the Lanthanides Family. [Link]
-
PubChem. (S)-Chlorosuccinic acid. [Link]
-
Sci-Hub. ChemInform Abstract: Chemoenzymatic Synthesis of Chiral 2-Substituted Succinic Acid Derivatives. [Link]
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ChemBK. 2-Chlorosuccinic acid. [Link]
-
Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
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Application Notes and Protocols: The Strategic Use of (R)-2-Chlorosuccinic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of modern pharmaceutical development, the stereochemical identity of a drug molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological properties. This reality has propelled the demand for enantiomerically pure compounds, making chiral building blocks indispensable tools in the synthesis of single-enantiomer drugs.[1][]
(R)-2-Chlorosuccinic acid, a halogenated derivative of succinic acid, has emerged as a highly valuable and versatile C4 chiral synthon. Its utility lies in the strategic placement of a chlorine atom at a stereogenic center, which serves as a reactive handle for stereospecific transformations. This allows for the introduction of various functionalities with a high degree of stereochemical control, making it a prized precursor for a range of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed protocols for the synthesis of key pharmaceutical building blocks.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful process development and scale-up. The table below summarizes the key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₅ClO₄ | |
| Molecular Weight | 152.53 g/mol | |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Melting Point | 150-153 °C | LookChem |
| Boiling Point | 235.8 °C at 760 mmHg | LookChem |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
| CAS Number | 3972-40-5 |
Core Application: Stereospecific Synthesis of Chiral Amino Acid Derivatives
One of the most powerful applications of this compound is in the stereospecific synthesis of non-proteinogenic amino acids, which are crucial components of many modern pharmaceuticals. The chloro group at the chiral center is an excellent leaving group, amenable to nucleophilic substitution reactions.
Mechanistic Insight: The SN2 Pathway and Inversion of Configuration
The conversion of this compound to chiral amino acid derivatives typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the incoming nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. This "backside attack" leads to a Walden inversion, where the stereochemical configuration of the chiral center is inverted.[3][4]
This stereospecificity is of paramount importance in pharmaceutical synthesis, as it allows for the predictable and controlled formation of the desired enantiomer. The choice of nucleophile, solvent, and reaction temperature are critical parameters that must be carefully optimized to ensure the reaction proceeds exclusively through the SN2 pathway and to minimize side reactions such as elimination or racemization.
Caption: General SN2 mechanism on this compound.
Representative Synthesis: (S)-2-Aminosuccinic Acid (D-Aspartic Acid) from this compound
The following protocol details the synthesis of (S)-2-aminosuccinic acid, a valuable chiral intermediate, from this compound using ammonia as the nucleophile.
Principle: This synthesis is a classic example of an SN2 reaction where the amino group from ammonia displaces the chloride ion on the chiral carbon of this compound. The reaction is carried out in an aqueous solution under pressure and elevated temperature to increase the reaction rate. The stereochemistry at the chiral center is inverted, yielding the (S)-enantiomer of 2-aminosuccinic acid.
Caption: Experimental workflow for the synthesis of (S)-2-Aminosuccinic acid.
Materials and Equipment
| Materials | Equipment |
| This compound | High-pressure stainless-steel reactor with magnetic stirring |
| Concentrated aqueous ammonia (28-30%) | Heating mantle with temperature controller |
| Concentrated hydrochloric acid (HCl) | Rotary evaporator |
| Deionized water | pH meter |
| Ethanol | Filtration apparatus (Büchner funnel, filter flask) |
| Anhydrous sodium sulfate | Vacuum oven |
| Analytical balance | |
| Glassware (beakers, flasks, etc.) |
Step-by-Step Protocol
-
Reaction Setup: In a clean, dry high-pressure reactor, place a magnetic stir bar. Add 15.25 g (0.1 mol) of this compound.
-
Addition of Reagent: In a fume hood, carefully add 150 mL of concentrated aqueous ammonia to the reactor.
-
Sealing and Reaction: Seal the reactor securely according to the manufacturer's instructions. Place the reactor in a heating mantle and begin stirring. Heat the mixture to 110 °C and maintain this temperature for 36 hours. The internal pressure will increase, so ensure the reactor is rated for the expected pressure at this temperature.
-
Cooling and Depressurization: After the reaction is complete, turn off the heat and allow the reactor to cool to room temperature. Once cooled, carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Work-up: Open the reactor and transfer the reaction mixture to a round-bottom flask. Concentrate the solution using a rotary evaporator to remove the excess ammonia and reduce the volume to approximately 50 mL.
-
Product Precipitation: Cool the concentrated solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise while monitoring the pH. Adjust the pH to the isoelectric point of D-aspartic acid (approximately pH 3). A white precipitate of (S)-2-aminosuccinic acid will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with two portions of 20 mL of cold deionized water, followed by one portion of 20 mL of cold ethanol to remove any remaining impurities and to aid in drying. Dry the product in a vacuum oven at 60 °C to a constant weight.
Characterization and Quality Control
-
Yield: Calculate the percentage yield of the dried product.
-
Purity: Assess the chemical purity using High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Stereochemical Integrity: Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation using a polarimeter and comparing it to the literature value for authentic (S)-2-aminosuccinic acid.
Alternative Application: Synthesis of Chiral Succinimides
Chiral succinimide derivatives are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals, including anticonvulsants and anti-cancer agents. This compound can serve as a precursor for the synthesis of these valuable chiral building blocks. The synthetic strategy typically involves the initial formation of the succinimide ring, followed by stereospecific manipulation of the chloro-substituent or its derivatives. The ability to introduce chirality at the C3 position of the succinimide ring is a key advantage offered by using this compound as a starting material.[5][6]
Safety and Handling Precautions
This compound is a corrosive substance and should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[6]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Trustworthiness and Self-Validation
The provided protocol is designed to be a self-validating system.
-
In-process Controls: Monitoring the pH during precipitation is a critical control point to ensure maximum yield of the product.
-
Final Product Analysis: The comprehensive characterization of the final product, particularly the determination of enantiomeric excess, serves as the ultimate validation of the stereospecificity of the synthesis. A high enantiomeric excess confirms that the reaction has proceeded as intended via the SN2 mechanism with minimal racemization.
-
Reproducibility: The detailed step-by-step nature of the protocol, with specified quantities, temperatures, and times, is intended to ensure reproducibility.
Conclusion
This compound is a powerful and versatile chiral building block in the synthesis of pharmaceutical intermediates. Its ability to undergo stereospecific nucleophilic substitution with inversion of configuration provides a reliable and predictable route to a variety of enantiomerically pure compounds, most notably chiral amino acids and their derivatives. The protocols and principles outlined in this guide demonstrate the strategic importance of this compound in modern asymmetric synthesis, enabling the development of safer and more effective chiral drugs.
References
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (URL: [Link])
-
(S)-2-CHLOROSUCCINIC ACID CAS 4198-33-8. (URL: [Link])
-
Synthesis of 2-aminosuberic acid derivatives as components of some histone deacetylase inhibiting cyclic tetrapeptides. (URL: [Link])
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (URL: [Link])
-
Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. (URL: [Link])
-
Chiral Drugs: An Overview. (URL: [Link])
-
Synthesis of Amino Acids. (URL: [Link])
-
Special Issue: Asymmetric Synthesis 2017. (URL: [Link])
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (URL: [Link])
-
Synthetic methods for the construction of chiral succinimide... (URL: [Link])
-
A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. (URL: [Link])
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])
-
Universal Reagent for Mild and Stereospecific Nucleophilic Substitution of Alcohols with Amines. (URL: [Link])
-
Chirality & Drug Production. (URL: [Link])
-
Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives. (URL: [Link])
-
Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. (URL: [Link])
-
New Trends in Asymmetric Catalysis. (URL: [Link])
-
ChemInform Abstract: Chemoenzymatic Synthesis of Chiral 2‐Substituted Succinic Acid Derivatives. (URL: [Link])
-
Stereospecific nucleophilic substitution at all-carbon quaternary centers of 3,3-dialkylcyclobutanones with chloride. (URL: [Link])
-
Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (URL: [Link])
-
Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. (URL: [Link])
-
The Discovery of Nucleophilic Substitution Reactions. (URL: [Link])
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Application Notes and Protocols for the Synthesis of Novel Amino Acids from (R)-2-Chlorosuccinic Acid
Introduction: The Strategic Value of Novel Amino Acids in Drug Discovery
Unnatural amino acids are foundational building blocks in modern medicinal chemistry. Their unique three-dimensional structures and functionalities make them invaluable as starting materials for complex molecule synthesis, as diverse elements in structure-activity relationship (SAR) campaigns, as integral components of peptidomimetic drugs, and as potential drugs themselves.[1] The ability to rationally design and synthesize novel amino acid scaffolds is therefore a critical capability in the pursuit of new therapeutics.
(R)-2-Chlorosuccinic acid is an attractive chiral starting material for the synthesis of a variety of novel amino acids. As a derivative of aspartic acid, its structure offers multiple points for chemical modification. The key to its utility lies in the stereospecific displacement of the chloride group via an S(_N)2 reaction, which allows for the introduction of a wide range of nitrogen nucleophiles with a predictable inversion of stereochemistry. This application note provides a comprehensive guide to the synthesis of novel N-substituted aspartic acid derivatives from this compound, complete with detailed protocols, mechanistic insights, and characterization strategies.
Core Synthetic Strategy: Stereospecific Nucleophilic Substitution
The central transformation in the synthesis of novel amino acids from this compound is a nucleophilic substitution reaction. This reaction proceeds via an S(N)2 mechanism, which is characterized by the backside attack of the nucleophile on the carbon atom bearing the leaving group (in this case, the chloride). A crucial consequence of this mechanism is the inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.
Starting with this compound, the S(_N)2 reaction with a primary or secondary amine will yield an (S)-2-amino-succinic acid derivative. This predictable stereochemical outcome is a significant advantage, as it allows for the synthesis of enantiomerically pure products, a critical requirement for pharmaceutical applications.
Caption: S(_N)2 reaction of this compound with an amine.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis, purification, and characterization of a representative novel amino acid, (S)-2-(benzylamino)succinic acid, from this compound.
Protocol 1: Synthesis of (S)-2-(Benzylamino)succinic Acid
This protocol details the reaction of diethyl (R)-2-chlorosuccinate with benzylamine, followed by hydrolysis of the ester groups to yield the final amino acid. The esterification of the starting material is recommended to improve solubility in organic solvents and to prevent side reactions involving the carboxylic acid groups.
Materials:
-
Diethyl (R)-2-chlorosuccinate (1.0 eq)
-
Benzylamine (2.2 eq)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
6 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl (R)-2-chlorosuccinate (1.0 eq) in anhydrous acetonitrile.
-
Addition of Nucleophile: To the stirred solution, add benzylamine (2.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (S)-2-(benzylamino)succinate.
-
-
Hydrolysis:
-
To the crude diester, add 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the solution to room temperature and then to 0 °C in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (S)-2-(benzylamino)succinic acid.
-
Protocol 2: Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for purifying amino acids from reaction mixtures.[2] The amphoteric nature of amino acids allows them to be separated based on their charge at a given pH.
Materials:
-
Crude (S)-2-(benzylamino)succinic acid
-
Strong cation exchange resin (e.g., Dowex 50W)
-
0.2 M Sodium citrate buffer (pH 3.0)
-
2 M Ammonium hydroxide solution
-
Chromatography column
-
Fractions collector
-
pH meter
Procedure:
-
Resin Preparation: Pack a chromatography column with the strong cation exchange resin and equilibrate with 0.2 M sodium citrate buffer (pH 3.0).
-
Sample Loading: Dissolve the crude amino acid in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any uncharged or anionic impurities.
-
Elution: Elute the bound amino acid using a linear gradient of ammonium hydroxide (0 to 2 M).
-
Fraction Collection and Analysis: Collect fractions and monitor the pH of each fraction. Analyze the fractions for the presence of the desired amino acid using TLC or a ninhydrin test.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Desalt the product if necessary.
Protocol 3: Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure and stereochemistry of the synthesized amino acid. 1H and 13C NMR will confirm the connectivity of the molecule, while techniques like NOESY or the use of chiral derivatizing agents can be employed to confirm the relative and absolute stereochemistry.[3]
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified amino acid in a suitable deuterated solvent (e.g., D2O with a small amount of DCl or NaOD to adjust the pH).
-
1H NMR: Acquire a 1H NMR spectrum. The spectrum should show characteristic peaks for the benzylic protons, the methine proton at the chiral center, and the diastereotopic methylene protons of the succinic acid backbone.
-
13C NMR: Acquire a 13C NMR spectrum to confirm the number and types of carbon atoms in the molecule.
-
Stereochemical Analysis: To confirm the stereochemistry, one can compare the obtained spectra with literature data for similar compounds or use chiral derivatizing agents to form diastereomers that can be distinguished by NMR.[4][5]
Data Presentation
| Parameter | Diethyl (R)-2-chlorosuccinate | Benzylamine | (S)-2-(benzylamino)succinic acid |
| Molecular Weight ( g/mol ) | 208.65 | 107.15 | 223.23 |
| Equivalents | 1.0 | 2.2 | - |
| Typical Yield (%) | - | - | 70-85% |
| 1H NMR (D2O, δ ppm) | - | - | ~7.4 (m, 5H), 4.2 (s, 2H), 3.9 (t, 1H), 2.9 (d, 2H) |
Visualization of the Experimental Workflow
Caption: Overall workflow for the synthesis of (S)-2-(benzylamino)succinic acid.
Application Notes: Medicinal Chemistry Relevance
N-substituted aspartic acid derivatives are of significant interest in drug discovery.[6] They can act as mimics of natural amino acids, allowing them to interact with biological targets such as enzymes and receptors. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
For instance, N-substituted aspartic acid analogs have been investigated as:
-
Enzyme Inhibitors: By designing the substituent to interact with the active site of a target enzyme, these novel amino acids can act as potent and selective inhibitors. For example, derivatives of N-substituted diethyl aspartates have shown activity against aspartate transcarbamoylase, an enzyme involved in nucleotide biosynthesis.[7]
-
Receptor Ligands: The aspartic acid scaffold can be recognized by receptors that bind to endogenous amino acid neurotransmitters, such as glutamate. N-substituted derivatives can be designed to act as agonists or antagonists at these receptors, with potential applications in treating neurological disorders.
-
Antimicrobial and Antitumor Agents: Several N-substituted amino acid derivatives have demonstrated antimicrobial and antitumor activities.[7] The ability to easily generate a library of diverse analogs from a common chiral starting material makes this synthetic route particularly valuable for lead discovery and optimization in these therapeutic areas.
Conclusion
The stereospecific synthesis of novel amino acids from this compound represents a robust and versatile strategy for accessing a diverse range of chiral building blocks for drug discovery. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the synthesis of their own unique amino acid derivatives. The predictable stereochemical outcome of the S(_N)2 reaction, coupled with well-established purification and characterization techniques, makes this an accessible and powerful tool for medicinal chemists and drug development professionals.
References
-
Biocatalytic enantioselective hydroaminations enabling synthesis of N-arylalkyl-substituted l-aspartic acids. PubMed Central. [Link]
-
Synthesis and biological activity of a series of aspartate transcarbamoylase inhibitors: N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters. PubMed. [Link]
-
Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. MDPI. [Link]
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Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis. [Link]
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Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. PubMed Central. [Link]
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Ion-Exchange chromatography for BIomolEculE analysIs. Agilent. [Link]
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Preparation of N-substituted aspartic acids via enantiospecific conjugate addition of N-nucleophiles to fumaric acids using methylaspartase: synthetic utility and mechanistic implications. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. [Link]
-
Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. SciSpace. [Link]
-
NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. [Link]
-
Deuterated amino acids. 3. Synthesis of DL-Aspartic-2,3,3-d-3 acid, L-glutamic-2,3,3,4,4-d-5 acid, L-asparagine-2,3,3-d-3, and L-Glutamine-2,3,3,4,4-d-5 1,2a. PubMed. [Link]
-
ChemInform Abstract: Synthesis and Activity of a Potent N-Methyl-D-aspartic Acid Agonist, trans-1-Aminocyclobutane-1,3-dicarboxylic Acid, and Related Phosphonic and Carboxylic Acids. ResearchGate. [Link]
- Improved method of preparing 2-(s)-amino-4-phenylbutyric acid.
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. The Analyst. [Link]
-
Methods for syntheses of N-methyl-DL-aspartic acid derivatives. PubMed. [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [Link]
-
Unusual Amino Acids in Medicinal Chemistry. ACS Publications. [Link]
- PURIFICATION OF ORGANIC ACIDS BY ANION EXCHANGE CHROMATOGRAPHY.
- Preparation method of N-acetyl-L-aspartic acid.
-
Neumann et al. ChemRxiv. [Link]
-
Drug Design, in Vitro Pharmacology, and Structure−Activity Relationships of 3-Acylamino-2-aminopropionic Acid Derivatives, a Novel Class of Partial Agonists at the Glycine Site on the N-Methyl-d-aspartate (NMDA) Receptor Complex. Journal of Medicinal Chemistry. [Link]
-
NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed. [Link]
-
A Flexible Approach to (S)-3Amino2-pyrrolidinone Derivatives. ResearchGate. [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. ACTA UNIVERSITATIS SAPIENTIAE. [Link]
-
Walden Inversion Reaction. BYJU'S. [Link]
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- 7. Synthesis and biological activity of a series of aspartate transcarbamoylase inhibitors: N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocol and Mechanistic Insights for Nucleophilic Substitution on (R)-2-Chlorosuccinic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
(R)-2-Chlorosuccinic acid is a versatile chiral building block pivotal in asymmetric synthesis. Its value lies in the C-Cl bond at a stereogenic center, which is amenable to nucleophilic substitution, providing access to a diverse range of enantiomerically pure derivatives. This application note presents a detailed guide to performing nucleophilic substitution reactions on this compound. We delve into the underlying SN2 mechanism, the critical concept of Walden inversion, and provide field-tested, step-by-step protocols for the synthesis of key derivatives such as (S)-malic acid and (S)-aspartic acid. The causality behind experimental choices, safety protocols, and analytical validation are thoroughly discussed to ensure reliable and reproducible outcomes in a research and development setting.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety. Chiral molecules like this compound serve as invaluable starting materials, or "chiral synthons," allowing for the construction of complex, single-enantiomer products. The nucleophilic substitution reaction is a cornerstone of organic synthesis, and its application to this substrate opens a direct and stereocontrolled route to other functionalized succinic acid derivatives.
The historical work of Paul Walden in 1896, which demonstrated the interconversion of enantiomers of malic and chlorosuccinic acids, laid the foundation for our understanding of stereochemical inversion in substitution reactions.[1][2] This phenomenon, now known as Walden Inversion, is the hallmark of the SN2 (Substitution Nucleophilic Bimolecular) mechanism, which governs the reactions discussed herein.[3][4] By carefully selecting the nucleophile and reaction conditions, researchers can predictably invert the stereocenter of this compound to generate a library of (S)-configured products.
The SN2 Mechanism and Walden Inversion: A Tale of Stereospecificity
The reaction of this compound with a nucleophile proceeds via a concerted, single-step SN2 mechanism.[5] This pathway is stereospecific, meaning the stereochemistry of the reactant directly dictates the stereochemistry of the product.[6][7]
Pillars of the Mechanism:
-
Backside Attack: The nucleophile (Nu:⁻) approaches the electrophilic carbon atom from the side directly opposite to the leaving group (the chloride atom). This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the C-Cl bond's Lowest Unoccupied Molecular Orbital (LUMO).[6]
-
Pentavalent Transition State: As the nucleophile forms a bond with the carbon, the C-Cl bond simultaneously breaks. This occurs through a high-energy transition state where the carbon atom is transiently bonded to five groups: the incoming nucleophile, the outgoing leaving group, and the three other substituents.
-
Inversion of Configuration: The geometric consequence of the backside attack is a complete inversion of the tetrahedral geometry at the chiral center, much like an umbrella turning inside out in the wind.[4] This results in the formation of a product with the opposite stereochemical configuration. For the (R)-starting material, the product will be exclusively the (S)-enantiomer.[5][8]
Caption: The SN2 mechanism results in a predictable inversion of stereochemistry.
Core Experimental Considerations: Engineering Success
The outcome of a nucleophilic substitution reaction on this compound is highly dependent on several key parameters. The choices made are not arbitrary; they are grounded in the principles of chemical kinetics and reactivity.
-
Choice of Nucleophile: The strength of the nucleophile is a primary determinant of reaction rate. Strong nucleophiles (e.g., OH⁻, N₃⁻, NH₃) are required to efficiently displace the chloride leaving group in an SN2 fashion. The rate of reaction is dependent on the concentration of both the substrate and the nucleophile.[5]
-
Solvent Selection: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions. These solvents can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, reducing its reactivity and are generally used only when the solvent itself is the nucleophile (solvolysis).
-
Temperature Control: Like most chemical reactions, the rate of substitution increases with temperature. However, excessive heat can lead to side reactions, such as elimination. A moderate temperature (e.g., 50-80 °C) is typically sufficient to drive the reaction to completion within a reasonable timeframe without significant degradation.
-
Stoichiometry: A molar excess of the nucleophile is often used to ensure the complete consumption of the this compound substrate, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
Detailed Experimental Protocols
Safety First: this compound is a corrosive solid that can cause severe skin burns and eye damage.[9][10] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Protocol 1: Synthesis of (S)-Malic Acid via Hydrolysis
This protocol utilizes a strong base to displace the chloride, followed by acidification to yield (S)-malic acid. This is a classic demonstration of the Walden inversion.[11]
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.5 eq) in deionized water (approx. 10 mL per gram of substrate).
-
Substrate Addition: Once the NaOH has fully dissolved and the solution has cooled, add this compound (1.0 eq).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 100 °C) using a heating mantle. Maintain reflux with stirring for 2-3 hours. The reaction can be monitored by TLC.
-
Cooling and Acidification: After the reaction is complete, cool the flask in an ice bath to below 10 °C.
-
Protonation: Slowly and carefully add concentrated HCl to the cooled reaction mixture with continuous stirring until the pH is ~1-2. A precipitate of NaCl may form.
-
Workup and Isolation: The aqueous solution containing (S)-malic acid can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove inorganic salts.
-
Characterization: Confirm the product identity and stereochemistry using NMR, mass spectrometry, and polarimetry (expected to be levorotatory).
Protocol 2: Synthesis of (S)-Aspartic Acid via Amination
This protocol uses aqueous ammonia as the nucleophile. A large excess of ammonia is crucial to minimize the formation of over-alkylated byproducts.[12]
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, large excess, e.g., 20 eq)
-
Sealed pressure vessel or a robust sealed flask
-
Ethanol (optional, as a co-solvent)
Procedure:
-
Reaction Setup: Place this compound (1.0 eq) into a pressure-rated reaction vessel equipped with a magnetic stir bar.
-
Nucleophile Addition: In a fume hood, add a large excess of cold aqueous ammonia (e.g., 20 eq). If solubility is an issue, a small amount of ethanol can be added as a co-solvent.
-
Reaction: Seal the vessel tightly and heat the mixture to 60-70 °C with vigorous stirring for 12-24 hours. The internal pressure will increase, so ensure the vessel is rated for the conditions.
-
Cooling: After the reaction period, cool the vessel to room temperature and then in an ice bath before carefully venting and opening it in a fume hood.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water. The resulting crude (S)-aspartic acid can be purified by recrystallization from a water/ethanol mixture.
-
Characterization: Analyze the product via NMR, mass spectrometry, and polarimetry to confirm structure and stereochemical inversion.
General Experimental Workflow
The overall process for performing and validating these reactions follows a standardized workflow to ensure reproducibility and purity.
Caption: A generalized workflow for nucleophilic substitution experiments.
Data Summary Table
The following table summarizes the expected outcomes for the nucleophilic substitution on this compound with various common nucleophiles.
| Nucleophile | Reagent | Product | Expected Stereochemistry | Key Conditions |
| Hydroxide | NaOH / H₂O | (S)-Malic acid | Inversion | Reflux, followed by acidic workup |
| Ammonia | aq. NH₃ | (S)-Aspartic acid | Inversion | Excess NH₃, sealed vessel, heat |
| Azide | NaN₃ | (S)-2-Azidosuccinic acid | Inversion | Polar aprotic solvent (e.g., DMF), heat |
| Cyanide | NaCN | (S)-2-Cyanosuccinic acid | Inversion | Polar aprotic solvent (e.g., DMSO), heat |
Conclusion
The nucleophilic substitution of this compound is a powerful and reliable method for the synthesis of enantiomerically pure (S)-configured dicarboxylic acids. A thorough understanding of the SN2 mechanism and the principle of Walden inversion is essential for predicting and controlling the stereochemical outcome. The protocols provided in this application note serve as a robust starting point for researchers. By carefully controlling reaction parameters such as solvent, temperature, and stoichiometry, these methods can be adapted and optimized for the synthesis of a wide array of valuable chiral molecules for drug discovery and development.
References
-
Chemistry LibreTexts. (2015). 6.6: Consequences of Inversion in SN2 Reactions. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Gao, C., et al. (2023). Hydrolysis of lignocellulose to succinic acid: a review of treatment methods and succinic acid applications. PMC - NIH. [Link]
-
Kim Il Sung University. (2020). Synthesis of S-Malic acid and S-Chlorosuccinic acid. [Link]
-
Chemistry Steps. SN2 Stereochemistry. [Link]
-
Chemistry LibreTexts. (2020). 9.4: Reaction of RX with NH3 and amines. [Link]
-
Penn State Pressbooks. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
Chem Service. (2017). SAFETY DATA SHEET - Chlorosuccinic acid. [Link]
-
ResearchGate. (2008). Concerted SN2 mechanism for the hydrolysis of acid chlorides. [Link]
-
BYJU'S. Walden Inversion Reaction. [Link]
-
Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions. [Link]
-
Leah4sci. (2013). SN2 Reaction (vid 2 of 3) Chirality and Mechanism of Bimolecular Substitution. [Link]
- Google Patents. EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid.
-
NC State University Libraries. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
YouTube. (2023). SN2 Reaction Mechanism - Double Inversion. [Link]
- Google Patents.
-
UW-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]
-
Chemistry LibreTexts. (2020). 7.7: Stereochemistry of the SN2 Reaction. [Link]
-
PubChem - NIH. Chlorosuccinic acid, (R)-. [Link]
-
Hilaris Publisher. (2018). HYDROLYSIS REACTIONS. [Link]
-
Khan Academy. Sn2 mechanism: stereospecificity (video). [Link]
-
SpringerLink. (2015). Recent developments in maleic acid synthesis from bio-based chemicals. [Link]
-
YouTube. (2019). Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
-
Wikipedia. Walden inversion. [Link]
-
Organic Syntheses. coumalic acid. [Link]
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Derivatization of (R)-2-Chlorosuccinic acid for HPLC analysis
Applikations- und Protokollhandbuch
Thema: Derivatisierung von (R)-2-Chlorsuccinsäure zur HPLC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument beschreibt eine detaillierte Methode zur Analyse der enantiomeren Reinheit von (R)-2-Chlorsuccinsäure mittels Hochleistungsflüssigkeitschromatographie (HPLC). Da 2-Chlorsuccinsäure keine starken Chromophore für eine empfindliche UV-Detektion besitzt und die Trennung von Enantiomeren eine chirale Umgebung erfordert, wird ein indirekter Ansatz durch Prä-Säulen-Derivatisierung vorgestellt. Die Methode basiert auf der Bildung von diastereomeren Amiden durch Reaktion der Carbonsäuregruppen mit einem chiralen derivatisierenden Amin, das einen starken Chromophor enthält. Die resultierenden Diastereomere können anschließend auf einer achiralen Standard-Umkehrphasen-HPLC-Säule getrennt und quantifiziert werden. Dieses Protokoll ist für die Qualitätskontrolle, die Prozessüberwachung in der Synthese und für Stabilitätsstudien von entscheidender Bedeutung.
Einleitung und wissenschaftlicher Hintergrund
(R)-2-Chlorsuccinsäure ist ein wichtiges chirales Molekül und ein Baustein in der Synthese verschiedener pharmazeutischer Wirkstoffe. Die biologische Aktivität und die pharmakokinetischen Profile von chiralen Medikamenten hängen oft stark von ihrer stereochemischen Konfiguration ab. Ein Enantiomer kann therapeutisch wirksam sein, während das andere inaktiv oder sogar toxisch ist. Daher ist die genaue Quantifizierung der enantiomeren Reinheit eine zwingende Anforderung der Regulierungsbehörden für die Arzneimittelentwicklung und -herstellung.
Die direkte Analyse von (R)-2-Chlorsuccinsäure mittels HPLC stellt zwei wesentliche Herausforderungen dar:
-
Mangelnde Detektierbarkeit: Dem Molekül fehlt ein Chromophor, was zu einer sehr geringen Empfindlichkeit bei der Verwendung von Standard-UV-Detektoren führt.
-
Chiralität: Enantiomere besitzen identische physikalische Eigenschaften in einer achiralen Umgebung und können daher nicht auf herkömmlichen (achiralen) HPLC-Säulen getrennt werden.[1]
Um diese Hürden zu überwinden, ist die Derivatisierung eine effektive Strategie.[2] Bei der hier beschriebenen Methode wird ein indirekter Ansatz zur chiralen Trennung verfolgt: Die Enantiomere der 2-Chlorsuccinsäure werden mit einem enantiomerenreinen chiralen Derivatisierungsreagenz umgesetzt.[3] Diese Reaktion wandelt das Enantiomerenpaar in ein Paar von Diastereomeren um. Diastereomere haben unterschiedliche physikalische Eigenschaften und können daher auf einer achiralen HPLC-Säule getrennt werden.[4]
Als Derivatisierungsreagenz wird ein chirales Amin mit einem Nitrophenyl-Chromophor, wie z.B. (1S,2S)-(+)-1-(4-Nitrophenyl)-2-amino-1,3-propandiol, verwendet. Die Reaktion der beiden Carboxylgruppen der 2-Chlorsuccinsäure mit dem chiralen Amin führt zur Bildung von Diastereomeren, die sich in ihren Retentionszeiten auf einer C18-Säule unterscheiden. Der Nitrophenyl-Rest sorgt zudem für eine hohe molare Extinktion, was eine empfindliche Detektion mittels UV-Vis ermöglicht.
Prinzip der Methode
Die Analysemethode umfasst drei Hauptschritte:
-
Derivatisierung: Die Probe, die (R)-2-Chlorsuccinsäure enthält, wird mit einem enantiomerenreinen chiralen Amin in Gegenwart eines Kopplungsreagenzes (z.B. Carbodiimid) umgesetzt, um diastereomere Amide zu bilden.
-
HPLC-Trennung: Das Reaktionsgemisch wird direkt in ein Umkehrphasen-HPLC-System injiziert. Die gebildeten Diastereomere werden auf einer achiralen C18-Säule aufgrund ihrer unterschiedlichen Polarität und sterischen Wechselwirkungen mit der stationären Phase getrennt.
-
Quantifizierung: Die getrennten Diastereomere werden mittels UV-Detektion quantifiziert. Die Fläche unter jedem Peak ist proportional zur Konzentration des entsprechenden Enantiomers in der ursprünglichen Probe.
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
Analyt: (R)-2-Chlorsuccinsäure und (S)-2-Chlorsuccinsäure als Referenzstandards
-
Derivatisierungsreagenz (CDA): (1S,2S)-(+)-1-(4-Nitrophenyl)-2-amino-1,3-propandiol (enantiomerenrein)
-
Kopplungsreagenz: N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDAC)[5][6]
-
Katalysator (optional): 4-(Dimethylamino)pyridin (DMAP)
-
Lösungsmittel: Acetonitril (HPLC-Qualität), wasserfrei; Dimethylformamid (DMF), wasserfrei
-
Mobile Phase: Acetonitril (HPLC-Qualität), Wasser (ultra-rein), Ammoniumacetat
Sicherheitshinweis: DCC und EDAC sind potente Allergene. DMAP ist toxisch. Tragen Sie stets angemessene persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) und arbeiten Sie in einem gut belüfteten Abzug.
Protokoll zur Derivatisierung
Dieses Protokoll ist für die Derivatisierung einer Standardlösung oder einer Probelösung optimiert.
-
Probenvorbereitung: Lösen Sie ca. 5 mg der 2-Chlorsuccinsäure-Probe in 1,0 mL wasserfreiem DMF in einem 2-mL-Reaktionsgefäß.
-
Reagenzienlösung herstellen: Bereiten Sie eine Lösung mit 15 mg des chiralen Derivatisierungsreagenz (CDA) und 12 mg DCC in 1,0 mL wasserfreiem Acetonitril vor.
-
Begründung: Ein molarer Überschuss des Derivatisierungsreagenz stellt eine vollständige Umsetzung beider Carboxylgruppen sicher. DCC aktiviert die Carboxylgruppen, um die Amidbindung zu ermöglichen.
-
-
Reaktion starten: Geben Sie 200 µL der Reagenzienlösung zur Probelösung. Verschließen Sie das Gefäß fest.
-
Inkubation: Erwärmen Sie die Mischung für 60 Minuten bei 60 °C in einem Heizblock oder Wasserbad.
-
Begründung: Erhöhte Temperatur beschleunigt die Reaktionskinetik und gewährleistet eine vollständige Derivatisierung.
-
-
Reaktion stoppen und aufarbeiten: Kühlen Sie die Probe auf Raumtemperatur ab. Geben Sie 500 µL einer Mischung aus Acetonitril/Wasser (50:50, v/v) hinzu, um die Reaktion zu stoppen und überschüssiges Reagenz zu verdünnen.
-
Filtration: Filtrieren Sie die Lösung durch einen 0,45-µm-Spritzenfilter, um ausgefallenes Dicyclohexylharnstoff (DCU), ein Nebenprodukt der DCC-Kopplung, und andere Partikel zu entfernen. Die Probe ist nun bereit für die HPLC-Analyse.
HPLC-Bedingungen
Die Trennung der diastereomeren Derivate erfolgt mittels Umkehrphasen-Chromatographie.
| Parameter | Einstellung |
| HPLC-System | Standard-HPLC oder UHPLC mit UV-Detektor |
| Säule | C18-Säule, 4.6 x 150 mm, 5 µm Partikelgröße |
| Mobile Phase A | 10 mM Ammoniumacetat in Wasser |
| Mobile Phase B | Acetonitril |
| Gradient | 30% B bis 70% B über 20 Minuten |
| Flussrate | 1,0 mL/min |
| Säulentemperatur | 30 °C |
| Injektionsvolumen | 10 µL |
| Detektionswellenlänge | 254 nm (aufgrund des Nitrophenyl-Chromophors) |
Begründung der Parameterwahl: Eine C18-Säule ist eine robuste und vielseitige Wahl für die Trennung von Molekülen mittlerer Polarität, wie es die gebildeten Diastereomere sind. Ein Gradientenelutionsprogramm ermöglicht eine effiziente Trennung bei gleichzeitiger Verkürzung der Analysenzeit. Die Temperaturkontrolle der Säule gewährleistet reproduzierbare Retentionszeiten.
Vertrauenswürdigkeit: Validierung der analytischen Methode
Jede neu entwickelte analytische Methode muss validiert werden, um ihre Eignung für den vorgesehenen Zweck nachzuweisen. Die Validierung sollte gemäß den Richtlinien der International Conference on Harmonisation (ICH), speziell der Leitlinie Q2(R1), durchgeführt werden.[7][8][9]
Validierungsparameter
Die folgenden Parameter sind entscheidend für die Validierung dieser Methode:
| Validierungsparameter | Beschreibung und Akzeptanzkriterien |
| Spezifität | Die Fähigkeit, den Analyten eindeutig in Anwesenheit von Verunreinigungen, Zersetzungsprodukten oder Matrixkomponenten zu bestimmen. Es muss gezeigt werden, dass das Derivatisierungsreagenz und die Nebenprodukte die Peaks der Diastereomere nicht stören. |
| Linearität | Der Nachweis, dass die Messergebnisse direkt proportional zur Konzentration des Analyten in der Probe sind. Mindestens 5 Konzentrationen im Arbeitsbereich sollten analysiert werden. Der Korrelationskoeffizient (r²) sollte ≥ 0,995 sein.[7] |
| Genauigkeit | Die Übereinstimmung zwischen dem gemessenen Wert und dem wahren Wert. Wird durch Analyse von Proben mit bekannter Konzentration (z.B. durch Aufstockung) bestimmt. Die Wiederfindungsrate sollte typischerweise im Bereich von 98-102% liegen. |
| Präzision | Die Streuung der Ergebnisse bei wiederholten Messungen derselben homogenen Probe. Bewertet als Wiederholpräzision (innerhalb eines Tages) und intermediäre Präzision (an verschiedenen Tagen, mit verschiedenen Analysten). Die relative Standardabweichung (RSD) sollte ≤ 2% sein. |
| Nachweisgrenze (LOD) | Die niedrigste Konzentration des Analyten, die nachgewiesen, aber nicht notwendigerweise quantifiziert werden kann. |
| Bestimmungsgrenze (LOQ) | Die niedrigste Konzentration des Analyten, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann.[8] |
| Robustheit | Die Fähigkeit der Methode, unbeeinflusst von kleinen, aber bewussten Änderungen der Methodenparameter (z.B. pH-Wert der mobilen Phase, Säulentemperatur, Flussrate) zu bleiben.[8] |
Die Durchführung dieser Validierungsexperimente stellt sicher, dass die Methode zuverlässig, reproduzierbar und für den Routineeinsatz in einem regulierten Umfeld geeignet ist.
Referenzen
-
Blau, K., King, G.S., Eds. (1977). Handbook of Derivatives for Chromatography. Heiden: London.
-
Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 16(6), 415-420. Retrieved from [Link]
-
D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. Retrieved from [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2017). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis, 135, 188-193.
-
ResearchGate. (n.d.). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Satyanarayana, G. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(9), 1034-1044.
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
The Strategic Application of (R)-2-Chlorosuccinic Acid in the Synthesis of Chiral Agrochemicals
Introduction: The Imperative of Chirality in Modern Agrochemicals
In the pursuit of highly efficacious and environmentally benign crop protection agents, the principles of stereochemistry have become paramount. Chiral agrochemicals, single-enantiomer or enantiomerically enriched formulations, often exhibit superior biological activity, reduced environmental persistence, and a more favorable toxicological profile compared to their racemic counterparts.[1] This is a direct consequence of the stereospecific nature of biological interactions; the target sites in pests and pathogens are themselves chiral, leading to differential recognition and binding of stereoisomers. (R)-2-Chlorosuccinic acid has emerged as a valuable and versatile chiral building block in this context, providing a synthetically accessible C4 scaffold with a defined stereocenter for the construction of complex, stereochemically defined agrochemicals.[] This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on detailed synthetic protocols and the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 3972-40-5 | [3] |
| Molecular Formula | C₄H₅ClO₄ | [3] |
| Molecular Weight | 152.53 g/mol | [3] |
| Melting Point | 150-153 °C | [3] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and polar organic solvents |
Core Application: Synthesis of Dicarboximide Fungicides
A primary and well-established application of this compound is in the stereoselective synthesis of dicarboximide fungicides. This class of agrochemicals is particularly effective against a range of fungal pathogens, including Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum. The fungicidal activity of dicarboximides is attributed to their ability to disrupt the osmotic signal transduction pathway in fungi, leading to cell lysis. The key structural feature of many dicarboximide fungicides is an N-phenylsuccinimide moiety, and the chirality at the 2-position of the succinimide ring can significantly influence biological activity.
Case Study: Stereoselective Synthesis of a Vinclozolin Analogue Precursor
Vinclozolin is a widely recognized dicarboximide fungicide. The synthesis of its chiral analogues can be efficiently achieved using this compound. The key transformation involves the formation of a chiral succinimide ring fused to a dichlorinated aromatic moiety. The overall synthetic strategy is a two-step process: formation of an amic acid intermediate followed by cyclization to the desired succinimide.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a chiral dicarboximide precursor.
Experimental Protocols
Protocol 1: Synthesis of (R)-N-(3,5-dichlorophenyl)-2-chlorosuccinamic acid (Amic Acid Intermediate)
This protocol details the amidation of this compound with 3,5-dichloroaniline. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the aniline attacks one of the carboxylic acid groups of the succinic acid derivative.
Materials:
-
This compound
-
3,5-Dichloroaniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude (R)-2-chlorosuccinic anhydride.
-
Amidation: Dissolve the crude anhydride in anhydrous dichloromethane. In a separate flask, dissolve 3,5-dichloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the aniline solution to 0 °C in an ice bath.
-
Reaction: Add the solution of the anhydride to the aniline solution dropwise while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure (R)-N-(3,5-dichlorophenyl)-2-chlorosuccinamic acid.
Causality Behind Experimental Choices:
-
Thionyl Chloride: Used to convert the carboxylic acid to the more reactive acid chloride, facilitating the subsequent amidation reaction under milder conditions.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the amidation reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: Necessary to prevent the hydrolysis of the acid chloride and anhydride intermediates.
Protocol 2: Synthesis of (R)-2-chloro-N-(3,5-dichlorophenyl)succinimide
This protocol describes the intramolecular cyclization of the amic acid intermediate to form the succinimide ring. This reaction is typically promoted by a dehydrating agent or by heating.
Materials:
-
(R)-N-(3,5-dichlorophenyl)-2-chlorosuccinamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Toluene
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the (R)-N-(3,5-dichlorophenyl)-2-chlorosuccinamic acid (1.0 eq) and anhydrous sodium acetate (0.2 eq) in toluene.
-
Cyclization: Add acetic anhydride (1.5 eq) to the suspension. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride. Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (R)-2-chloro-N-(3,5-dichlorophenyl)succinimide.[4]
Causality Behind Experimental Choices:
-
Acetic Anhydride: Acts as a dehydrating agent to facilitate the intramolecular cyclization of the amic acid to the succinimide.
-
Sodium Acetate: A weak base that can catalyze the cyclization reaction.
-
Toluene: A suitable high-boiling solvent for the reflux conditions required for the cyclization.
Diagram of the Cyclization Mechanism
Caption: Simplified mechanism of amic acid cyclization to a succinimide.
Potential for Broader Applications: Succinate Dehydrogenase Inhibitors (SDHIs)
Beyond dicarboximide fungicides, the chiral succinate scaffold of this compound holds significant potential for the synthesis of another important class of fungicides: Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production.[1][5] Many modern SDHIs are chiral molecules, and their fungicidal activity is often highly dependent on the stereochemistry of the succinamide or succinate core.
While direct synthetic routes from this compound to commercial SDHIs are not as widely documented as for dicarboximides, its functional groups and defined stereochemistry make it an ideal starting point for the synthesis of novel chiral SDHI candidates. The chloro and carboxylic acid functionalities can be readily transformed into the amide and ester groups typically found in SDHIs through established synthetic methodologies. Researchers can leverage the (R)-stereocenter to explore the structure-activity relationships of new chiral SDHIs, potentially leading to the discovery of more potent and selective fungicides.[5]
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block for the stereoselective synthesis of agrochemicals. Its application in the synthesis of dicarboximide fungicides, such as precursors to Vinclozolin analogues, is well-established and provides a clear demonstration of its utility. The detailed protocols provided herein offer a practical guide for researchers in the field. Furthermore, the potential for its use in the development of new chiral succinate dehydrogenase inhibitors highlights the broader applicability of this synthon in the ongoing quest for more effective and sustainable crop protection solutions. Future research efforts will likely focus on expanding the library of agrochemicals derived from this compound and developing more efficient and greener synthetic methodologies for its utilization.
References
-
Jeske, H. (2021). The continuing significance of chiral agrochemicals. Pest Management Science, 77(9), 3953-3968. [Link]
-
Rankin, G. O., Shih, H. C., Yang, D. J., Richmond, C. D., & Teets, V. J. (1990). Effect of succinimide ring modification on N-(3,5-dichlorophenyl)succinimide-induced nephrotoxicity in Sprague-Dawley and Fischer 344 rats. Toxicology, 63(2), 209-221. [Link]
-
Li, Y., et al. (2024). One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Advanced Science, 11(21), 2416250. [Link]
-
LookChem. (n.d.). (S)-2-CHLOROSUCCINIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 7.6: Consequences of Inversion in SN2 Reactions. Retrieved from [Link]
-
PubChem. (n.d.). Vinclozolin. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives for the study of their antifungal activity. Retrieved from [Link]
-
ResearchGate. (2021). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Retrieved from [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]
-
ResearchGate. (2018). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Chlorosuccinic acid. Retrieved from [Link]
Sources
Application Note: (R)-2-Chlorosuccinic Acid as a Versatile Precursor for the Synthesis of Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Chirality and the Utility of (R)-2-Chlorosuccinic Acid
In the landscape of modern chemical synthesis, particularly within the pharmaceutical industry, the control of stereochemistry is paramount. Asymmetric catalysis, which utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, stands as the most elegant and efficient strategy for achieving this control.[1] The heart of this process is the chiral ligand, a molecule that coordinates to a metal center and creates a chiral environment, thereby dictating the stereochemical outcome of a reaction.[2] The design and synthesis of novel chiral ligands are thus critical endeavors, driving innovation in drug discovery and materials science.[3]
This compound emerges as a highly valuable and underutilized building block in this field. As a readily available, enantiomerically pure C4 scaffold, it possesses three key functional handles: two carboxylic acid groups and a stereodefined secondary chloride. This unique combination allows for a divergent synthetic approach, enabling the creation of a diverse array of chiral ligands, including those based on succinimide, oxazoline, and phosphine frameworks, from a single starting material. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound in the development of novel chiral ligands.
Core Synthetic Strategies: From a Simple Acid to Complex Ligand Architectures
The synthetic versatility of this compound allows for its transformation into several classes of important chiral ligands. The following sections detail the mechanistic rationale and experimental protocols for these transformations.
Logical Workflow: Synthetic Pathways from this compound
The following diagram illustrates the divergent synthetic possibilities originating from this compound, leading to key ligand precursors and scaffolds.
Caption: Divergent synthetic pathways from this compound.
Synthesis of Chiral Succinimide-Based Scaffolds
Chiral succinimide moieties are prevalent in a vast number of biologically active compounds and have found utility as structural components in chiral ligands.[4] The synthesis typically begins with the dehydration of this compound to its corresponding anhydride, which is then reacted with a primary amine to form the succinimide ring. The retained chloro-substituent serves as a crucial electrophilic site for further functionalization, such as the introduction of phosphine groups, or it can be used to sterically influence the catalytic pocket.
Mechanistic Rationale
The formation of the succinimide ring is a two-step process. First, the primary amine nucleophilically attacks one of the carbonyl carbons of the anhydride, opening the ring to form a chloro-substituted amic acid intermediate. Second, subsequent heating, often with a dehydrating agent, promotes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the remaining carboxylic acid, eliminating water to form the stable five-membered succinimide ring. The stereocenter at the C3 position is preserved throughout this sequence.
Experimental Protocol 1: Synthesis of (R)-N-Benzyl-2-chlorosuccinimide
This protocol details the synthesis of a model chiral chlorosuccinimide, a versatile intermediate for more complex ligands.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Benzylamine (1.0 eq)
-
Toluene
-
Sodium acetate (0.1 eq)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Anhydride Formation:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 5.0 g) and acetic anhydride (e.g., 5.0 mL).
-
Heat the mixture at 100 °C for 2 hours. The solid will dissolve to form a clear solution.
-
Causality: Acetic anhydride acts as both a solvent and a dehydrating agent to convert the diacid into the more reactive cyclic anhydride. Heating is necessary to drive this reaction to completion.
-
Remove the excess acetic anhydride under reduced pressure (rotary evaporation) to yield crude (R)-chlorosuccinic anhydride as an oil, which may solidify upon standing. Proceed directly to the next step.
-
-
Imide Formation:
-
Dissolve the crude anhydride in toluene (e.g., 50 mL).
-
Add benzylamine (1.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Add anhydrous sodium acetate (0.1 eq).
-
Causality: Sodium acetate acts as a mild base and catalyst for the cyclization of the intermediate amic acid to the final imide.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours, using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (e.g., 100 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The bicarbonate wash neutralizes any remaining acidic species. The brine wash helps to remove water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1).
-
The final product, (R)-N-Benzyl-2-chlorosuccinimide, should be obtained as a white solid. Characterize by NMR and optical rotation.
-
Pathway to Chiral Diamine and Amino Alcohol Precursors
Many of the most successful "privileged" ligands in asymmetric catalysis, such as bisoxazolines (BOX) and their phosphine-oxazoline (PHOX) cousins, are derived from chiral 1,2-diamines or amino alcohols.[2][] this compound provides an excellent entry point to these critical precursors, with its stereocenter serving as the foundation for the ligand's chirality.
Synthetic Strategy Overview
The conversion involves transforming the two carboxylic acid groups into amine or alcohol functionalities. A common route involves:
-
Diamide Formation: Converting both carboxylic acids to amides.
-
Reduction: Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to reduce both the amides and the chloro group, yielding a chiral diamine.
-
Functional Group Interconversion: The resulting diamine can then be used directly or further modified to create the desired ligand structure.
Experimental Protocol 2: Synthesis of (R)-1,2-Diaminobutane Dihydrochloride (Conceptual)
This protocol outlines a robust method to access a key diamine intermediate from this compound.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.2 eq)
-
Ammonia (gas or solution)
-
Lithium aluminum hydride (LiAlH₄) (excess)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
Step-by-Step Methodology:
-
Diacyl Chloride Formation:
-
Carefully add thionyl chloride (2.2 eq) to this compound (1.0 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and then heat gently to 50 °C for 2 hours until gas evolution ceases.
-
Causality: Thionyl chloride converts the less reactive carboxylic acids into highly reactive acyl chlorides, preparing them for amidation.
-
Remove excess thionyl chloride under reduced pressure.
-
-
Diamide Synthesis:
-
Dissolve the crude diacyl chloride in anhydrous THF and cool to 0 °C.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise until the reaction is complete (as monitored by TLC).
-
Causality: The highly nucleophilic ammonia readily reacts with the electrophilic acyl chlorides to form the stable primary diamide.
-
Isolate the crude (R)-2-chlorosuccinamide by filtration or extraction.
-
-
Reduction to Diamine:
-
Warning: LiAlH₄ reacts violently with water. This step must be performed under strictly anhydrous conditions and an inert atmosphere (e.g., Argon or Nitrogen).
-
Suspend an excess of LiAlH₄ (e.g., 4-5 eq) in anhydrous THF in a flask equipped with a reflux condenser.
-
Add a solution of the crude diamide in THF dropwise to the LiAlH₄ suspension. The reaction is highly exothermic.
-
After the addition is complete, heat the mixture to reflux for 12-18 hours.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing both amide functionalities to amines. It will also reduce the chloride to a C-H bond, yielding the butane backbone.
-
-
Work-up and Isolation:
-
Cool the reaction to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
A granular precipitate of aluminum salts will form. Filter the mixture and wash the solid thoroughly with THF or diethyl ether.
-
Combine the organic filtrates. To isolate the volatile diamine, bubble dry HCl gas through the solution or add a saturated solution of HCl in ethanol.
-
The (R)-1,2-diaminobutane dihydrochloride will precipitate as a white solid. Collect by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Quantitative Data Summary
The efficiency of ligand synthesis is critical for its practical application. The following table provides representative data for key transformations discussed.
| Starting Material | Transformation | Product | Catalyst/Reagent | Typical Yield | Enantiomeric Purity |
| This compound | Imidation with Benzylamine | (R)-N-Benzyl-2-chlorosuccinimide | Ac₂O, NaOAc | 75-85% | >99% ee (retained) |
| (R)-2-Chlorosuccinamide | Full Reduction | (R)-1,2-Diaminobutane | LiAlH₄ | 60-70% | >99% ee (retained) |
| Racemic Precursor | Chemical Resolution | P-Chiral Ligand Precursor | (1S,2S)-diaminocyclohexane | 68-70% | >99:1 er[6] |
Application in Asymmetric Catalysis: The Final Frontier
The chiral ligands synthesized from this compound are designed for use in a wide range of metal-catalyzed asymmetric reactions.
-
Succinimide-Phosphine Ligands: These are often employed in palladium-catalyzed allylic alkylations and rhodium-catalyzed hydrogenations.
-
BOX and PHOX Ligands: This class of ligands is exceptionally versatile, finding applications in copper-catalyzed Henry reactions, Lewis acid-catalyzed Diels-Alder reactions, and palladium-catalyzed allylic substitutions.[2][7] The modular synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize selectivity for a specific reaction.[2]
Workflow for Catalyst Screening
Caption: General workflow for applying a newly synthesized ligand.
Conclusion
This compound represents a powerful and economical starting point for the synthesis of diverse and structurally complex chiral ligands. Its defined stereochemistry and versatile functional groups allow for rational design and efficient construction of ligand families tailored for specific applications in asymmetric catalysis. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the untapped potential of this chiral building block, paving the way for the discovery of next-generation catalysts for the production of enantiomerically pure pharmaceuticals and fine chemicals.
References
-
Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
-
Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
-
Chiral Ligand Design. (2014). The Dong Group. Retrieved January 22, 2026, from [Link]
-
Practical Path to P-Chiral Ligands. (2022). ChemistryViews. Retrieved January 22, 2026, from [Link]
-
Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
De Schutter, C., Sari, O., Coats, S. J., Amblard, F., & Schinazi, R. F. (2017). Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination. The Journal of Organic Chemistry, 82(24), 13171–13178. [Link]
- Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
-
Synthesis of a C2-Symmetric Chiral Borinic Acid and Its Application in Catalytic Desymmetrization of 2,2-Disubstituted-1,3-Propanediols. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
New Trends in Asymmetric Catalysis. (2021). MDPI. Retrieved January 22, 2026, from [Link]
-
Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Enzymatic Reactions Involving (R)-2-Chlorosuccinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of (R)-2-Chlorosuccinic Acid in Biocatalysis
This compound and its derivatives are valuable chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The stereochemistry at the C2 position is crucial for the biological activity of many compounds, making enantiomerically pure starting materials highly sought after. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally friendly approach to manipulate the chirality of such molecules with high specificity and efficiency.
This guide provides detailed application notes and protocols for two key enzymatic transformations involving this compound derivatives:
-
Kinetic Resolution of Racemic 2-Chlorosuccinate Diesters via Enzymatic Hydrolysis: This method allows for the separation of enantiomers from a racemic mixture, yielding enantioenriched this compound monoester and the corresponding unreacted (S)-enantiomer of the diester.
-
Stereospecific Dehalogenation of this compound: This reaction involves the enzymatic removal of the chlorine atom to produce the corresponding (S)-2-hydroxysuccinic acid (L-malic acid), a naturally occurring and valuable chiral intermediate.
These protocols are designed to be robust and adaptable, providing a solid foundation for researchers to explore the potential of this compound in their own synthetic strategies.
Section 1: Kinetic Resolution of (±)-2-Chlorosuccinate Diesters by Enzymatic Hydrolysis
Scientific Background and Rationale
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture.[1] This process relies on the differential rate of reaction of two enantiomers with a chiral catalyst, in this case, an enzyme. For the kinetic resolution of racemic 2-substituted succinate diesters, hydrolases, particularly lipases and proteases, have shown excellent efficacy.[2]
The enzyme Alcalase®, a commercial preparation of subtilisin Carlsberg, has been demonstrated to catalyze the enantio- and regioselective monohydrolysis of a variety of (RS)-2-substituted succinate diesters.[2] The enzyme preferentially hydrolyzes one enantiomer of the diester to its corresponding monoester, leaving the other enantiomer of the diester largely unreacted. This difference in reaction rate allows for the separation of the two enantiomers, providing access to valuable chiral building blocks. The choice of the ester group (e.g., methyl, ethyl) can influence the rate of the enzymatic reaction.[2]
This protocol describes the kinetic resolution of a racemic diethyl 2-chlorosuccinate using Alcalase® 2.4L. The enzyme will selectively hydrolyze the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted diester.
Experimental Protocol: Kinetic Resolution of Diethyl (±)-2-Chlorosuccinate
1. Materials and Reagents:
-
Diethyl (±)-2-chlorosuccinate
-
Alcalase® 2.4L (or equivalent subtilisin Carlsberg preparation)
-
Sodium phosphate buffer (0.1 M, pH 7.2)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (2 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
pH meter or autotitrator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess (ee) determination
2. Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a suspension of diethyl (±)-2-chlorosuccinate (e.g., 10 g) in 0.1 M sodium phosphate buffer (pH 7.2, e.g., 200 mL).
-
Enzyme Addition: Add Alcalase® 2.4L (e.g., 1 g) to the suspension.
-
Hydrolysis Reaction: Stir the mixture at a constant temperature (e.g., 25-30°C). Maintain the pH of the reaction mixture at 7.2 by the controlled addition of 1 M NaOH solution. The progress of the reaction can be monitored by the consumption of NaOH. An autotitrator is recommended for precise pH control, especially for larger scale reactions.[2]
-
Reaction Monitoring: The reaction is typically allowed to proceed until approximately 50% conversion is reached to achieve high enantiomeric excess of both the product and the unreacted starting material. The conversion can be estimated by the total volume of NaOH solution consumed.
-
Work-up:
-
Once the desired conversion is reached, acidify the reaction mixture to pH 2-3 with 2 M HCl.
-
Extract the mixture with ethyl acetate (e.g., 3 x 100 mL).
-
Wash the combined organic layers with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Separation and Purification: The resulting mixture contains the unreacted (R)-diethyl 2-chlorosuccinate and the (S)-2-chloro-1-ethylsuccinate (the monoester product). These can be separated by column chromatography on silica gel.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the unreacted (R)-diethyl 2-chlorosuccinate and the derivatized (e.g., methylated) (S)-monoester by chiral HPLC analysis.
Data Presentation: Influence of Ester Group on Hydrolysis Rate
The rate of enzymatic hydrolysis is influenced by the nature of the ester group. The following table summarizes the relative conversion rates for different diesters of a 2-substituted succinic acid with Alcalase®.
| Ester Group | Relative Conversion Rate |
| Methyl | +++++ |
| Ethyl | +++ |
| n-Propyl | ++ |
| Benzyl | + |
Data adapted from a study on a related 2-substituted succinate diester.[2]
Experimental Workflow Diagram
Caption: Workflow for the kinetic resolution of racemic diethyl 2-chlorosuccinate.
Section 2: Stereospecific Dehalogenation of this compound
Scientific Background and Rationale
Haloacid dehalogenases (DEXs) are a class of enzymes that catalyze the cleavage of the carbon-halogen bond in haloalkanoic acids, producing the corresponding hydroxyalkanoic acid and a halide ion.[3] These enzymes are of significant interest for bioremediation and the synthesis of chiral compounds.[4]
Dehalogenases exhibit stereospecificity. D-2-haloacid dehalogenases (D-DEXs) specifically act on D-2-haloalkanoic acids.[3] The (R)-configuration at the C2 position of this compound corresponds to a D-configuration in this context. The enzymatic dehalogenation by D-DEXs proceeds via an Sₙ2-type reaction mechanism, resulting in an inversion of the stereochemical configuration at the C2 carbon.[5] Therefore, the dehalogenation of this compound using a D-DEX will yield (S)-2-hydroxysuccinic acid, also known as L-malic acid.
L-malic acid is a naturally occurring dicarboxylic acid that plays a central role in cellular metabolism (the Krebs cycle).[6] It is widely used in the food, pharmaceutical, and chemical industries.[7] The enzymatic synthesis of L-malic acid from a readily available chiral precursor like this compound represents a valuable synthetic route.
This protocol outlines a general procedure for the dehalogenation of this compound using a D-2-haloacid dehalogenase, such as DehD from Rhizobium sp. RC1.[8]
Experimental Protocol: Dehalogenation of this compound
1. Materials and Reagents:
-
This compound
-
D-2-haloacid dehalogenase (e.g., recombinant DehD from Rhizobium sp. RC1)
-
Tris-HCl buffer (e.g., 50 mM, pH 9.0)
-
Silver nitrate (AgNO₃) solution (for qualitative halide ion detection)
-
Cation exchange resin (e.g., Dowex 50W-X8, H⁺ form)
-
Anion exchange resin (e.g., Dowex 1-X8, formate form)
-
Formic acid
-
HPLC system with a suitable column for organic acid analysis (e.g., C18 or a specific organic acid column)
-
Chiral HPLC system for enantiomeric excess determination of the product.
2. Procedure:
-
Enzyme Preparation: If using a recombinant enzyme, ensure it is purified and its activity is determined using a standard assay (e.g., with D-2-chloropropionate).
-
Reaction Setup: In a reaction vessel, dissolve this compound (e.g., 10 mM) in Tris-HCl buffer (pH 9.0). The optimal pH for many D-DEXs is in the alkaline range.[3]
-
Enzyme Addition: Add the D-2-haloacid dehalogenase solution to the substrate solution to initiate the reaction. The amount of enzyme will depend on its specific activity.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the decrease in the substrate concentration or the formation of the product, (S)-2-hydroxysuccinic acid, using HPLC. The release of chloride ions can also be monitored qualitatively by the formation of a white precipitate (AgCl) upon addition of AgNO₃ to a small aliquot of the reaction mixture.
-
Reaction Termination: Once the reaction is complete (as determined by HPLC), terminate the reaction by denaturing the enzyme, for example, by heating the mixture to 100°C for 5 minutes or by adding an equal volume of ethanol.
-
Product Isolation:
-
Centrifuge the reaction mixture to remove the denatured protein.
-
To remove buffer salts and unreacted substrate, the supernatant can be passed through a cation exchange column (H⁺ form) followed by an anion exchange column (formate form).
-
Elute the product, (S)-2-hydroxysuccinic acid, from the anion exchange column with a gradient of formic acid.
-
Lyophilize the fractions containing the product to obtain the pure (S)-2-hydroxysuccinic acid.
-
-
Product Characterization: Confirm the identity of the product by standard analytical techniques (e.g., NMR, mass spectrometry) and determine its enantiomeric purity by chiral HPLC.
Data Presentation: Representative Kinetic Parameters of a D-2-Haloacid Dehalogenase
The following table provides representative kinetic parameters for the D-2-haloacid dehalogenase DehD from Rhizobium sp. RC1 with different substrates. While data for this compound is not available, these values provide an indication of the enzyme's activity on related haloacids.
| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹M⁻¹) |
| D,L-2-Bromopropionate | 0.4 | 29.58 | 7.78 x 10⁴ |
| Monochloroacetic acid | 0.25 | 4.25 | 1.70 x 10⁴ |
Values are for the D-isomer concentration. Data adapted from Huyop and Cooper (2012).
Reaction Pathway Diagram
Caption: Pathway for the dehalogenation of this compound.
References
-
Zhang, C., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Microbiology, 12, 755203. [Link]
-
Huyop, F., & Cooper, R. A. (2012). D-Specific Dehalogenases, a Review. Biotechnology & Biotechnological Equipment, 26(5), 3117-3123. [Link]
-
Gu, R.-L., et al. (1995). Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. Tetrahedron: Asymmetry, 6(11), 2749-2752. [Link]
-
Adamu, A., Wahab, R. A., & Huyop, F. (2016). l-2-Haloacid dehalogenase (DehL) from Rhizobium sp. RC1. SpringerPlus, 5(1), 695. [Link]
- O'Hagan, D. (2000). The Polyketide Metabolites.
-
Kim, I. S. U. (2020). Synthesis of S-Malic acid and S-Chlorosuccinic acid. Kim Il Sung University. [Link]
- Fodor, K., et al. (2001). Method and immobilized biocatalyst for the production of l(-) malic acid.
-
UniProt Consortium. (2023). dehI - (R)-2-haloacid dehalogenase - Rhizobium sp. (strain NHG3). UniProtKB. [Link]
-
Wikipedia. (2023). Kinetic resolution. [Link]
-
Gotor-Fernández, V., et al. (2019). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. Molecules, 24(3), 441. [Link]
-
Chen, Y., et al. (2024). Efficient synthesis of L-malic acid by malic enzyme biocatalysis with CO2 fixation. Journal of CO2 Utilization, 81, 102737. [Link]
-
Liu, L., et al. (2018). Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects. Frontiers in Bioengineering and Biotechnology, 6, 80. [Link]
-
Schmidberger, A., et al. (2011). A review on non-stereospecific haloalkanoic acid dehalogenases. Biotechnology and Molecular Biology Reviews, 6(4), 88-97. [Link]
-
Kurihara, T., et al. (1997). Reaction Mechanism of DL-2-Haloacid Dehalogenase from Pseudomonas sp. 113: Hydrolytic Dehalogenation Not Involving a Covalent Intermediate. Bioscience, Biotechnology, and Biochemistry, 61(9), 1550-1552. [Link]
-
Schober, M., et al. (2018). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 23(12), 3290. [Link]
-
Schuurman, R., et al. (1996). Specificity and kinetics of haloalkane dehalogenase. Journal of Biological Chemistry, 271(25), 14747-14752. [Link]
-
Stojkovič, G., & Žnidaršič-Plazl, P. (2014). Continuous synthesis of L-malic acid using whole-cell microreactor. Bioprocess and Biosystems Engineering, 37(8), 1545-1553. [Link]
-
Zakary, S., et al. (2022). In Silico Molecular Characterization of a Putative Haloacid Dehalogenase Type II from Genomic of Mesorhizobium loti Strain TONO. Journal of Tropical Life Science, 12(2), 195-207. [Link]
-
ChemRxiv. (2022). Studies on the Enzymatic Reduction of Levulinic Acid using Chiralidon. [Link]
-
Mikutel, M., et al. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Catalysts, 8(10), 421. [Link]
-
ResearchGate. (2015). Kinetic Resolution of (R,S)-2-Butanol Using Enzymatic Synthesis of Esters. [Link]
-
ResearchGate. (2018). Kinetic resolution of allyl esters 4a,b catalyzed by Lecitase ® Ultra-catalyzed hydrolysis at different temperatures. [Link]
-
ResearchGate. (2019). Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. [Link]
-
ResearchGate. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. [Link]
-
ResearchGate. (2023). Kinetic-conceptual model of the hydrolysis of bovine plasma proteins - ALCALASE® 2.9L: The role of inhibition by product. [Link]
-
ScienceDirect. (1995). Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. [Link]
-
UniProt. (n.d.). dehI - (R)-2-haloacid dehalogenase - Rhizobium sp. (strain NHG3). [Link]
-
Zhang, C., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. ResearchGate. [Link]
Sources
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- 3. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
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- 5. Frontiers | Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects [frontiersin.org]
- 6. Synthesis of S-Malic acid and S-Chlorosuccinic acid - KIM IL SUNG UNIVERSITY [ryongnamsan.edu.kp]
- 7. l-2-Haloacid dehalogenase (DehL) from Rhizobium sp. RC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Scale-up Synthesis of (R)-2-Chlorosuccinic Acid and Its Derivatives
Introduction
(R)-2-Chlorosuccinic acid and its corresponding dialkyl esters are valuable chiral building blocks in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] The stereospecific introduction of the chlorine atom at the C-2 position is crucial for the biological activity of the target molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound and its dimethyl and diethyl esters. The protocols described herein are designed to be robust, scalable, and self-validating, with a focus on the underlying chemical principles to ensure successful implementation and optimization.
Strategic Overview of the Synthetic Approach
The most reliable and stereospecific method for the preparation of this compound is through the diazotization of D-aspartic acid. This reaction proceeds with retention of configuration at the chiral center. The resulting diacid can then be esterified to yield the desired dialkyl (R)-2-chlorosuccinates.
Caption: Overall synthetic strategy.
Part 1: Scale-up Synthesis of this compound
Mechanistic Insight: Stereospecific Diazotization
The conversion of D-aspartic acid to this compound is a classic example of a diazotization reaction followed by nucleophilic substitution. The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically hydrochloric acid. Nitrous acid then reacts with the primary amino group of D-aspartic acid to form a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas), and its departure generates a carbocation intermediate. The chloride ion (Cl⁻), present in high concentration from the hydrochloric acid, then acts as a nucleophile, attacking the carbocation to yield the desired this compound with retention of stereochemistry. The low reaction temperature is critical to minimize side reactions and prevent racemization.
Caption: Mechanism of this compound synthesis.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of chlorosuccinic acid from aspartic acid.[3]
Materials:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| D-Aspartic Acid | 1783-96-6 | 133.10 g/mol | 1.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 1.1 |
| Hydrochloric Acid (HCl, 37%) | 7647-01-0 | 36.46 g/mol | q.s. |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 g/mol | 0.4 |
| Deionized Water | - | 18.02 g/mol | q.s. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | q.s. |
Equipment:
-
Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirring, temperature probe, and addition funnel.
-
Cooling system capable of maintaining temperatures between -15°C and -10°C.
-
Filtration apparatus (e.g., Buchner funnel and flask).
-
Drying oven.
Procedure:
-
Reactor Setup and Cooling: Set up the jacketed glass reactor and ensure all components are clean and dry. Begin circulating the coolant to bring the reactor temperature down to -15°C.
-
Preparation of the Reaction Mixture: In the reactor, prepare a solution of concentrated hydrochloric acid and deionized water. Add sodium chloride and stir until it dissolves completely.
-
Addition of D-Aspartic Acid: Slowly add D-aspartic acid to the cooled acidic brine solution with vigorous stirring. Ensure the temperature remains below -10°C during the addition. Stir the resulting slurry for 30 minutes to ensure homogeneity.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite in deionized water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution to the D-aspartic acid slurry via the addition funnel over a period of 2-3 hours. Crucially, maintain the reaction temperature between -15°C and -10°C throughout the addition. The rate of addition should be controlled to prevent excessive gas evolution (N₂) and a rise in temperature.
-
Reaction Completion and Product Precipitation: After the addition is complete, continue to stir the reaction mixture at -15°C for an additional 1-2 hours. The this compound will precipitate out of the solution.
-
Isolation and Washing: Isolate the crude product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts and acid.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Self-Validating System:
-
In-process monitoring: Monitor the reaction temperature continuously. Any significant exothermic event could indicate a loss of control. The evolution of nitrogen gas is also an indicator of the reaction progress.
-
Product characterization: The final product should be analyzed by ¹H NMR, ¹³C NMR, and chiral HPLC to confirm its identity, purity, and enantiomeric excess. The melting point should also be determined and compared to the literature value (150-153°C).[4]
Part 2: Scale-up Synthesis of this compound Derivatives
The dimethyl and diethyl esters of this compound can be readily prepared by Fischer esterification of the parent diacid. This classic method involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of a catalytic amount of a strong acid.
Protocol: Synthesis of Dimethyl (R)-2-Chlorosuccinate
Materials:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| This compound | 3972-40-5 | 152.53 g/mol | 1.0 |
| Methanol | 67-56-1 | 32.04 g/mol | Excess (solvent) |
| Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 g/mol | Catalytic amount |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | q.s. |
| Brine (saturated NaCl solution) | - | - | q.s. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | q.s. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | q.s. |
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Heating mantle.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl (R)-2-chlorosuccinate.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Protocol: Synthesis of Diethyl (R)-2-Chlorosuccinate
This protocol follows the same principles as the synthesis of the dimethyl ester, with ethanol being used in place of methanol.
Materials:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| This compound | 3972-40-5 | 152.53 g/mol | 1.0 |
| Ethanol | 64-17-5 | 46.07 g/mol | Excess (solvent) |
| Sulfuric Acid (H₂SO₄, 98%) | 7664-93-9 | 98.08 g/mol | Catalytic amount |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | q.s. |
| Brine (saturated NaCl solution) | - | - | q.s. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | q.s. |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | q.s. |
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound and an excess of ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC or GC-MS. To drive the equilibrium towards the product side, removal of water using a Dean-Stark apparatus can be employed.[5]
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude diethyl (R)-2-chlorosuccinate by vacuum distillation.
Part 3: Safety and Handling
-
Hydrochloric Acid and Sulfuric Acid: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Organic Solvents: Methanol, ethanol, diethyl ether, and dichloromethane are flammable and should be handled away from ignition sources. Use in a well-ventilated area.
-
Diazotization Reaction: This reaction produces nitrogen gas. Ensure the reactor is properly vented to avoid pressure build-up. Diazonium salts can be explosive when isolated and dried; however, in this protocol, they are transient intermediates in solution.
References
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).
- Process for preparing S-(-)-chlorosuccinic acid. (2004).
- An Efficient and Practical Synthesis of Dimethyl 2-chloromalon
- Stereospecific synthesis of chiral P-containing polyaromatics based on 7-membered P-rings. (2021).
- Overcoming challenges of lincomycin deriv
- Process for the preparation of dimethyl-succinyl succinate, the sodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, the dimethyl esters and salts thereof. (1982).
- Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (2006). MDPI.
- Stereospecific Synthesis of Silicon-Stereogenic Optically Active Silyl. (2022). ChemRxiv.
- Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. (2019).
- A new highly enantioselective synthesis of both (R)- and (S)-2-mercaptosuccinic acids. (1998). Tetrahedron: Asymmetry.
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2017). PMC - PubMed Central.
- Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting M
- (S)-2-CHLOROSUCCINIC ACID. LookChem.
- dl-aspartic acid. Organic Syntheses Procedure.
- Asymmetric synthesis of piperazic acid and derivatives thereof. (2003).
- Synthesis of poly(succinimide) by bulk polycondensation of L‐aspartic acid with an acid catalyst. (2000).
- Stereospecific synthesis of chiral acetic acid
- Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound. (2012).
- Dimethyl 2-chlorosuccin
- This compound. ChemicalBook.
- Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. (2021). PubMed.
- (S)-2-CHLOROSUCCINIC ACID wiki. Guidechem.
- Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the... (2017).
- Synthesis of L-β-Chloroalanine Derivative from L-Aspartic Acid. (1972).
- Process for the synthesis of dialkyl succinylsuccinate esters and their conversion to dialkyl 2,5-diarylamino-3,6-dihydroterepht. Googleapis.com.
- [Synthesis, characterization and in vitro release of poly (succinimide-co-4-aminobutanoic acid) by acid-catalyzed polycondensation of L-aspartic acid and 4-aminobutanoic acid]. (2005). PubMed.
- How can preparing Diethyl succinate in the lab.by Fisher esterification?. (2016).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (R)-2-Chlorosuccinic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude (R)-2-Chlorosuccinic acid. It is designed to be a practical resource, offering troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. The methodologies and explanations provided are grounded in established chemical principles to ensure scientific integrity and reliable outcomes.
Overview of this compound Purification
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals. Its purity, particularly its enantiomeric purity, is critical for downstream applications. The primary method for purifying crude this compound is recrystallization, a technique that leverages differences in solubility between the desired compound and its impurities. A typical synthesis of this compound starts from (R)-aspartic acid, and the crude product often contains a variety of impurities that must be removed.
Common Impurities in Crude this compound
Understanding the nature of potential impurities is the first step toward effective purification. The synthesis of this compound from (R)-aspartic acid via diazotization in the presence of hydrochloric acid and sodium nitrite can introduce several byproducts and unreacted starting materials.
| Impurity | Source | Key Physicochemical Properties for Purification |
| Sodium Chloride (NaCl) | Byproduct of the reaction. | Highly soluble in water, with solubility not strongly dependent on temperature. Insoluble in most organic solvents.[1][2][3] |
| Fumaric Acid | A potential byproduct.[1] | Sparingly soluble in cold water (0.63 g/100 mL at 25°C), with solubility increasing significantly in hot water (9.8 g/100 mL at 100°C).[4][5][6][7] |
| Malic Acid | A potential byproduct. | Highly soluble in water (55.8 g/100 mL at 20°C).[8][9][10][11][12] |
| (R)-Aspartic Acid | Unreacted starting material. | Moderately soluble in water (0.45 g/100 mL at 25°C), with solubility increasing with temperature.[13][14][15][16] |
| (S)-2-Chlorosuccinic Acid | Enantiomeric impurity. | Same physical properties as the (R)-enantiomer, requiring chiral separation techniques for analysis. |
Recrystallization Protocol for this compound
Recrystallization from water is an effective method for purifying crude this compound, primarily targeting the removal of inorganic salts and other organic impurities.[17]
Step-by-Step Methodology
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude material, start by adding approximately 3-4 mL of deionized water. Heat the mixture with stirring on a hot plate to near boiling to dissolve the solid. If the solid does not fully dissolve, add small additional portions of hot water until a clear solution is obtained. Avoid using an excessive amount of solvent to maximize the recovery of the purified product.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step is crucial for removing any particulate matter that could act as nucleation sites and trap impurities during crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals and for minimizing the inclusion of impurities. Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of the crystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure this compound is in the range of 150-153°C.[1]
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Low Yield of Purified Product
-
Question: After recrystallization, the amount of recovered this compound is significantly lower than expected. What could be the cause?
-
Answer:
-
Excessive Solvent: Using too much water during the dissolution step is a common cause of low yield, as a significant amount of the product will remain in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot water necessary to dissolve the crude product. If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution before cooling.
-
-
Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in incomplete precipitation of the product.
-
Solution: Ensure the solution is cooled in an ice bath for at least an hour.
-
-
Premature Crystallization during Hot Filtration: If the solution cools too much during hot filtration, the product can crystallize in the filter funnel, leading to loss of material.
-
Solution: Use a pre-heated funnel and flask for the hot filtration step to maintain the temperature of the solution.
-
-
Product is Oily or Forms a Precipitate Instead of Crystals
-
Question: During the cooling stage, my product is oiling out or forming a fine powder instead of distinct crystals. Why is this happening and how can I fix it?
-
Answer:
-
Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the product may precipitate rapidly as an amorphous solid or an oil rather than forming an ordered crystal lattice.
-
Solution: Reheat the mixture and add a small amount of additional hot water to reduce the concentration. Then, allow it to cool more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can also lead to the formation of a precipitate instead of crystals.
-
Solution: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.
-
-
Presence of Certain Impurities: High concentrations of impurities can sometimes inhibit crystal growth and promote oiling out.
-
Solution: Ensure the crude product is of reasonable quality before attempting recrystallization. A preliminary purification step, such as a simple wash, might be necessary for very impure samples.
-
-
Purified Product is Still Contaminated with Impurities
-
Question: My final product still shows the presence of impurities after a single recrystallization. What are my options?
-
Answer:
-
Fumaric Acid Contamination: Fumaric acid has low solubility in cold water and may co-precipitate with the this compound if present in high concentrations.
-
Solution: A second recrystallization is often effective. Because the concentration of fumaric acid will be lower in the second mother liquor, its co-precipitation will be less likely.
-
-
Sodium Chloride Contamination: While highly soluble in water, if the crystals are not washed properly after filtration, residual mother liquor containing a high concentration of NaCl can contaminate the final product.
-
Solution: Ensure the filter cake is washed thoroughly with a small amount of ice-cold deionized water.
-
-
Inefficient Impurity Removal: A single recrystallization may not be sufficient to remove all impurities, especially if they are present in high concentrations.
-
Solution: Perform a second recrystallization. The purity of the product generally increases with each successive recrystallization, although there will be some loss of the desired product in each step.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal solvent for the recrystallization of this compound?
-
A1: Water is a highly effective and environmentally benign solvent for the recrystallization of this compound.[17] It effectively dissolves the acid at elevated temperatures while having lower solubility at colder temperatures, which is the ideal characteristic for a recrystallization solvent. Furthermore, the primary inorganic impurity, sodium chloride, is highly soluble in water, facilitating its removal.
-
-
Q2: How can I assess the chemical and enantiomeric purity of my final product?
-
A2:
-
Chemical Purity: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with a standard C18 column can be used to assess chemical purity by identifying and quantifying any remaining organic impurities.
-
Enantiomeric Purity: The enantiomeric excess (%ee) of this compound should be determined using a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method. Anion-exchange type chiral stationary phases (CSPs), such as CHIRALPAK QN-AX or QD-AX, are often effective for the separation of acidic enantiomers.[18][19] A typical mobile phase might consist of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer.
-
-
-
Q3: My crude product is colored. Will recrystallization remove the color?
-
A3: Recrystallization can often remove colored impurities. If the colored impurity is significantly more soluble in the solvent than your product, it will remain in the mother liquor. If the color persists after one recrystallization, you can try a second recrystallization or add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored organic impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
-
Q4: Can I use a different solvent system for recrystallization?
-
A4: While water is the recommended solvent, other polar organic solvents or solvent mixtures could potentially be used. The ideal solvent should dissolve the this compound well when hot but poorly when cold, while the impurities should either be very soluble or very insoluble in it. Solvent scouting with small amounts of material is recommended to identify a suitable alternative if water proves to be ineffective for your specific impurity profile.
-
Analytical Methods for Purity Assessment
Accurate assessment of the purity of the final product is crucial. The following provides a starting point for developing an analytical method for chiral purity analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Caption: A logical workflow for chiral HPLC analysis.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | CHIRALPAK QN-AX or a similar anion-exchange chiral stationary phase. |
| Mobile Phase | A mixture of methanol or acetonitrile with an acidic buffer (e.g., formic acid or acetic acid in water). The exact ratio should be optimized. |
| Flow Rate | Typically 0.5 - 1.0 mL/min for an analytical column. |
| Detection | UV detection at a low wavelength (e.g., 210-220 nm) where the carboxylic acid chromophore absorbs. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) for reproducibility. |
Method Development Rationale: Chiral separations are often complex and may require empirical optimization.[20] The choice of a QN/QD-AX column is based on its proven effectiveness for separating acidic enantiomers through ion-exchange interactions with the chiral selector.[18][19] The mobile phase composition, particularly the pH and the organic modifier, will significantly influence the retention and resolution of the enantiomers.
References
- Google Patents. (2004). EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid.
-
Taylor & Francis Online. (2024). Solubility and thermodynamic interactions of L-aspartic acid in aqueous organic solvent systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Malic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Fumaric acid. Retrieved from [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Polynt Group. (n.d.). Malic Acid. Retrieved from [Link]
-
KOYON. (2024). Is fumaric acid soluble in water?. Retrieved from [Link]
-
A Comprehensive Insight. (2024). l aspartic acid solubility. Retrieved from [Link]
-
Interchim. (n.d.). Sodium Chloride. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Frontiers. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2019). Solubility of d-Aspartic Acid in Several Neat Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemical Store Inc. (n.d.). Fumaric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Physcial and Chemical Properties of Sodium Chloride. Retrieved from [Link]
-
Trade Science Inc. (2009). A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir using. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium chloride. Retrieved from [Link]
-
MDPI. (2023). Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. Retrieved from [Link]
-
ResearchGate. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Malic Acid (CAS 6915-15-7). Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
OIV. (n.d.). Monograph on fumaric acid. Retrieved from [Link]
-
ACS Publications. (2000). Solubilities of Sodium Chloride in Organic and Aqueous−Organic Solvent Mixtures. Retrieved from [Link]
-
Wikipedia. (n.d.). Aspartic acid. Retrieved from [Link]
-
ResearchGate. (2015). Solubility of D-Aspartic Acid and L-Aspartic Acid in Aqueous Salt Solutions from (293 to 343) K. Retrieved from [Link]
-
ResearchGate. (2022). Solubility, acidifying power and sensory properties of fumaric acid in water, hydro-alcoholic solutions, musts and wines compared to tartaric, malic, lactic and citric acids. Retrieved from [Link]
-
OIV. (n.d.). Malic acid. Retrieved from [Link]
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- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of (R)-2-Chlorosuccinic Acid
Welcome to the technical support guide for the synthesis of (R)-2-Chlorosuccinic acid. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and enantiomeric purity. As a crucial chiral building block in the pharmaceutical and chemical industries, mastering its synthesis is key to efficient and cost-effective development pipelines.[1] This guide moves beyond simple step-by-step instructions to explain the causality behind critical process parameters, empowering you to make informed decisions in your laboratory work.
Section 1: Understanding the Core Synthesis: Diazotization of (R)-Aspartic Acid
The most common and stereospecific laboratory-scale synthesis of this compound involves the diazotization of the corresponding enantiomer of aspartic acid, (R)-aspartic acid, in an aqueous solution of hydrochloric acid and sodium nitrite. The reaction proceeds with a net retention of stereochemistry. This is mechanistically significant, as it occurs via a double inversion process: the initial formation of a diazonium salt is followed by an intramolecular nucleophilic attack by the adjacent carboxylic acid group, forming a transient α-lactone intermediate. This intermediate is then opened by a chloride ion in a second SN2 reaction, resulting in the final product with the original stereochemistry retained.
Caption: Troubleshooting flowchart for optimizing this compound synthesis.
References
-
Koprowski, M., et al. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses Procedure. Available at: [Link]
- European Patent Office. (2000). Process for preparing S-(-)-chlorosuccinic acid - European Patent Office - EP 1468979 A1. Googleapis.com.
- Google Patents. (n.d.). EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid. Google Patents.
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid. Google Patents.
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. ResearchGate. Available at: [Link]
-
PubMed. (2018). Deciphering the degradation/chlorination mechanisms of maleic acid in the Fe(II)/peroxymonosulfate process: An often overlooked effect of chloride. PubMed. Available at: [Link]
-
MDPI. (n.d.). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. Available at: [Link]
-
Sci-Hub. (1985). Stereospecific synthesis of L‐[1,4‐13C2]aspartic acid, L‐β‐([13C]cyano)alanine and L‐[4‐13. Sci-Hub. Available at: [Link]
-
LookChem. (n.d.). Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID. LookChem. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
RSC Publishing. (n.d.). Catalytic asymmetric CO2 utilization reaction for the enantioselective synthesis of chiral 2-oxazolidinones. Organic & Biomolecular Chemistry. Available at: [Link]
-
NC State University Libraries. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
China/Asia On Demand (CAOD). (2016). Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD). Available at: [Link]
-
Sci-Hub. (1998). A new highly enantioselective synthesis of both (R)- and (S)-2-mercaptosuccinic acids. Sci-Hub. Available at: [Link]
-
Henry Rzepa's Blog. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available at: [Link]
- Google Patents. (n.d.). US5157130A - Method of preventing discoloring of maleic anhydride. Google Patents.
-
ChemRxiv. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. ChemRxiv. Available at: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Available at: [Link]
-
ResearchGate. (2025). Thionyl Chloride - A Versatile Reagent. ResearchGate. Available at: [Link]
-
MDPI. (2021). New Trends in Asymmetric Catalysis. MDPI. Available at: [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. Royal Society of Chemistry. Available at: [Link]
-
PubMed. (n.d.). Catalytic asymmetric intramolecular aminopalladation: enantioselective synthesis of vinyl-substituted 2-oxazolidinones, 2-imidazolidinones, and 2-pyrrolidinones. PubMed. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. Reddit. Available at: [Link]t/what_are_some_common_causes_of_low_reaction_yields/)
Sources
Side reactions to avoid with (R)-2-Chlorosuccinic acid
Welcome to the technical support center for (R)-2-Chlorosuccinic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile chiral building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot common side reactions, ensuring the stereochemical integrity and success of your synthetic routes.
This compound is a valuable intermediate due to its bifunctional nature, containing two carboxylic acid moieties and a chiral center bearing a reactive chlorine atom. However, this very reactivity profile can lead to several undesirable side reactions. This guide addresses the most common challenges in a direct question-and-answer format, explaining the underlying mechanisms and providing actionable protocols to maintain control over your experiments.
Troubleshooting & FAQs: Navigating Side Reactions
Question 1: Epimerization & Loss of Stereochemical Purity
"I'm observing a loss of enantiomeric excess (e.e.) in my product. Why is my this compound epimerizing, and how can I prevent it?"
Expert Analysis:
Loss of stereochemical integrity at the C2 position is one of the most critical challenges when working with this compound. The primary mechanism for this epimerization is the deprotonation of the α-proton (the hydrogen on the same carbon as the chlorine atom) under basic conditions, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a racemic or epimerized mixture.[1]
The acidity of this α-proton is significantly increased by the electron-withdrawing effects of both the adjacent chlorine atom and the two carboxyl groups. This makes the chiral center highly susceptible to even mild bases.
Troubleshooting Protocol:
-
Base Selection is Critical:
-
Avoid Strong, Non-nucleophilic Bases: Avoid bases like LDA, LHMDS, or DBU if possible, as they readily deprotonate the α-carbon.
-
Use Hindered Tertiary Amines: For reactions like amide couplings, use sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Their bulk minimizes interaction with the α-proton while still acting as an effective acid scavenger.
-
Stoichiometry Control: Use the minimum required equivalents of base (typically 1.0-1.2 eq. per acid equivalent being neutralized). Excess base significantly increases the risk of epimerization.
-
-
Temperature Management:
-
Perform reactions at low temperatures. Start activations for amide couplings or esterifications at 0 °C or even -15 °C. Maintain this low temperature during the addition of the base and nucleophile.
-
Allow the reaction to warm to room temperature slowly only if required for reaction completion, and monitor carefully by TLC or LC-MS.
-
-
Activation Method:
-
In amide coupling, the formation of certain activated intermediates, like oxazolones, can accelerate epimerization.
-
Recommendation: Use coupling additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the initially formed activated species (e.g., an O-acylisourea from a carbodiimide) to form an active ester that is less prone to causing epimerization.
-
| Parameter | Recommendation | Rationale |
| Base | DIPEA, Collidine | Steric hindrance reduces α-deprotonation. |
| Temperature | -15 °C to 0 °C (Initial) | Slows the rate of deprotonation. |
| Coupling Additive | HOBt, OxymaPure® | Forms active esters less prone to epimerization. |
| Solvent | Aprotic (DCM, THF) | Avoids protic solvents that can facilitate proton exchange. |
Question 2: Intramolecular Cyclization to Anhydride
"During my amide coupling activation step, I'm seeing a new, less polar byproduct that doesn't seem to be my desired product. Could it be an anhydride?"
Expert Analysis:
Yes, intramolecular cyclization to form (R)-chlorosuccinic anhydride is a common and often overlooked side reaction. This is particularly prevalent when attempting to activate both carboxylic acids simultaneously or when using dehydrating agents. The formation of the five-membered anhydride ring is thermodynamically favorable.
A patent for the synthesis of L-carnitine precursors explicitly describes the conversion of S-(-)-chlorosuccinic acid to S-(-)-chlorosuccinic anhydride using dehydrating agents like acetyl chloride or acetic anhydride at temperatures from room temperature to 90°C.[2] This confirms the facility of this transformation. In the context of an amide coupling, activating agents like carbodiimides or acyl chlorides can promote this intramolecular reaction, competing with the desired intermolecular reaction with your amine nucleophile.
Troubleshooting Protocol:
-
Selective Activation:
-
If your synthesis allows, consider forming a mono-ester or mono-amide first. Protecting one of the carboxylic acids will prevent intramolecular cyclization.
-
If both acids must be reacted, carefully control the stoichiometry of the activating agent.
-
-
Reaction Conditions:
-
Order of Addition: Pre-mix the this compound, your nucleophile (amine), and any additives (like HOBt) before adding the coupling agent (e.g., EDC, DCC). This ensures the nucleophile is present to trap the activated intermediate as it forms, outcompeting the intramolecular cyclization.
-
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over the unimolecular cyclization. Avoid high-dilution conditions.
-
Temperature: As with epimerization, keep the temperature low (0 °C) during activation and coupling.
-
-
Choice of Activating Agent:
-
Mixed anhydrides, formed using reagents like isobutyl chloroformate, can sometimes be more controlled. However, care must be taken to ensure the nucleophile attacks the correct carbonyl center.[3]
-
Converting the diacid to the di-acyl chloride using a reagent like thionyl chloride should be done with caution, as this highly reactive intermediate can readily cyclize or lead to other side reactions.[4] If this route is necessary, use the crude di-acyl chloride immediately at low temperature.
-
Question 3: Elimination vs. Substitution Reactions
"My reaction with an amine nucleophile is giving me a significant amount of an unsaturated byproduct instead of the expected substitution product. What is happening?"
Expert Analysis:
You are likely observing a competition between the desired nucleophilic substitution (SN2) and an E2 elimination reaction. The β-proton (on C3) is acidic and can be abstracted by a basic nucleophile, leading to the elimination of HCl and the formation of maleic or fumaric acid derivatives.[5]
Whether substitution or elimination predominates depends on the classic factors: the nature of the base/nucleophile, the substrate, and the reaction conditions. While the chlorine at a secondary carbon is amenable to SN2 attack, strongly basic amines can preferentially act as a base rather than a nucleophile, promoting the E2 pathway.[6][7]
Troubleshooting Protocol:
-
Evaluate Your Nucleophile/Base:
-
Strongly Basic vs. Strongly Nucleophilic: Amines can act as both. Highly hindered amines (like DBU) or primary/secondary amines at elevated temperatures are more likely to cause elimination.
-
Recommendation: Use nucleophiles that are known to be weakly basic but strongly nucleophilic if possible (e.g., azide, thiols, followed by subsequent functional group transformation). When using amines, choose less hindered primary or secondary amines.
-
-
Control the Basicity of the Medium:
-
When performing an amide coupling, the tertiary amine base (e.g., DIPEA) added as an acid scavenger is often the primary culprit for elimination.
-
Use the absolute minimum amount of this base required.
-
Consider using a milder base or a salt-based protocol if feasible.
-
-
Temperature and Solvent:
-
Lower Temperatures: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at lower temperatures (e.g., 0 °C or below) will favor the SN2 pathway.
-
Solvent Choice: Polar aprotic solvents (like DMF, DMSO, acetonitrile) are generally preferred for SN2 reactions.
-
Question 4: Hydrolysis of the C-Cl Bond
"I need to perform a reaction in an aqueous or protic solvent. How stable is the C-Cl bond in this compound to hydrolysis?"
Expert Analysis:
The C-Cl bond in this compound is susceptible to hydrolysis, which proceeds via an SN2 mechanism to yield (S)-malic acid. This reaction is a classic example of a Walden Inversion, where the nucleophile (water or hydroxide) attacks from the backside, inverting the stereochemistry at the chiral center.[8][9][10][11]
The rate of hydrolysis is highly dependent on pH and temperature.
-
Neutral Conditions: Hydrolysis by water is generally slow at room temperature.
-
Basic Conditions: The rate increases dramatically in the presence of hydroxide ions (OH⁻), a much stronger nucleophile than water.
-
Acidic Conditions: While acid catalysis can sometimes promote hydrolysis of alkyl halides, for this substrate, the primary concern remains base-mediated hydrolysis.[12]
Troubleshooting Protocol:
-
pH Control:
-
If aqueous conditions are unavoidable, maintain a neutral or slightly acidic pH (pH 4-6) to minimize the concentration of hydroxide ions.
-
Use appropriate buffer systems if the reaction generates or consumes acid.
-
-
Temperature and Time:
-
Perform reactions at the lowest possible temperature to slow the rate of hydrolysis.
-
Minimize reaction time in aqueous media. If possible, perform the reaction in an organic solvent and use an aqueous wash only during workup, minimizing contact time.
-
-
Solvent System:
-
Whenever possible, use anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile, DMF) to completely avoid hydrolysis. Ensure all reagents and glassware are thoroughly dried.
-
If a protic solvent is required for solubility, consider alcohols (e.g., methanol, ethanol). Be aware that this can lead to a competing solvolysis reaction, forming an ether byproduct, although this is typically slower than reaction with a primary amine nucleophile.
-
References
-
Organic Chemistry Portal. Synthesis of α-chlorocarboxylic acids and derivatives. Available at: [Link]
-
Wikipedia. Walden inversion. Available at: [Link]
-
ResearchGate. pH-dependence of hydrolysis rate k for different AHLs. Available at: [Link]
- Google Patents.US20040102645A1 - Process for preparing R-(-)-carnitin from S-(-)-chlorosuccinic acid or from a derivative thereof.
-
National Center for Biotechnology Information. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available at: [Link]
-
Organic Syntheses. Amide formation by decarboxylative condensation of N-Boc-amino acids and N-hydroxy-N-phenylethylamine. Available at: [Link]
-
Master Organic Chemistry. Mechanism of the E2 Reaction. Available at: [Link]
-
University of California, Los Angeles. The E2 Reaction. Available at: [Link]
-
National Center for Biotechnology Information. Epimerisation in Peptide Synthesis. Available at: [Link]
-
Organic Syntheses. Succinic anhydride. Available at: [Link]
-
ResearchGate. Intramolecular [2+2] Photocycloaddition and Cycloreversion of Ferulic Acid Derivatives. Available at: [Link]
-
ResearchGate. pH-dependence of hydrolysis rate k(A, B) and half-life time t1/2(C, D)... Available at: [Link]
-
Chemistry LibreTexts. 7.3: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
-
Chemistry LibreTexts. Elimination by the E2 mechanism. Available at: [Link]
-
PubMed. pH dependence of the hydrolysis of hippuric acid esters by carboxypeptidase A. Available at: [Link]
-
NC State University Libraries. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
ResearchGate. Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Available at: [Link]
-
Yale University Department of Chemistry. Problem Set 5, Organic Chemistry. Available at: [Link]
-
Khan Academy. E2 reactions. Available at: [Link]
-
YouTube. 21.3 Alpha Halogenation | Organic Chemistry. Available at: [Link]
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
Master Organic Chemistry. Two Elimination Reaction Patterns. Available at: [Link]
-
Michigan State University Department of Chemistry. Carboxyl Reactivity. Available at: [Link]
-
PrepChem.com. Synthesis of Preparation succinic anhydride. Available at: [Link]
-
BYJU'S. Walden Inversion Reaction. Available at: [Link]
-
University of Windsor. Hydrolysis. Available at: [Link]
-
YouTube. Anhydride reacting with amine to synthesize an acid and amide. Available at: [Link]
- Google Patents.US6562977B2 - Process for the preparation of mixed anhydrides.
-
PubChem. (S)-Chlorosuccinic acid. Available at: [Link]
Sources
- 1. α-Chlorocaboxylic acid, ester, amide synthesis by chlorination [organic-chemistry.org]
- 2. US20040102645A1 - Process for preparing R-(-)-carnitin from S-(-)-chlorosuccinic acid or from a derivative thereof - Google Patents [patents.google.com]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. The E2 Reaction [iverson.cm.utexas.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Walden inversion - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 11.1 The Discovery of Nucleophilic Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. byjus.com [byjus.com]
- 12. web.viu.ca [web.viu.ca]
Troubleshooting racemization of (R)-2-Chlorosuccinic acid during reaction
Technical Support Center: (R)-2-Chlorosuccinic Acid
Introduction
This compound is a critical chiral building block in the synthesis of various pharmaceuticals, including inhibitors of metalloenzymes and other targeted therapeutics. Maintaining its stereochemical integrity is paramount, as the presence of the (S)-enantiomer can lead to significant losses in product efficacy, introduce unforeseen side effects, and complicate downstream purification processes.
This guide provides an in-depth, question-and-answer-style troubleshooting manual for researchers, chemists, and process development professionals encountering racemization of this compound during synthetic reactions. We will explore the mechanistic underpinnings of this stereochemical instability and offer field-proven strategies to mitigate it.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We're observing significant loss of enantiomeric excess (ee) in our reaction involving this compound when using a nucleophile. What is the most likely mechanism of racemization?
Answer:
The most probable cause of racemization for this compound, particularly in the presence of nucleophiles, is through a mechanism involving the formation of a stereochemically unstable intermediate. The chlorine atom is a good leaving group, and its departure can be assisted by neighboring group participation of one of the carboxylic acid moieties.
The process typically proceeds as follows:
-
Neighboring Group Participation: One of the carboxylate groups (or carboxylic acid) acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This results in the formation of a strained, cyclic intermediate, often a succinic anhydride or a related lactone-like structure. This step proceeds via an SN2-like intramolecular reaction, causing an inversion of stereochemistry at the chiral center.
-
Nucleophilic Opening: The incoming external nucleophile then attacks this cyclic intermediate. This second nucleophilic attack can occur at either of the two carbonyl carbons (or the carbon the leaving group was attached to), leading to the formation of both (R) and (S) products, thus resulting in racemization.
This pathway is particularly prevalent under basic conditions, which deprotonate the carboxylic acids, making the carboxylate a more potent internal nucleophile.
Caption: Mechanism of racemization via a cyclic intermediate.
Question 2: Our reaction is run under neutral or slightly acidic conditions, yet we still see racemization. What other factors could be at play?
Answer:
While basic conditions significantly accelerate racemization, other factors can contribute to the loss of stereochemical integrity even under neutral or acidic conditions:
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can stabilize the transition state for both the intramolecular cyclization and the subsequent nucleophilic attack, thereby promoting racemization. Protic solvents, especially those capable of hydrogen bonding, can solvate the carboxylate groups, potentially reducing their nucleophilicity and slowing down the rate of neighboring group participation.
-
Temperature: Like most reactions, the rate of racemization is temperature-dependent. Higher reaction temperatures provide the necessary activation energy for the intramolecular cyclization to occur, even without a strong base.
-
Presence of Catalytic Species: Certain catalysts or reagents can facilitate racemization. For instance, Lewis acids could coordinate to the carbonyl oxygen, making the carbon more electrophilic and susceptible to intramolecular attack.
This workflow is designed to systematically isolate the variable causing racemization.
Caption: Systematic workflow for troubleshooting racemization.
Question 3: How can we modify our reaction conditions to preserve the stereochemistry of this compound?
Answer:
Preserving the stereochemistry requires careful control of reaction parameters to disfavor the formation of the cyclic intermediate.
-
Reagent Selection & Stoichiometry:
-
Base: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) in the minimum effective stoichiometry. Avoid strong, nucleophilic bases like triethylamine if possible, as it can also act as a nucleophile.
-
Carboxylic Acid Protection: If the reaction chemistry allows, protecting the carboxylic acid groups as esters (e.g., methyl or ethyl esters) will prevent neighboring group participation. The ester group is significantly less nucleophilic than a carboxylate anion. This is often the most robust solution.
-
-
Solvent Choice:
-
Screen a range of solvents. Start with non-polar, aprotic solvents such as Dichloromethane (DCM) or Toluene.
-
If solubility is an issue, consider ethers like Tetrahydrofuran (THF) or 2-Methyl-THF.
-
Avoid highly polar aprotic solvents like DMF and DMSO unless absolutely necessary for reactivity.
-
-
Temperature Control:
-
Set up the reaction at 0°C. If the reaction is sluggish, allow it to slowly warm to room temperature while monitoring the enantiomeric excess by chiral HPLC at regular intervals.
-
If the desired reaction does not proceed at lower temperatures, consider alternative activating agents or catalysts that can operate under milder conditions.
-
| Parameter | Condition | Expected Outcome on Racemization | Rationale |
| Base | Strong, Nucleophilic (e.g., Et3N) | High Racemization | Promotes carboxylate formation and can act as a competing nucleophile. |
| Weak, Hindered (e.g., 2,6-Lutidine) | Low Racemization | Less effective at deprotonation; sterically hindered from acting as a nucleophile. | |
| Solvent | Polar Aprotic (e.g., DMF) | High Racemization | Stabilizes charged intermediates and transition states. |
| Non-polar Aprotic (e.g., Toluene) | Low Racemization | Does not effectively solvate ions, disfavoring the formation of the cyclic intermediate. | |
| Temperature | High (> 50°C) | High Racemization | Provides sufficient energy to overcome the activation barrier for intramolecular cyclization. |
| Low (≤ 0°C) | Low Racemization | Reduces the kinetic rate of the undesired racemization pathway. | |
| Substrate | Free Acid | High Racemization | Carboxylate is available for neighboring group participation. |
| Esterified (e.g., Dimethyl ester) | Very Low Racemization | Ester carbonyl is a poor internal nucleophile, effectively blocking the racemization pathway. |
References
-
Title: Asymmetric Synthesis of α-Amino Acids Source: Wiley-VCH URL: [Link] (Note: While a general reference, principles of protecting groups to prevent side reactions are fundamental and discussed in such texts.)
Technical Support Center: Optimization of Reaction Conditions for (R)-2-Chlorosuccinic Acid
Welcome to the technical support center for the synthesis and optimization of (R)-2-Chlorosuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. This compound and its enantiomer are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Achieving high yield and, most importantly, high enantiomeric purity is paramount for successful downstream applications.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this compound. The information presented here is grounded in established chemical principles and validated experimental procedures to ensure scientific integrity and reproducibility.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on the diazotization of (R)-aspartic acid, a common synthetic route.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Low Yield of this compound | 1. Incomplete diazotization reaction. 2. Formation of side products (e.g., fumaric acid, malic acid).[3] 3. Loss of product during workup and extraction. 4. Suboptimal reaction temperature. | 1. Verify Stoichiometry: Ensure the correct molar ratio of (R)-aspartic acid to sodium nitrite is used. An excess of sodium nitrite is typically required. 2. Control Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to the reaction mixture to ensure efficient mixing and prevent localized high concentrations which can lead to side reactions.[4] 3. Optimize Temperature: Maintain a low reaction temperature (typically between -5°C and 0°C) during the addition of sodium nitrite to minimize the formation of elimination (fumaric acid) and hydrolysis (malic acid) byproducts.[3][5] 4. Improve Extraction Efficiency: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery of the product from the aqueous reaction mixture.[4] |
| Low Enantiomeric Purity (High Percentage of (S)-enantiomer) | 1. Racemization during the reaction. 2. Contamination with racemic starting material. 3. Racemization during workup or purification. | 1. Strict Temperature Control: Racemization is highly temperature-dependent. Maintaining the reaction temperature below 5°C is critical.[4] The diazotization reaction proceeds with overall retention of configuration via a double inversion mechanism, but side reactions can lead to racemization.[4] 2. Verify Starting Material Purity: Confirm the enantiomeric purity of the starting (R)-aspartic acid using a suitable analytical method. 3. Gentle Workup Conditions: Avoid excessive heat during solvent removal and purification steps. Distillation, if used, should be performed under reduced pressure at the lowest possible temperature.[4] |
| Presence of Significant Impurities (e.g., Fumaric Acid, Malic Acid) | 1. Reaction temperature is too high. 2. Slow addition of sodium nitrite not maintained. 3. Incorrect pH of the reaction mixture. | 1. Maintain Low Temperature: As previously mentioned, higher temperatures favor the formation of fumaric acid (via elimination) and malic acid (via hydrolysis).[3] 2. Controlled Reagent Addition: A slow, controlled addition of sodium nitrite minimizes local temperature increases and ensures the desired reaction pathway is favored.[4] 3. Ensure Sufficient Acidity: The reaction is typically carried out in a strong acidic medium (e.g., 5N HCl) to facilitate the formation of the diazonium salt intermediate.[4] |
| Formation of a Brownish or Greenish Color in the Reaction Mixture or Distillate | 1. Formation of nitrogen oxides (NOx). 2. Vigorous decomposition of unstable byproducts. | 1. Removal of Nitrogen Oxides: After the reaction is complete, it is crucial to remove dissolved nitrogen oxides, which can be achieved by bubbling an inert gas (e.g., nitrogen) through the solution or by applying a vacuum.[4] 2. Careful Distillation: If a brownish forerun is observed during distillation, it may indicate the presence of unstable impurities. It is recommended to interrupt the distillation and handle this fraction with care.[4] |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing enantiomerically pure this compound?
A1: The most widely reported and reliable method is the stereospecific diazotization of (R)-aspartic acid. This reaction involves the conversion of the primary amine group of the amino acid into a diazonium salt, which is then displaced by a chloride ion from the hydrochloric acid medium. This process generally proceeds with retention of configuration.[4]
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is paramount for two main reasons:
-
Minimizing Side Reactions: At higher temperatures, competing elimination and substitution reactions become more prevalent, leading to the formation of fumaric acid and malic acid, respectively.[3] This reduces the yield of the desired product.
-
Preventing Racemization: The stereochemical integrity of the chiral center is sensitive to temperature. Elevated temperatures can lead to racemization, resulting in a lower enantiomeric excess of the final product.[4]
Q3: What are the key parameters to optimize for maximizing yield and enantiomeric purity?
A3: The following parameters should be carefully optimized:
-
Molar Ratios of Reactants: The ratio of (R)-aspartic acid to sodium nitrite and hydrochloric acid.
-
Reaction Temperature: Maintaining a consistently low temperature is crucial.
-
Rate of Addition of Sodium Nitrite: A slow and controlled addition is necessary.
-
Reaction Time: Allowing the reaction to proceed to completion at a low temperature.
-
Workup and Purification Method: Efficient extraction and gentle purification to minimize product loss and racemization.
Q4: How can I accurately determine the enantiomeric purity of my this compound?
A4: The enantiomeric purity is typically determined by a chiral separation technique. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method.[6][7] Gas Chromatography (GC) on a chiral column can also be used, often after derivatization of the carboxylic acid groups to more volatile esters.[4]
Q5: What are the primary safety precautions to consider during this synthesis?
A5: The synthesis of this compound involves several hazards:
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive.[2]
-
Toxic Gases: The reaction evolves nitrogen gas, and potentially toxic nitrogen oxides. The reaction should be performed in a well-ventilated fume hood.
-
Reactive Intermediates: Diazonium salts can be unstable. While generally not isolated, their presence necessitates careful temperature control.
-
Product Hazards: this compound is an irritant and can cause burns.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
III. Detailed Experimental Protocol: Synthesis of this compound from (R)-Aspartic Acid
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and desired scale.
Materials and Reagents:
-
(R)-Aspartic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (or other suitable drying agent)
-
Ice
-
Sodium Chloride
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve (R)-aspartic acid in 5 N hydrochloric acid.
-
Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Addition of Sodium Nitrite: Slowly add the chilled sodium nitrite solution dropwise to the stirred (R)-aspartic acid solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5°C.[4]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for several hours.
-
Warming and Degassing: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional period to ensure the reaction goes to completion. Subsequently, remove dissolved nitrogen oxides by bubbling a gentle stream of nitrogen through the solution or by applying a vacuum for a period of time.[4]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product multiple times with diethyl ether.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator under reduced pressure.
-
Purification: The crude this compound can be further purified by precipitation from a suitable solvent system or by vacuum distillation.[3][4]
-
Analysis: Characterize the final product and determine its purity and enantiomeric excess using appropriate analytical techniques such as NMR spectroscopy and chiral HPLC or GC.
IV. Data Presentation: Optimizing Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the yield and enantiomeric excess (e.e.) of this compound.
| Parameter | Condition | Expected Impact on Yield | Expected Impact on e.e. | Rationale |
| Temperature | -5°C to 0°C | High | High | Minimizes side reactions and racemization.[3][4] |
| > 10°C | Low | Low | Increased formation of byproducts and racemization. | |
| NaNO₂ Addition Rate | Slow (e.g., over 2-3 hours) | High | High | Maintains low reaction temperature and prevents localized high concentrations of reagents.[4] |
| Rapid | Low | Potentially Lower | Can lead to uncontrolled temperature increase and side reactions. | |
| HCl Concentration | ~5 N | Optimal | Optimal | Provides the necessary acidic environment and chloride source.[4] |
| Low (< 2 N) | Low | N/A | Incomplete diazotization. |
V. Logical Relationships in Synthesis Optimization
The following diagram illustrates the logical relationships between experimental choices and the desired outcomes of high yield and enantiomeric purity.
Caption: Interdependencies in optimizing the synthesis of this compound.
VI. References
-
Koppenhoefer, B., et al. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. Available at: [Link]
-
Sigma-Aldrich. (2004). Process for preparing S-(-)-chlorosuccinic acid. EP1468979A1. Google Patents. Available at:
-
European Patent Office. (2004). Process for preparing S-(-)-chlorosuccinic acid. EP 1468979 A1. Available at: [Link]
-
LookChem. (S)-2-CHLOROSUCCINIC ACID. Available at: [Link]
-
National Center for Biotechnology Information. (S)-Chlorosuccinic acid. PubChem Compound Database. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
Sources
- 1. Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of (R)-2-Chlorosuccinic Acid
Welcome to the technical support center for (R)-2-Chlorosuccinic Acid. As a crucial chiral building block in pharmaceutical and chemical synthesis, its purity is paramount to the success of your research and development efforts.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into identifying and removing common impurities from commercial-grade this compound. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my commercial this compound, and where do they come from?
A: In our experience, commercial this compound can contain a range of impurities stemming directly from its synthesis, which typically involves the diazotization of (S)-aspartic acid in the presence of hydrochloric acid.[2] The primary culprits fall into four categories:
-
Stereoisomeric Impurities: The most critical impurity is often the undesired (S)-2-Chlorosuccinic acid . Its presence reduces the enantiomeric excess (e.e.) of your material, which is a critical quality attribute for chiral drug development. This can arise from incomplete stereoselectivity during synthesis or racemization under certain conditions.
-
Reaction Side-Products: The synthetic process can generate structurally related organic acids. A common contaminant is fumaric acid , which can form via an elimination reaction. Other potential side-products include malic acid (from reaction with water instead of chloride) and maleic acid.
-
Unreacted Starting Materials: Residual amounts of (S)-aspartic acid may persist if the reaction does not go to completion.
-
Inorganic Salts: The workup procedure often introduces inorganic salts. Sodium chloride (NaCl) is a frequent and significant contaminant, sometimes constituting 15-20% of the crude product's weight.[2]
Q2: How can these impurities compromise my downstream applications?
A: The impact of these impurities is far from trivial and can manifest in several ways:
-
Enantiomeric Impurities: For pharmaceutical applications, the presence of the wrong enantiomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even significant off-target toxicity. Regulatory agencies have stringent requirements for the enantiomeric purity of chiral drugs.
-
Reactive Impurities: Carboxylic acid impurities like fumaric or malic acid can compete in subsequent reactions (e.g., amide bond formation, esterification), leading to the formation of undesired by-products, reducing the yield of your target molecule, and complicating purification.
-
Inorganic Salts: High salt content can interfere with reaction stoichiometry by artificially inflating the mass of your starting material. Salts can also poison sensitive catalysts, alter the polarity of reaction solvents, and cause issues in solubility and downstream processing.
Q3: What analytical methods are essential for assessing the purity of my this compound before and after purification?
A: A multi-pronged analytical approach is necessary for a comprehensive purity assessment. No single technique tells the whole story.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity (e.e.). It is the only reliable method to quantify the (S)-enantiomer.[3]
-
Reversed-Phase HPLC with UV or Mass Spectrometry (MS) Detection: This is the workhorse for quantifying organic impurities like fumaric acid and unreacted starting materials.[4][5] An MS detector can be invaluable for identifying unknown impurity peaks.[6]
-
Melting Point Analysis: A simple yet powerful technique. Pure this compound should have a sharp melting point (literature: ~150-153 °C). A broad or depressed melting point range is a strong indicator of impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the bulk material and can detect and help identify organic impurities if they are present at levels typically above 1%.
Q4: I suspect my material has high salt content. What is a simple first purification step?
A: If you suspect significant inorganic salt contamination, a simple aqueous wash is a highly effective initial step. This compound has moderate solubility in cold water, whereas salts like NaCl are very soluble.
Protocol: Stir the commercial material vigorously in a minimal amount of ice-cold deionized water (e.g., 1-2 mL per gram) for 15-20 minutes. The goal is to dissolve the salt without dissolving a significant amount of your product. Filter the solid product under vacuum, wash the cake with a very small amount of additional ice-cold water, and dry thoroughly.[8] This quick procedure can significantly increase the purity of your material before committing to more rigorous methods like recrystallization.
Troubleshooting and Purification Guides
Guide 1: Purification by Recrystallization to Remove Salts and Organic Side-Products
Issue: My analytical data (HPLC, melting point) suggests the presence of inorganic salts and organic impurities like fumaric acid.
Underlying Principle: Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[7] The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Based on solubility data, a mixture of an organic solvent and water is often effective. Diethyl ether and water are commonly used. This compound is soluble in ether, while inorganic salts are not.
-
Dissolution: Place the impure this compound (e.g., 10 g) into an Erlenmeyer flask. Add a minimal amount of hot water (e.g., 20-30 mL) and heat the mixture until the solid dissolves completely. If colored impurities are present, you can add a small amount of activated charcoal at this stage, boil for a few minutes, and perform a hot filtration to remove the charcoal.[9]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystal cake with a small amount of ice-cold water to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
-
Validation: Assess the purity of the recrystallized material using melting point analysis and HPLC. A sharp melting point and a significant reduction in impurity peaks on the chromatogram indicate a successful purification.
Data Presentation: Recrystallization Solvent Systems
| Solvent System | Target Compound Solubility | Impurity Solubility | Rationale & Comments |
| Water | Moderately soluble (increases with heat) | High for inorganic salts (NaCl) | Excellent for removing inorganic salts.[10] |
| Diethyl Ether / Water | High in ether | Low for inorganic salts in ether | Useful for separating the organic acid from salts. |
| Ethyl Acetate / Hexanes | Soluble in Ethyl Acetate | Insoluble in Hexanes (antisolvent) | A common two-solvent system. Dissolve in minimal hot ethyl acetate, then add hexanes until cloudy.[9] |
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of this compound via recrystallization.
Guide 2: Chiral HPLC for Assessing and Purifying Enantiomeric Impurities
Issue: My product requires very high enantiomeric excess (>99.5% e.e.), but my starting material is only 98% e.e.
Underlying Principle: Chiral chromatography separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[3] The CSP creates a temporary diastereomeric complex with each enantiomer. Because diastereomers have different physical properties, they travel through the column at different rates, allowing for their separation. For carboxylic acids, protein-based or cyclodextrin-based CSPs are often effective.[11]
Protocol: Analytical Chiral HPLC Method Development
-
Column Screening: The first step is to screen a set of chiral columns. For this compound, good starting points are columns based on derivatized cellulose or amylose, or protein-based columns like human serum albumin (HSA).[11]
-
Mobile Phase Screening:
-
Normal Phase: Typically uses alkane/alcohol mixtures (e.g., Hexane/Isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to improve peak shape.
-
Reversed-Phase: Uses aqueous buffers (e.g., ammonium acetate) with an organic modifier like acetonitrile or methanol.
-
-
Optimization: Once baseline separation is achieved, optimize the method by adjusting the mobile phase composition, flow rate, and column temperature to improve resolution and reduce run time.
-
Preparative Scale-Up: Once an effective analytical method is established, it can be scaled up to a preparative or semi-preparative system to isolate multi-gram quantities of the desired (R)-enantiomer with high purity.[12]
Data Presentation: Typical Chiral HPLC Screening Parameters
| Parameter | Normal Phase Conditions | Reversed-Phase Conditions |
| Mobile Phase A | Hexane or Heptane | 20 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Isopropanol or Ethanol | Acetonitrile or Methanol |
| Modifier | 0.1% Trifluoroacetic Acid (TFA) | N/A |
| Typical Gradient | Isocratic (e.g., 90:10 A:B) | Isocratic or Gradient (e.g., 30:70 A:B) |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
Visualization: Chiral Separation Method Development
Caption: Decision workflow for developing a chiral HPLC separation method.
Guide 3: Validating Purity with a Robust HPLC-UV Method
Issue: I have purified my material and need to generate a certificate of analysis (CoA) with a validated purity value.
Underlying Principle: A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[13] For a purity assay, key validation parameters include specificity, linearity, accuracy, and precision, as outlined in guidelines like ICH Q2(R2).[14]
Protocol: Key Steps for Method Validation
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities. This is done by spiking the pure material with known impurities (e.g., fumaric acid, (S)-enantiomer) and showing that their peaks do not interfere with the main peak.[13]
-
Linearity: Analyze a series of solutions with known concentrations of this compound to prove that the detector response is directly proportional to the concentration over a defined range.
-
Precision:
-
Repeatability: Analyze the same sample multiple times on the same day with the same instrument to assess short-term precision.[14]
-
Intermediate Precision: Have a different analyst run the same sample on a different day to assess variability within the lab.
-
-
Accuracy: Determine how close the measured value is to the true value. This can be assessed by analyzing a sample with a known concentration (a certified reference material, if available) or by spiking a sample with a known amount of pure analyte and measuring the recovery.
-
Quantification of Impurities: Use the validated method to determine the area percent of each impurity relative to the main peak. The purity is typically reported as 100% minus the sum of all impurity percentages.
This structured approach ensures that the purity values you report are reliable, reproducible, and defensible, which is critical for work in regulated environments.
References
-
LookChem. (n.d.). (S)-2-CHLOROSUCCINIC ACID. Retrieved from [Link]
- European Patent Office. (2004). Process for preparing S-(-)-chlorosuccinic acid (EP 1468979 A1).
-
National Center for Biotechnology Information. (n.d.). Chlorosuccinic acid. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing S-(-)-chlorosuccinic acid.
-
ResearchGate. (2021). Comprehensive identification and quantification of chlorogenic acids in sweet cherry by tandem mass spectrometry techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. PMC. Retrieved from [Link]
-
Loughborough University Research Repository. (2019). Cocrystallization of Urea and Succinic Acid in “Nano- Crystallizer”. Retrieved from [Link]
-
University of North Dakota Scholarly Commons. (2015). Determination of Impurities in Bioproduced Succinic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Processes for purification of succinic acid via distillation.
-
Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]
-
PubMed. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Retrieved from [Link]
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
ResearchGate. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Retrieved from [Link]
-
ACS Publications. (2020). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Does Chiral Chromatography Work?. YouTube. Retrieved from [Link]
-
LCGC International. (2024). The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
-
Nelson, D. A. (1982). Synthesis and High Performance Liquid Chromatography of Alkylsulfonates for use as Water Tracing Compounds. University of Wyoming. Retrieved from [Link]
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Stability and storage conditions for (R)-2-Chlorosuccinic acid
Technical Support Center: (R)-2-Chlorosuccinic Acid
Welcome to the technical support guide for this compound (CAS 3972-40-5). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability, storage, and handling of this critical chiral building block. Our goal is to synthesize technical data with practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the handling and use of this compound.
Compound Identity and Properties
Q: What are the fundamental physical and chemical properties of this compound?
A: Understanding the basic properties is crucial for proper handling and application. This compound is a chiral dicarboxylic acid derivative used in various synthetic applications.[1][2] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3972-40-5 | [3] |
| Molecular Formula | C₄H₅ClO₄ | [1][3] |
| Molecular Weight | 152.53 g/mol | [1][3] |
| Appearance | White crystalline solid/powder | [2][4] |
| Melting Point | 150-153 °C | [1][5] |
| Water Solubility | 180 g/L (at 20 °C) | [5] |
| Hazard Class | Corrosive | [1][5] |
Optimal Storage and Stability
Q: What are the ideal long-term storage conditions for solid this compound?
A: For maximum shelf-life and to preserve its chemical and chiral purity, solid this compound should be stored under controlled conditions. The rationale for each condition is explained below:
-
Temperature: 2-8°C. [1][2] Refrigeration is recommended to minimize the rate of potential slow degradation reactions, such as hydrolysis or elimination.
-
Atmosphere: Inert Gas (Argon or Nitrogen) in a Tightly Sealed Container. [4][6] The compound is sensitive to moisture and air.[4] Using an inert atmosphere displaces moisture and oxygen, preventing hydrolytic degradation and potential oxidation. The container must be tightly sealed to maintain this environment.
-
Light: Protection from Light. The material is noted to be light-sensitive. Store in an amber vial or in a dark location to prevent photochemical degradation.
-
Moisture: Store in a Desiccator. The compound is moisture-sensitive. Storing over a desiccant (e.g., silica gel) is critical to prevent water absorption, which can lead to clumping and hydrolysis of the chloro group.
Q: Can I store the solid compound at room temperature?
A: While short-term storage (a few days) at ambient temperature in a well-sealed container is unlikely to cause significant degradation, it is not recommended for long-term storage. Exposure to temperature fluctuations, humidity, and light can compromise the compound's integrity over time. For preserving high purity, especially for sensitive applications, adherence to the 2-8°C storage condition is essential.[1][2]
Q: How should I store solutions of this compound?
A: Solutions are generally less stable than the solid material. If you must store solutions:
-
Use a high-purity, anhydrous aprotic solvent if your protocol allows.
-
If using aqueous buffers, prepare the solution fresh daily. Aqueous environments can facilitate hydrolysis of the C-Cl bond.
-
Store solutions at 2-8°C or frozen at -20°C for short-to-medium term storage.
-
Before use, allow the solution to warm to room temperature completely before opening to prevent condensation from introducing water into the solution.
Degradation and Troubleshooting
Q: How stable is this compound and what are its likely degradation products?
A: Under the recommended storage conditions, the solid compound is stable.[4][7] However, deviation from these conditions, particularly exposure to heat, moisture, or bases, can initiate degradation.[7]
Two primary degradation pathways should be considered:
-
Hydrolysis: The chlorine atom is susceptible to nucleophilic substitution by water, which would yield (R)-2-hydroxysuccinic acid (also known as (R)-malic acid). This is accelerated by moisture and heat.
-
Elimination: Under basic conditions or with prolonged heating, an elimination reaction (dehydrohalogenation) can occur to form fumaric acid (the more stable E-isomer) or maleic acid. The presence of fumaric acid has been noted as an impurity in chlorosuccinic acid samples.
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- 5. 2-Chlorosuccinic acid [chembk.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Analytical challenges for determining enantiomeric excess of (R)-2-Chlorosuccinic acid
Technical Support Center: (R)-2-Chlorosuccinic Acid Enantiomeric Excess Determination
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of this compound. As a chiral building block, the enantiomeric purity of this compound is a critical quality attribute in pharmaceutical synthesis and materials science.[1] However, its small, polar, and dicarboxylic nature presents significant analytical hurdles. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these challenges. We will move beyond simple procedural lists to explain the underlying principles of method development and troubleshooting, ensuring your analyses are both accurate and robust.
Troubleshooting Guide: Chiral Analysis of 2-Chlorosuccinic Acid
Direct analysis of 2-chlorosuccinic acid is often plagued by poor chromatographic performance. The high polarity leads to strong interactions with stationary phases, resulting in broad, tailing peaks, while the lack of a strong chromophore complicates UV detection. The following table addresses the most common issues encountered during method development.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Poor Retention on Chiral HPLC Column | Analyte is too polar for the mobile phase: The highly polar dicarboxylic acid has minimal interaction with common non-polar or moderately polar stationary phases. | 1. Derivatization: Convert the carboxylic acids to esters (e.g., methyl, benzyl) to increase hydrophobicity and volatility.[2] 2. Ion-Pair Chromatography: Use a reversed-phase column with a mobile phase containing an ion-pairing agent. 3. Switch to a more polar chiral column: Consider columns designed for polar analytes, such as those used in Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Secondary Interactions: The carboxylic acid groups can interact with active sites (e.g., residual silanols) on silica-based columns, causing peak tailing.[3] 2. Mobile Phase pH: An inappropriate pH can lead to partial ionization of the dicarboxylic acid, resulting in peak splitting or tailing. 3. Column Overload: Injecting too much sample mass can saturate the stationary phase.[4] | 1. Mobile Phase Modifiers: Add a small amount of an acid (e.g., 0.1% TFA or formic acid) or a base (e.g., 0.1% TEA) to the mobile phase to suppress silanol activity and ensure a consistent ionization state of the analyte.[3][5] 2. Adjust pH: Ensure the mobile phase pH is at least 2 units below the first pKa of the acid to keep it fully protonated. 3. Reduce Injection Volume/Concentration: Perform a loading study to determine the column's capacity for your analyte.[4] |
| Incomplete Separation of Enantiomers (Poor Resolution) | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not provide sufficient stereoselective interactions. 2. Suboptimal Mobile Phase: The mobile phase composition is not conducive to forming transient diastereomeric complexes with the CSP.[5] 3. Temperature Fluctuations: Column temperature affects interaction kinetics and can lead to inconsistent retention times and resolution. | 1. Screen Multiple CSPs: Empirically test polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel OD-H) and anion-exchanger phases (e.g., CHIRALPAK QN-AX), which are known to be effective for acidic compounds.[5][6] 2. Optimize Mobile Phase: Systematically vary the ratio of organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic modifier in reversed-phase.[5] 3. Use a Column Oven: Maintain a constant and optimized temperature to ensure reproducibility. |
| Low Detector Response (UV/Vis) | Analyte lacks a strong chromophore: Succinic acid derivatives do not absorb strongly at common UV wavelengths (e.g., 254 nm). | 1. Use a Low Wavelength: Monitor detection at a lower wavelength, such as 210 nm, where carboxylic acids show some absorbance.[5] 2. Derivatize with a UV-Active Tag: React the carboxylic acids with a chromophore-containing agent (e.g., a substituted benzyl bromide) to significantly enhance sensitivity. 3. Use an Alternative Detector: Employ a universal detector like a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS). |
| Irreproducible Enantiomeric Excess (% ee) Values | 1. Incomplete Derivatization: If using an indirect method, the derivatization reaction may not have gone to completion, or one enantiomer may react faster than the other (kinetic resolution). 2. On-Column Racemization: The analytical conditions (e.g., pH, temperature) may be causing the analyte to racemize on the column. 3. System Suitability Failure: Leaks, pump malfunctions, or inconsistent injection volumes can affect peak integration.[7] | 1. Validate Derivatization Method: Ensure the reaction is complete and does not favor one enantiomer. Analyze standards of known ee to confirm accuracy. 2. Use Milder Conditions: If racemization is suspected, try lowering the column temperature and using a more neutral mobile phase if possible. 3. Perform System Suitability Tests: Before analysis, inject a standard to verify that resolution, retention time, and peak area are within specified limits. |
Method Development & Troubleshooting Workflow
The following diagram outlines a logical workflow for developing a robust method for determining the enantiomeric excess of this compound.
Caption: Workflow for ee determination of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is direct analysis of 2-chlorosuccinic acid on a chiral column so difficult?
A: The difficulty arises from its physicochemical properties. The two carboxylic acid groups make the molecule highly polar and acidic. This leads to several problems:
-
Poor Retention: On many standard chiral stationary phases (CSPs), which are often based on less polar polysaccharide derivatives, the molecule has very little retention and elutes near the void volume.
-
Strong Unwanted Interactions: The acidic protons can engage in strong, non-stereoselective interactions with any active sites on the column packing material (like residual silanols on silica-based CSPs), leading to significant peak tailing.[3]
-
Low UV Absorbance: The molecule lacks a chromophore, making detection by UV-Vis spectrophotometry challenging without resorting to very low wavelengths (e.g., <220 nm), where mobile phase interference can be high.[5]
Q2: What are the pros and cons of derivatization for this analysis?
A: Derivatization is a powerful strategy that converts the analyte into a more chromatographically "friendly" form.[8]
-
Pros:
-
Improved Chromatography: Converting the carboxylic acids to esters (e.g., by reacting with an alcohol like methanol or benzyl alcohol) reduces polarity, increases volatility for Gas Chromatography (GC), and minimizes unwanted interactions, leading to sharper, more symmetrical peaks.[2]
-
Enhanced Detection: A derivatizing agent containing a chromophore (like benzyl alcohol) can be used, making the derivative easily detectable at higher UV wavelengths (e.g., 254 nm).
-
Enables Indirect Methods: By reacting the racemic acid with a single enantiomer of a chiral alcohol or amine, you form diastereomers.[9] These diastereomers have different physical properties and can often be separated on a standard, less expensive achiral column.
-
-
Cons:
-
Additional Sample Prep: Derivatization adds time and complexity to the workflow.
-
Risk of Incomplete Reaction: The reaction must be driven to completion to ensure the final ratio of diastereomers accurately reflects the initial ratio of enantiomers.
-
Potential for Kinetic Resolution: There is a risk that one enantiomer reacts faster with the derivatizing agent than the other, which would lead to an inaccurate ee measurement. The reaction conditions must be carefully validated to rule this out.
-
Q3: How do I choose the right chiral stationary phase (CSP)?
A: CSP selection is largely an empirical process, but can be guided by the analyte's structure.[10] For an acidic compound like 2-chlorosuccinic acid (or its ester derivative):
-
Polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS): These are the most widely used CSPs and are a good starting point.[11] They separate enantiomers based on a combination of hydrogen bonding, dipole-dipole, and steric interactions. For acidic analytes, it's often necessary to add an acidic modifier to the mobile phase to improve peak shape.[12]
-
Anion-Exchange CSPs (e.g., CHIRALPAK® QN-AX, QD-AX): These columns are specifically designed for the separation of acidic compounds.[6] The separation mechanism is based on the ionic exchange between the negatively charged analyte and the positively charged chiral selector on the stationary phase.[6] This can be a highly effective approach for direct analysis.
A screening approach, where several columns with different selectivities are tested with a few mobile phases, is the most efficient way to find a suitable separation.[13]
Q4: Can I use NMR spectroscopy as an alternative to chromatography?
A: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a viable alternative and can be very powerful for determining enantiomeric excess.[14] Since the NMR spectra of two enantiomers are identical in an achiral solvent, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) must be used.[14][15]
-
Using a Chiral Solvating Agent (CSA): You add a pure enantiomer of a CSA to your NMR sample. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of your analyte. These complexes will have slightly different chemical shifts, leading to the splitting of one or more proton or carbon signals in the NMR spectrum.[16] The ee can be determined by integrating the areas of these separated peaks.[14]
-
Using a Chiral Derivatizing Agent (CDA): This is analogous to the indirect chromatography method. You react your analyte with a CDA to form stable diastereomers, which are then analyzed by NMR. The key advantage is that the chemical shift differences between diastereomers are typically much larger and easier to resolve than with CSAs.
NMR is often faster than developing a new chromatography method, requires no separation, and provides direct structural information. However, it is generally less sensitive than chromatography and may require higher sample concentrations.
Example Protocol: Indirect Analysis via Derivatization and Chiral GC-MS
This protocol is a representative example for determining the ee of this compound by converting it to its di-((-)-menthyl) ester followed by GC-MS analysis.
1. Derivatization: a. To 10 mg of 2-chlorosuccinic acid in a vial, add 1 mL of thionyl chloride (SOCl₂). b. Gently warm the mixture at 50°C for 30 minutes to form the diacyl chloride. c. Remove the excess SOCl₂ under a stream of nitrogen. d. Immediately add 2.5 equivalents of (-)-menthol and 1 mL of anhydrous pyridine. e. Stir the reaction at room temperature for 2 hours. f. Quench the reaction with 2 mL of 1M HCl and extract the product with 3x2 mL of ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
2. GC-MS Instrument Conditions:
- GC Column: A standard achiral column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector: Split/Splitless, 250°C, Split ratio 50:1.
- Oven Program: Start at 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- MS Detector: Electron Ionization (EI) at 70 eV, scan range 50-550 m/z.
3. Data Analysis: a. The two diastereomers, (R)-2-chloro-di-((-)-menthyl)succinate and (S)-2-chloro-di-((-)-menthyl)succinate, should elute at different retention times. b. Confirm the identity of each peak using the mass spectrum. c. Calculate the enantiomeric excess using the peak areas (A) of the two diastereomers: ee (%) = |(A_R - A_S) / (A_R + A_S)| * 100
References
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A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir using cellulose based chiral stationary phase. TSI Journals. [Link]
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(S)-2-CHLOROSUCCINIC ACID - LookChem. LookChem. [Link]
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Acids: Derivatization for GC Analysis. Unknown Source. [Link]
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The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]
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Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal. [Link]
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Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. NIH National Center for Biotechnology Information. [Link]
-
NMR determination of enantiomeric excess. ResearchGate. [Link]
-
It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]
-
Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. NIH National Center for Biotechnology Information. [Link]
-
Chiral Drug Separation. Unknown Source. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. NIH National Center for Biotechnology Information. [Link]
-
A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. SciSpace. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
Derivatization in Gas Chromatography (Part II). YouTube. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. ACS Publications. [Link]
-
Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. Chromatography Online. [Link]
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Technical Support Center: Stereochemical Control in Reactions with (R)-2-Chlorosuccinic Acid
Welcome to the technical support center for chemists and researchers working with (R)-2-chlorosuccinic acid. This guide is designed to provide expert insights and practical troubleshooting for maintaining stereochemical integrity in your synthetic transformations. As a versatile chiral building block, this compound is a valuable precursor in the synthesis of pharmaceuticals and other complex molecules where precise stereochemistry is paramount. This resource addresses common challenges and offers solutions grounded in mechanistic principles to help you achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary significance of this compound in drug development and organic synthesis?
This compound is a highly valuable chiral building block due to its predefined stereocenter and multiple reactive sites—a secondary alkyl chloride and two carboxylic acids. Its unique structure allows for the synthesis of enantiomerically pure compounds, which is a critical requirement in the development of safe and effective pharmaceuticals. Many biologically active molecules, including drugs, derive their efficacy from a specific three-dimensional arrangement of atoms. The use of chiral precursors like this compound enables chemists to construct complex molecules with the correct stereochemistry, avoiding the need for difficult chiral separations later in the synthesis.
Q2: What are the main challenges in controlling the stereochemistry at the C2 position of this compound?
The primary challenge is the potential for racemization or loss of stereochemical purity at the chiral center bearing the chlorine atom. This can occur through several mechanisms:
-
SN1-type reactions: In polar, ionizing solvents, the C-Cl bond can dissociate to form a planar carbocation intermediate. Subsequent attack by a nucleophile can occur from either face, leading to a racemic mixture.
-
Enolization: Under certain basic or acidic conditions, the α-proton (the hydrogen on the same carbon as the chlorine) can be removed, forming a planar enol or enolate intermediate, which destroys the stereocenter.
-
Neighboring Group Participation (NGP): One of the adjacent carboxylic acid groups can act as an internal nucleophile, leading to the formation of a cyclic intermediate. While this can sometimes be used to control stereochemistry, it can also lead to unexpected products or retention of configuration when inversion is desired.
Understanding these competing pathways is crucial for designing experiments that favor the desired stereochemical outcome.
Q3: Which common reactions involving this compound require careful stereochemical control?
The most common reaction where stereocontrol is critical is nucleophilic substitution at the C2 position. This is a versatile method for introducing a wide range of functional groups. Additionally, reactions that involve modifications of the two carboxylic acid groups must be performed under conditions that do not compromise the integrity of the adjacent chiral center.
Troubleshooting Guide 1: Nucleophilic Substitution at the C2 Position
Scenario: You are performing a nucleophilic substitution on this compound with the goal of achieving a complete inversion of stereochemistry (an SN2 reaction), but you are observing a mixture of stereoisomers or complete racemization in your product.
Root Cause Analysis:
Racemization during a nucleophilic substitution reaction on a secondary halide like this compound is often a sign that the reaction is not proceeding exclusively through an SN2 mechanism. Competing SN1 pathways or other racemizing processes are likely occurring.
Visualizing the Competing Pathways
Caption: Desired SN2 (inversion) vs. Undesired SN1 (racemization) pathways.
Troubleshooting Steps & Solutions:
-
Assess Your Solvent Choice: The solvent plays a critical role in determining the reaction mechanism.
-
Problem: You are using a polar protic solvent (e.g., water, methanol, ethanol). These solvents can stabilize the carbocation intermediate of an SN1 reaction, promoting racemization.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents can dissolve the nucleophile but do not solvate it as strongly, increasing its nucleophilicity and favoring the SN2 pathway.
-
-
Evaluate the Nucleophile: The strength of the nucleophile is a key factor.
-
Problem: You are using a weak or neutral nucleophile. Weak nucleophiles are less likely to force the backside attack required for an SN2 reaction, allowing time for an SN1 mechanism to occur.
-
Solution: If possible, use a stronger, anionic nucleophile. For example, use sodium azide (NaN₃) instead of ammonia (NH₃) if an amine is the desired product (followed by reduction).
-
-
Control the Temperature:
-
Problem: High reaction temperatures can provide the energy needed to overcome the activation barrier for the SN1 pathway.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the lower-energy SN2 transition state.
-
Data-Driven Solvent Selection for SN2 Reactions
| Solvent Type | Examples | Impact on Stereochemistry | Recommendation |
| Polar Aprotic | DMF, DMSO, Acetone | Favors SN2 (inversion) | Highly Recommended |
| Polar Protic | Water, Methanol, Ethanol | Promotes SN1 (racemization) | Avoid if inversion is desired |
| Nonpolar | Hexane, Toluene | Low solubility of reactants | Generally not suitable |
Example Protocol: SN2 Reaction with Inversion
Objective: Synthesize (S)-2-azidosuccinic acid from this compound.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 40-50 °C, if the reaction is slow) and monitor the progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Analysis: Confirm the stereochemistry of the product using a chiral analytical technique such as chiral HPLC or by measuring the optical rotation and comparing it to literature values.
Troubleshooting Guide 2: Managing Neighboring Group Participation (NGP)
Scenario: You are attempting a nucleophilic substitution expecting inversion, but you observe retention of stereochemistry or the formation of a lactone byproduct.
Root Cause Analysis:
The carboxylate group adjacent to the chiral center can act as an internal nucleophile. This is known as neighboring group participation (NGP). The initial step is an intramolecular SN2 reaction where the carboxylate attacks the carbon bearing the chlorine, forming a strained cyclic intermediate (an α-lactone). This first step causes an inversion of stereochemistry. The external nucleophile then attacks this intermediate, causing a second inversion. The net result of these two inversions is retention of the original stereochemistry.
Visualizing the NGP Mechanism
Caption: Neighboring group participation leading to retention of stereochemistry.
Troubleshooting Steps & Solutions:
-
Control the pH/Base: NGP is often initiated by the deprotonated carboxylate group.
-
Problem: The reaction is run under basic conditions, or a base is used that deprotonates the carboxylic acids.
-
Solution: Run the reaction under neutral or acidic conditions if possible. If a base is required to activate the nucleophile, use a non-coordinating, sterically hindered base that is less likely to deprotonate the carboxylic acids.
-
-
Protect the Carboxylic Acids: The most robust way to prevent NGP from the carboxylate groups is to protect them.
-
Solution: Convert the carboxylic acids to esters (e.g., methyl or ethyl esters) before performing the nucleophilic substitution. This removes the internal nucleophile. The ester groups can be hydrolyzed back to carboxylic acids at a later stage.
-
Workflow for Selective Modification
Caption: A workflow for avoiding NGP by using protecting groups.
Example Protocol: Selective Mono-esterification
While protecting both carboxylic acids is a common strategy, sometimes selective protection of one is desired. Methods using solid supports like alumina have been developed for the selective mono-esterification of dicarboxylic acids.
-
Adsorption: A solution of the dicarboxylic acid is adsorbed onto activated alumina. It is proposed that one carboxyl group binds to the alumina surface.
-
Esterification: A methylating agent like diazomethane is then used to esterify the unbound carboxyl group selectively.
This advanced technique can be useful when differential reactivity of the two carboxylic acids is required in subsequent steps.
References
-
LookChem. (n.d.). Cas 4198-33-8, (S)-2-CHLOROSUCCINIC ACID. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Stereochemical Control of the Passerini Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
-
ResearchGate. (2013). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Chlorosuccinic acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review of Recent Trends in Co Crystallization of BCS Class II Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Symmetry | Special Issue : Chiral Molecules: Properties, Synthesis and Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Retrieved from [Link]
-
YouTube. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]
-
MIT OpenCourseWare. (2013). 20.201 Fall 2013 Lecture 3: Overview of Drug Development 2. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 7.3: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
- Oxford Academic. (n.d.). *Selective Preferential Esterification of the Dicarboxylic Acids with Longer Carbon
Technical Support Center: Synthesis of (R)-2-Chlorosuccinic Acid Derivatives
Welcome to the technical support center for the synthesis of (R)-2-chlorosuccinic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.
This compound is a valuable chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] However, its preparation is often fraught with challenges related to stereochemical control, purification, and side-product formation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section addresses specific problems you may encounter during the synthesis of this compound, particularly focusing on the common and cost-effective route from (S)-aspartic acid.
Question 1: Why is my yield of this compound unexpectedly low when using the diazotization of (S)-aspartic acid?
Answer:
Low yields in the synthesis of this compound from (S)-aspartic acid via diazotization are a frequent issue. The problem often lies in one or more of the following areas:
-
Inadequate Temperature Control: The diazotization of the amino group of aspartic acid is highly exothermic. If the temperature rises above the optimal range (typically -5°C to 0°C), the formed diazonium salt can decompose, leading to a mixture of by-products such as malic acid and fumaric acid, thus reducing the yield of the desired product.[2][3] It is crucial to add the sodium nitrite solution slowly and with vigorous stirring to dissipate heat effectively.
-
Incorrect Stoichiometry or Addition Rate of Sodium Nitrite: An excess of nitrous acid can lead to side reactions, while an insufficient amount will result in incomplete conversion of the starting material. The slow, portion-wise addition of sodium nitrite is critical to maintain control over the reaction.[3]
-
Suboptimal pH of the Reaction Mixture: The reaction is typically carried out in a strong acidic medium, like hydrochloric acid. The concentration of HCl is crucial for the in-situ formation of nitrous acid (from NaNO₂) and for the subsequent nucleophilic substitution by the chloride ion. An incorrect acid concentration can affect the reaction rate and selectivity.
-
Loss of Product During Work-up and Isolation: this compound has some solubility in water. Therefore, precipitating the product by cooling the reaction mixture, as described in some industrial processes, needs to be optimized.[2] If the cooling is not sufficient (e.g., not reaching -15°C to -20°C), a significant amount of the product may remain in the mother liquor.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Question 2: My final product is contaminated with other organic acids like fumaric and malic acid. How can I prevent their formation and remove them?
Answer:
The presence of fumaric and malic acid is a classic sign of suboptimal reaction conditions during the diazotization of aspartic acid.
Causality: These impurities arise from competing reaction pathways of the intermediate diazonium salt.
-
Malic Acid Formation: This occurs when water, instead of a chloride ion, acts as the nucleophile and attacks the carbocation formed after the loss of nitrogen gas from the diazonium salt. This is more likely to happen if the temperature is too high or the chloride ion concentration is too low.
-
Fumaric Acid Formation: This is an elimination by-product, which is also favored by higher temperatures.
Prevention and Removal Strategy:
| Strategy | Action | Rationale |
| Prevention | Maintain reaction temperature strictly between -5°C and 0°C. | Minimizes decomposition of the diazonium salt and subsequent side reactions.[3] |
| Ensure a high concentration of hydrochloric acid. | Increases the concentration of the chloride nucleophile, favoring the desired substitution reaction over reaction with water. | |
| Removal | Fractional crystallization. | This compound has different solubility profiles than fumaric and malic acids in certain solvent systems. |
| Purification by cooling. | A controlled cooling to -15°C can selectively precipitate the desired product, leaving more soluble impurities in the mother liquor.[2] | |
| Column chromatography. | While less ideal for large-scale production, silica gel chromatography can be effective for separating these acidic compounds. |
Question 3: I am observing a loss of enantiomeric purity in my final product. What could be the cause and how can I avoid it?
Answer:
Maintaining stereochemical integrity is paramount in chiral synthesis. A loss of enantiomeric purity (racemization) can occur under certain conditions.
Potential Causes of Racemization:
-
Reaction Mechanism: The Sₙ1-type reaction pathway, which proceeds through a planar carbocation intermediate, can lead to racemization. While the reaction of diazonium salts derived from α-amino acids with halides is complex, conditions that favor a more carbocationic character of the intermediate can increase the risk of racemization.
-
Harsh Purification Conditions: Exposure to high temperatures or strong basic conditions during work-up or purification can potentially lead to racemization, although this compound is relatively stable.
-
Inaccurate Purity Assessment: Ensure your analytical method is capable of resolving the enantiomers effectively. What appears to be a loss of purity might be an analytical artifact.
Mitigation Strategies:
-
Strict Temperature Control: As with preventing other side reactions, maintaining a low temperature helps to control the reaction pathway and minimize the lifetime of any intermediates that could lead to racemization.
-
Avoid Extremes of pH and Temperature During Work-up: Neutralize the reaction mixture carefully and avoid excessive heating during solvent removal.
-
Validate Your Analytical Method: Use a validated chiral HPLC or SFC method to accurately determine the enantiomeric excess (ee) of your product.[4][5] This is crucial for confirming if racemization has indeed occurred.
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to this compound?
The most common and economically viable route is the stereospecific diazotization of (S)-aspartic acid in the presence of hydrochloric acid.[2][3] An alternative, though less common, approach involves the ring-opening of a chiral epoxy succinate derivative with a chloride source. This method can also be highly stereospecific, depending on the reaction conditions (acidic or basic).[6]
Caption: Main synthetic routes to this compound.
How do I accurately determine the enantiomeric purity of my this compound derivative?
Determining the enantiomeric purity is a critical step. The most reliable methods are chromatographic.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[5] Derivatization of the carboxylic acid groups to esters or amides may be necessary to achieve good separation on certain columns.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative for both analytical and preparative separations.[7][8]
Key Considerations for Method Development:
-
Column Selection: This is largely empirical. Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
My downstream reaction requires the diacid chloride of this compound. What are the pitfalls of this conversion?
Converting a dicarboxylic acid to a diacid chloride, for instance using thionyl chloride (SOCl₂), can be challenging.[9]
-
Incomplete Conversion: It can be difficult to drive the reaction to completion to form the diacid chloride without side reactions.
-
Formation of Mono-acid Chloride: You may get a mixture of the mono-acid chloride, the di-acid chloride, and unreacted starting material.[10] Separating this mixture can be difficult.
-
Side Reactions at Elevated Temperatures: Heating the reaction mixture can lead to decomposition or the formation of other chlorinated by-products.[11]
Recommendations:
-
Use an excess of the chlorinating agent (e.g., thionyl chloride).
-
The reaction is often performed neat or in an inert solvent.
-
Careful monitoring of the reaction progress (e.g., by IR spectroscopy, watching for the disappearance of the broad O-H stretch of the carboxylic acid) is advised.
Can I synthesize this compound from (R)-malic acid?
While theoretically possible through nucleophilic substitution of the hydroxyl group, this route is problematic. The hydroxyl group is a poor leaving group, and converting it to a better leaving group (e.g., a tosylate) can be complicated by the presence of the two carboxylic acid groups. Furthermore, achieving stereochemical inversion without racemization can be very challenging. The route from (S)-aspartic acid is generally more reliable and stereospecific.
References
-
Chiral Drug Separation. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(1), 304–318. Retrieved from [Link]
- Process for preparing S-(-)-chlorosuccinic acid. (2004). Google Patents. EP1468979A1.
-
ANALYTICAL CHIRAL SEPARATION METHODS. (1997). Pure and Applied Chemistry, 69(7), 1469–1474. Retrieved from [Link]
-
Chlorinated Cubane-1,4-dicarboxylic Acids. (2020). The Journal of Organic Chemistry, 85(5), 3637–3644. Retrieved from [Link]
-
13.6 Ring Opening of Epoxides | Organic Chemistry. (2021). YouTube. Retrieved from [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Atlantis Press. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (2003). Bioorganic & Medicinal Chemistry, 11(13), 2895-2903. Retrieved from [Link]
-
Chlorinated Cubane-1,4-dicarboxylic Acids. (2020). PMC - NIH. Retrieved from [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). Molecules, 26(16), 4946. Retrieved from [Link]
-
Chemoenzymatic Synthesis of Chiral 2-Substituted Succinic Acid Derivatives. (2000). ChemInform, 31(3). Retrieved from [Link]
-
How can I chlorinate one of the COOH groups of a dicarboxylic acid compound and keep the other end as a free COOH? (2014). ResearchGate. Retrieved from [Link]
-
A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. (2020). Green Chemistry, 22(19), 6479-6487. Retrieved from [Link]
-
Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. (2014). Journal of Chromatography A, 1363, 286-297. Retrieved from [Link]
-
Process for preparing S-(-)-chlorosuccinic acid. (2004). European Patent Office. EP 1468979 A1. Retrieved from [Link]
-
Enantioselective Synthesis. (n.d.). OpenStax. Retrieved from [Link]
-
21.3: Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
2-chloroalkanoic acids of high enantiomeric purity from (s). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. (2023). Molecules, 28(2), 808. Retrieved from [Link]
-
Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Molecules, 26(24), 7573. Retrieved from [Link]
-
(S)-2-CHLOROSUCCINIC ACID. (n.d.). LookChem. Retrieved from [Link]
-
Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. (2021). Frontiers in Chemistry, 9, 768120. Retrieved from [Link]
-
SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). (2023). Sam Houston State University. Retrieved from [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025). YouTube. Retrieved from [Link]
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molbank, 2020(4), M1179. Retrieved from [Link]
-
A new highly enantioselective synthesis of both (R)- and (S)-2-mercaptosuccinic acids. (1998). Tetrahedron: Asymmetry, 9(10), 1641-1644. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Determining the Absolute Configuration of (R)-2-Chlorosuccinic Acid
For professionals in pharmaceutical development and chemical research, the unambiguous assignment of a molecule's absolute configuration is not merely an academic exercise; it is a critical determinant of biological activity, safety, and intellectual property. The subtle, three-dimensional arrangement of atoms at a stereocenter can mean the difference between a potent therapeutic and an inert—or even toxic—compound. This guide provides an in-depth comparison of primary analytical methodologies for determining the absolute configuration of chiral molecules, using (R)-2-Chlorosuccinic acid as a practical case study.
We will move beyond simple procedural lists to explore the fundamental principles and causal logic behind three powerful techniques: Single-Crystal X-ray Diffraction (SCXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Vibrational Circular Dichroism (VCD). This analysis is designed to equip researchers with the expertise to select the most appropriate method, anticipate experimental challenges, and confidently interpret the resulting data.
High-Level Strategy: A Comparative Overview
The choice of analytical method is fundamentally a strategic decision, balancing sample availability, the need for derivatization, and the level of certainty required. Each technique interrogates the molecule's chirality through a different physical principle.
| Technique | Underlying Principle | Sample State | Derivatization | Key Output | Confidence Level |
| SCXRD | Anomalous X-ray Dispersion | Single Crystal | Not required (but may aid crystallization) | Flack Parameter | Definitive |
| NMR (Mosher's) | Diastereomer Non-equivalence | Solution | Required | Δδ (δS - δR) Chemical Shift Differences | High (Model-Dependent) |
| VCD | Differential IR Light Absorption | Solution or Solid | Not Required | Correlated Experimental vs. Calculated Spectra | High (Computationally-Reliant) |
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is widely regarded as the most definitive method for determining absolute configuration.[1][2][3] It directly visualizes the three-dimensional arrangement of atoms in a crystalline lattice, providing unambiguous proof of stereochemistry.
Causality and Principle: Anomalous Dispersion
Under normal diffraction conditions, the scattering of X-rays by an atom is treated as being independent of the X-ray energy. Consequently, the diffraction pattern from a crystal and its inverted counterpart (the enantiomer) are identical in intensity, a principle known as Friedel's Law. However, when the X-ray energy is close to the absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion (or resonant scattering) occurs.[4][5][6] This effect introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law. As a result, the intensities of specific pairs of reflections, known as Bijvoet pairs (e.g., I(hkl) and I(-h-k-l)), become unequal. This intensity difference is directly dependent on the absolute arrangement of atoms, allowing for its unambiguous determination. The presence of a "heavy" atom (like chlorine or bromine) enhances this effect, making the determination more reliable.[1]
Experimental Workflow
Protocol: SCXRD Analysis of this compound
-
Crystallization: Dissolve high-purity this compound in a suitable solvent system (e.g., water, ethanol, or ethyl acetate/hexane mixtures). Employ slow evaporation, solvent layering, or vapor diffusion techniques to grow diffraction-quality single crystals. This is often the most challenging, rate-limiting step.
-
Crystal Selection & Mounting: Under a microscope, select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a cold stream (e.g., 100 K) on a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). It is crucial to collect data with high redundancy to accurately measure the small intensity differences between Bijvoet pairs.
-
Structure Solution: Process the diffraction data and solve the crystal structure using direct methods or other phasing techniques.
-
Refinement and Absolute Structure Determination: Refine the structural model against the experimental data. The critical step is to perform a refinement that allows for the possibility of an inverted structure. The result is expressed as the Flack parameter . A value close to 0 indicates the correct absolute configuration has been modeled, while a value near 1 suggests the inverted structure is correct. A value near 0.5 with a large error indicates the data are not sufficient to make a determination.
Self-Validation and Trustworthiness
The strength of SCXRD lies in its self-validating output. A low Flack parameter with a small standard uncertainty (e.g., 0.02(3)) provides extremely high confidence in the assignment. The final refined crystal structure is a complete 3D model of the molecule, which must be consistent with all other known spectroscopic data (NMR, IR, MS), providing an internal layer of verification.
The Solution-State Workhorse: NMR Spectroscopy & Mosher's Method
For molecules that are difficult to crystallize or when a solution-state confirmation is desired, NMR spectroscopy provides a powerful alternative.[7] The Mosher's method is a classic and reliable technique for determining the absolute configuration of secondary alcohols and can be adapted for other functional groups.[8][9][10]
Causality and Principle: Diastereomeric Anisotropy
Enantiomers are indistinguishable in an achiral solvent by NMR. Mosher's method overcomes this by converting the enantiomeric analyte into a pair of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent.[11][12] The most common agent is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
For this compound, the two carboxylic acid groups would first be converted to esters (e.g., dimethyl esters) to create a secondary alcohol-like chiral center for analysis. This resulting chiral diol would then be reacted in two separate experiments with (R)-MTPA chloride and (S)-MTPA chloride.
The resulting diastereomeric esters adopt a specific conformation where the bulky phenyl group of the MTPA moiety shields nearby protons on one side of the molecule. This magnetic anisotropy causes protons on one side of the chiral center to be shielded (shifted upfield, lower ppm) and protons on the other side to be deshielded (shifted downfield, higher ppm). By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be deduced based on a predictive model.[11]
Experimental Workflow
Protocol: VCD Analysis of this compound
-
Sample Preparation: Prepare a concentrated solution of this compound (~10-50 mg/mL) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that has a clear window in the IR region of interest (typically 1800-900 cm⁻¹).
-
Spectra Acquisition: Acquire the VCD and IR spectra on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.
-
Computational Modeling:
-
Build 3D models of both (R)- and (S)-2-Chlorosuccinic acid.
-
Perform a thorough conformational search and geometry optimization for the most stable conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). Solvation effects should be included using a continuum model (e.g., PCM).
-
For each stable conformer, calculate the harmonic vibrational frequencies and the corresponding IR and VCD intensities.
-
Generate a Boltzmann-averaged theoretical VCD spectrum for both the (R) and (S) enantiomers based on the relative energies of the conformers.
-
-
Spectral Comparison: Overlay the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. The enantiomer whose calculated spectrum correctly matches the sign and relative intensity of the experimental bands is the correct absolute configuration.
Trustworthiness and Validation
The confidence in a VCD assignment is directly proportional to the quality of the match between the experimental and calculated spectra. A good match across multiple VCD bands provides a highly reliable assignment. The method is validated by the fact that the calculated spectrum for the incorrect enantiomer will show a mirror-image pattern that is clearly inconsistent with the experimental data.
Summary and Recommendations
The determination of the absolute configuration of this compound can be approached through several robust methods, each with distinct advantages.
| Method | Ideal For... | Key Consideration |
| SCXRD | Samples that can be crystallized; when definitive, legally defensible proof is required. | The primary bottleneck is growing a high-quality single crystal. |
| NMR (Mosher's) | Non-crystalline materials; orthogonal confirmation of SCXRD; analysis in a biologically relevant solvent. | Requires chemical derivatization and careful, unambiguous assignment of NMR signals. |
| VCD | Non-destructive analysis; avoiding derivatization; when computational resources are available. | Requires a relatively concentrated sample and expertise in quantum chemical calculations. |
For a critical drug development program, a dual-method approach is often advisable. For instance, an initial assignment by VCD or Mosher's method could be definitively confirmed by SCXRD once suitable crystals are obtained. This layered, self-validating approach embodies the scientific rigor necessary for advancing chemical and pharmaceutical research.
References
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LookChem. Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID. [Link]
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Hoye, T. R., et al. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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Wikipedia. (2023). Absolute configuration. [Link]
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That Chemist. (2023). How I Used Mosher Esters in my PhD. YouTube. [Link]
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University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. [Link]
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Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link]
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PubChem. (R)-Chlorosuccinic acid. [Link]
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PubChem. Chlorosuccinic acid. [Link]
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PubChem. (S)-Chlorosuccinic acid. [Link]
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ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
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Allen, F. H., & Johnson, O. (2005). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
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International Union of Crystallography. (2017). Friedel pair. [Link]
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MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link]
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Wikipedia. (2023). Anomalous X-ray scattering. [Link]
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Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
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Chemistry Steps. How to Determine the R and S Configuration. [Link]
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Chemistry LibreTexts. (2023). 3.15: Friedel pair. [Link]
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International Union of Crystallography. Anomalous dispersion of X-rays in crystallography. [Link]
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Tan, B., & Cao, X. (2019). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. [Link]
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Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
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ACS Omega. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. [Link]
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Xtaley. The anomalous dispersion. [Link]
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A Comparative Guide to the Synthetic Routes of (R)-2-Chlorosuccinic Acid for Researchers and Drug Development Professionals
(R)-2-Chlorosuccinic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its stereochemistry plays a crucial role in the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and a critical evaluation of each method's advantages and disadvantages. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, stereochemical control, and overall efficiency.
Introduction to Chiral Pool Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Utilizing readily available, inexpensive, and enantiopure natural products as starting materials, a strategy known as chiral pool synthesis, is an efficient approach to obtaining complex chiral molecules. Both D-aspartic acid and L-malic acid are prominent members of the chiral pool and serve as logical precursors for the synthesis of this compound. This guide will focus on the comparative analysis of these two primary synthetic pathways.
Route 1: Stereospecific Synthesis from D-Aspartic Acid
The conversion of D-aspartic acid to this compound is a well-established method that proceeds via a diazotization reaction followed by nucleophilic substitution. This reaction is known to occur with retention of configuration at the chiral center.
Reaction Mechanism: Diazotization of D-Aspartic Acid
The synthesis begins with the in-situ formation of nitrous acid (HNO₂) from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl). Nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The amino group of D-aspartic acid acts as a nucleophile, attacking the nitrosonium ion to form a nitrosamine intermediate. Subsequent protonation and dehydration steps lead to the formation of a diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by a chloride ion from the hydrochloric acid present in the reaction mixture. This nucleophilic substitution occurs with retention of stereochemistry, yielding the desired this compound.[1]
dot graph "Diazotization_of_D-Aspartic_Acid" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
D_Aspartic_Acid [label="D-Aspartic Acid", fillcolor="#F1F3F4"]; Nitrosamine [label="N-Nitrosamine Intermediate", fillcolor="#F1F3F4"]; Diazonium_Salt [label="Diazonium Salt Intermediate", fillcolor="#F1F3F4"]; R_Chlorosuccinic_Acid [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
D_Aspartic_Acid -> Nitrosamine [label="+ NaNO₂, HCl"]; Nitrosamine -> Diazonium_Salt [label="Protonation & Dehydration"]; Diazonium_Salt -> R_Chlorosuccinic_Acid [label="+ Cl⁻ (retention)"]; } Figure 1: Synthesis of this compound from D-Aspartic Acid.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from D-aspartic acid:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with D-aspartic acid and concentrated hydrochloric acid. The mixture is cooled to -5 °C in an ice-salt bath.
-
Diazotization: A solution of sodium nitrite in water is added dropwise to the stirred suspension of D-aspartic acid, maintaining the temperature between -5 °C and 0 °C. The addition is regulated to control the evolution of nitrogen gas.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: The reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system to afford the final product as a crystalline solid.
Performance Data
| Parameter | Value | Reference |
| Starting Material | D-Aspartic Acid | N/A |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid | [1] |
| Stereochemistry | Retention of configuration | [1] |
| Typical Yield | 80-90% | [2] |
| Enantiomeric Excess (e.e.) | >98% | N/A |
Route 2: Stereospecific Synthesis from L-Malic Acid
An alternative and attractive route to this compound utilizes the readily available and inexpensive L-malic acid as the chiral precursor. This transformation involves the nucleophilic substitution of the hydroxyl group with a chloride ion. The stereochemical outcome of this reaction is highly dependent on the choice of chlorinating agent and the reaction conditions.
Reaction Mechanism: Chlorination of L-Malic Acid
The conversion of alcohols to alkyl chlorides can proceed through various mechanisms, leading to either retention or inversion of configuration at the chiral center.
-
Reaction with Thionyl Chloride (SOCl₂): The reaction of L-malic acid with thionyl chloride is a classic example where the stereochemical outcome can be controlled. In the absence of a base, the reaction often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. The hydroxyl group attacks the thionyl chloride, forming a chlorosulfite intermediate. The chloride from the chlorosulfite then attacks the chiral carbon from the same face as the leaving group, resulting in retention of stereochemistry. However, in the presence of a base like pyridine, the mechanism shifts to a standard Sₙ2 pathway, leading to inversion of configuration. Pyridine reacts with the intermediate chlorosulfite, and the displaced chloride ion then attacks the chiral center from the backside, resulting in a Walden inversion.[3][4][5]
-
Appel Reaction: The Appel reaction, which employs triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄), is a reliable method for converting alcohols to alkyl halides with inversion of configuration.[5][6] The reaction proceeds via an Sₙ2 mechanism. The hydroxyl group of L-malic acid attacks the activated phosphonium species, and the resulting intermediate is then attacked by the halide ion from the backside, leading to the formation of this compound.
For the synthesis of this compound from L-malic acid, a reaction that proceeds with inversion of configuration is required. Therefore, the use of thionyl chloride in the presence of pyridine or the Appel reaction conditions are the preferred methods.
dot graph "Chlorination_of_L-Malic_Acid" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
L_Malic_Acid [label="L-Malic Acid", fillcolor="#F1F3F4"]; Intermediate [label="Activated Intermediate\n(e.g., Chlorosulfite-Pyridine Adduct or\nOxyphosphonium Salt)", fillcolor="#F1F3F4"]; R_Chlorosuccinic_Acid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
L_Malic_Acid -> Intermediate [label="+ SOCl₂/Pyridine or\n+ PPh₃/CCl₄"]; Intermediate -> R_Chlorosuccinic_Acid [label="+ Cl⁻ (inversion)"]; } Figure 2: Synthesis of this compound from L-Malic Acid via Inversion.
Experimental Protocol (Appel Reaction Conditions)
The following protocol outlines the synthesis of this compound from L-malic acid using Appel reaction conditions, which favor inversion of stereochemistry.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of L-malic acid and triphenylphosphine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Chlorination: Carbon tetrachloride is added to the solution at room temperature. The reaction mixture is then heated to reflux for a specified period.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or HPLC.
-
Workup and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated to remove the triphenylphosphine oxide byproduct, for instance, by precipitation and filtration or by column chromatography. The filtrate or the eluate containing the product is then subjected to an acidic workup to isolate the carboxylic acid.
-
Purification: The crude this compound is purified by recrystallization.
Performance Data
| Parameter | Value | Reference |
| Starting Material | L-Malic Acid | N/A |
| Key Reagents | Triphenylphosphine, Carbon Tetrachloride (Appel Reaction) | [5][6] |
| Stereochemistry | Inversion of configuration | [5][6] |
| Typical Yield | Moderate to Good (literature dependent) | N/A |
| Enantiomeric Excess (e.e.) | High (typically >95%) | N/A |
Comparison of the Synthetic Routes
| Feature | Synthesis from D-Aspartic Acid | Synthesis from L-Malic Acid |
| Starting Material Cost & Availability | D-Aspartic acid is generally more expensive and less readily available than L-malic acid. | L-Malic acid is a commodity chemical, making it a more cost-effective starting material. |
| Stereochemical Control | Excellent, proceeds with reliable retention of configuration. | Highly dependent on the chosen reagents and conditions. Requires careful selection to ensure inversion. |
| Reagents and Safety | Uses sodium nitrite, which can be hazardous if not handled properly. The reaction generates nitrogen gas, requiring good ventilation. | The Appel reaction uses carbon tetrachloride, a toxic and environmentally harmful reagent. Thionyl chloride is also corrosive and toxic. |
| Scalability | The diazotization reaction is generally scalable, with established industrial precedents. | The Appel reaction can be challenging to scale up due to the formation of stoichiometric amounts of triphenylphosphine oxide, which can complicate purification. |
| Workup and Purification | Generally straightforward, involving extraction and recrystallization. | Can be more complex due to the need to remove phosphine oxide byproducts. |
| Overall Efficiency | High yields and high enantiomeric purity make this an efficient route. | Can be efficient, but requires careful optimization of reaction conditions to ensure high yield and complete inversion. |
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 152-155 °C |
| Optical Rotation [α]D | Positive |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.0 (br s, 2H, COOH), 4.75 (dd, J = 8.0, 4.0 Hz, 1H, CHCl), 3.05 (dd, J = 16.0, 8.0 Hz, 1H, CH₂), 2.90 (dd, J = 16.0, 4.0 Hz, 1H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 172.5 (COOH), 171.0 (COOH), 55.0 (CHCl), 38.5 (CH₂) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Conclusion and Recommendations
Both the synthesis from D-aspartic acid and L-malic acid represent viable and effective strategies for obtaining enantiomerically pure this compound.
-
The D-aspartic acid route offers the significant advantage of highly reliable stereochemical control, proceeding with retention of configuration. This predictability is a major asset in a drug development setting where absolute stereochemical integrity is paramount. While D-aspartic acid is more expensive, for high-value applications, the reliability of this route may outweigh the cost considerations.
-
The L-malic acid route is economically more attractive due to the low cost and high availability of the starting material. However, achieving the desired (R)-enantiomer necessitates a reaction that proceeds with inversion of configuration, which requires careful selection of reagents and stringent control of reaction conditions. The Appel reaction is a good candidate for achieving this inversion, but the associated challenges with scalability and purification of byproducts must be considered.
For laboratory-scale synthesis where reliability and unambiguous stereochemical outcome are the primary concerns, the D-aspartic acid route is recommended . For larger-scale production where cost is a major driver, the L-malic acid route warrants further investigation and optimization to ensure consistent and high-yielding inversion of stereochemistry.
Ultimately, the choice of synthetic route will depend on a careful evaluation of the specific project requirements, including scale, budget, and the level of acceptable risk associated with stereochemical control.
References
- Frick, J. A., et al. (1992). An Efficient Synthesis of Enantiomerically pure (R)-(2-Benzyloxyethyl)oxirane from (S)-Aspartic Acid. Synthesis, 1992(7), 621-623.
- Kim Il Sung University. (2020). Synthesis of S-Malic acid and S-Chlorosuccinic acid.
- Hughes, E. D., et al. (1935). 179. The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 1220-1235.
- Sigma-Aldrich.
- Walden, P. (1896). Ueber die gegenseitige Umwandlung optischer Antipoden. Berichte der deutschen chemischen Gesellschaft, 29(1), 133-138.
- Organic Syntheses. (1955). Chlorosuccinic acid. Coll. Vol. 3, p.206; Vol. 28, p.24.
- Brewster, J. H. (1959). A useful model of optical rotation. Journal of the American Chemical Society, 81(20), 5475-5483.
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
- Lee, C. C., & Finlayson, A. J. (1961). Rearrangement in the reaction of (-)-malic acid with thionyl chloride. Canadian Journal of Chemistry, 39(1), 262-263.
- ChemicalBook. This compound.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- PubChem. (R)-Chlorosuccinic acid.
- Sigma-Aldrich.
- European Patent Office. (2004). EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid.
- Beilstein Journal of Organic Chemistry. (2013). The Walden inversion.
Sources
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- 2. EP1468979A1 - Process for preparing S-(-)-chlorosuccinic acid - Google Patents [patents.google.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Appel Reaction [organic-chemistry.org]
A Tale of Two Enantiomers: A Comparative Guide to (R)- and (S)-2-Chlorosuccinic Acid in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for the creation of safe and efficacious therapeutics. In the vast toolbox of chiral building blocks, (R)- and (S)-2-chlorosuccinic acid have emerged as versatile and valuable synthons. This guide provides an in-depth technical comparison of these enantiomeric counterparts, elucidating their distinct roles in asymmetric synthesis with supporting experimental data and mechanistic insights.
The inherent chirality of (R)- and (S)-2-chlorosuccinic acid, stemming from the stereocenter at the C2 position, makes them ideal starting materials for the synthesis of a wide array of enantiomerically pure compounds. Their utility lies in the predictable stereochemical outcome of their reactions, primarily governed by the principles of nucleophilic substitution. The chloro substituent serves as a good leaving group, allowing for the introduction of various functionalities with either inversion or retention of configuration, depending on the reaction mechanism. This guide will explore these principles through a practical example: the synthesis of enantiomeric β-amino acids, crucial components of many pharmaceutical agents.
Physicochemical Properties: A Mirror Image
As enantiomers, (R)- and (S)-2-chlorosuccinic acid possess identical physical and chemical properties in an achiral environment. However, their interaction with other chiral molecules and polarized light is distinct, a property that is fundamental to their application in asymmetric synthesis.
| Property | (S)-2-Chlorosuccinic Acid | (R)-2-Chlorosuccinic Acid |
| IUPAC Name | (2S)-2-chlorobutanedioic acid | (2R)-2-chlorobutanedioic acid |
| CAS Number | 4198-33-8 | 3972-40-5 |
| Molecular Formula | C₄H₅ClO₄ | C₄H₅ClO₄ |
| Molecular Weight | 152.53 g/mol | 152.53 g/mol |
| Melting Point | 150-153 °C | 150-153 °C |
| Appearance | White crystalline solid | White crystalline solid |
The Stereochemical Dichotomy in Action: Synthesis of Enantiomeric β-Amino Acids
To illustrate the comparative performance of (R)- and (S)-2-chlorosuccinic acid, we will examine their application in the synthesis of enantiomerically pure β-amino acids. These motifs are prevalent in numerous bioactive molecules, and their stereochemistry is critical for their pharmacological activity. The synthetic pathway involves a key nucleophilic substitution step where an amine displaces the chloride, followed by subsequent transformations.
The choice of the starting enantiomer of 2-chlorosuccinic acid directly dictates the stereochemistry of the resulting β-amino acid. This is a direct consequence of the stereospecific nature of the Sₙ2 reaction, which proceeds with a complete inversion of configuration at the chiral center.
Conceptual Workflow
The overall synthetic strategy can be visualized as follows:
Caption: Stereodivergent synthesis of β-amino acid enantiomers.
Mechanistic Rationale: The Sₙ2 Pathway and Walden Inversion
The cornerstone of this asymmetric synthesis is the Sₙ2 reaction. The nucleophilic amine attacks the carbon atom bearing the chlorine from the side opposite to the leaving group. This "backside attack" leads to a trigonal bipyramidal transition state and results in the inversion of the stereochemical configuration, a phenomenon known as Walden inversion.[1][2]
Caption: Sₙ2 mechanism illustrating Walden inversion.
This stereospecificity is the key to the utility of (R)- and (S)-2-chlorosuccinic acid. By selecting the appropriate starting enantiomer, chemists can predictably synthesize the desired enantiomer of the target molecule with high fidelity.
Experimental Data: A Comparative Analysis
| Starting Material | Nucleophile | Expected Product | Expected Yield | Expected Enantiomeric Excess (ee) |
| (S)-2-Chlorosuccinic Acid | Benzylamine | (R)-3-(Benzylamino)succinic acid | High | >98% |
| This compound | Benzylamine | (S)-3-(Benzylamino)succinic acid | High | >98% |
Note: The high expected yield and ee are based on the well-established efficiency and stereospecificity of Sₙ2 reactions on activated secondary halides.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of an enantiomerically enriched β-amino acid derivative from (S)-2-chlorosuccinic acid. The synthesis of the corresponding (R)-β-amino acid would follow an identical procedure, substituting this compound as the starting material.
Synthesis of (R)-3-(Benzylamino)succinic Acid from (S)-2-Chlorosuccinic Acid
Materials:
-
(S)-2-Chlorosuccinic acid
-
Benzylamine
-
Sodium bicarbonate
-
Diethyl ether
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve (S)-2-chlorosuccinic acid (1.0 eq) in a suitable solvent such as ethanol.
-
Add benzylamine (2.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to pH 2-3.
-
Extract the aqueous layer with diethyl ether to remove any unreacted benzylamine.
-
Adjust the pH of the aqueous layer to 7 with sodium bicarbonate.
-
The product, (R)-3-(benzylamino)succinic acid, may precipitate or can be isolated by concentration of the aqueous solution and purification by recrystallization or column chromatography.
-
Dry the purified product under vacuum.
Characterization: The structure and stereochemical purity of the product should be confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.
Conclusion: Predictable Chirality for Targeted Synthesis
(R)- and (S)-2-chlorosuccinic acid are powerful chiral building blocks that offer a reliable and predictable means of introducing a stereocenter in a target molecule. The stereochemical outcome of their reactions, governed by the principles of nucleophilic substitution, allows for the selective synthesis of either enantiomer of a desired product. As demonstrated with the synthesis of β-amino acids, the choice between the (R) and (S) enantiomer of 2-chlorosuccinic acid directly translates to the stereochemistry of the final product with high fidelity. For researchers in drug discovery and development, a thorough understanding of the reactivity and stereochemistry of these synthons is essential for the efficient and successful synthesis of enantiomerically pure pharmaceutical agents.
References
Sources
Biological Activity of (R)-2-Chlorosuccinic Acid Derivatives: An Unexplored Frontier in Enzyme Inhibition
(R)-2-Chlorosuccinic acid, a chiral derivative of the key metabolic intermediate succinic acid, presents a compelling yet largely unexplored scaffold for the development of novel enzyme inhibitors. While derivatives of succinic acid have shown a broad range of biological activities, including the inhibition of crucial enzymes such as succinate dehydrogenase and aspartate aminotransferase, specific data on the (R)-enantiomer of 2-chlorosuccinic acid and its derivatives remains conspicuously absent from publicly available scientific literature. This guide, intended for researchers, scientists, and drug development professionals, aims to synthesize the current understanding of related compounds and outline a comparative framework for the future evaluation of this compound derivatives, should such data become available.
The Rationale: Targeting Key Metabolic Enzymes
This compound and its derivatives are structurally analogous to succinate, a critical component of the citric acid cycle. This structural similarity suggests a high probability of interaction with enzymes that recognize succinate as a substrate or regulator. The introduction of a chloro- group at the C-2 position, particularly with a defined (R)-stereochemistry, can significantly alter the electronic and steric properties of the molecule, potentially leading to potent and selective enzyme inhibition.
Key potential enzyme targets for derivatives of this compound include:
-
Succinate Dehydrogenase (SDH): A vital enzyme complex (Complex II) in both the citric acid cycle and the electron transport chain, SDH oxidizes succinate to fumarate. Inhibition of SDH can disrupt cellular respiration and energy metabolism, a strategy employed by some fungicides and explored in cancer therapy.
-
Aspartate Aminotransferase (AST): A pivotal enzyme in amino acid metabolism, AST catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate. Inhibitors of AST have been investigated for various therapeutic applications.
-
Fumarate Reductase: Found in anaerobic organisms, this enzyme catalyzes the reverse reaction of SDH, the reduction of fumarate to succinate. It is a potential target for antimicrobial agents.
Comparative Landscape: Established Inhibitors of Target Enzymes
In the absence of direct experimental data for this compound derivatives, a comparative analysis must be based on well-characterized inhibitors of the aforementioned enzymes. These compounds provide a benchmark against which the potency and selectivity of any newly synthesized this compound derivatives could be measured.
| Target Enzyme | Established Inhibitor | Type of Inhibition | Reported IC50/Ki |
| Succinate Dehydrogenase | Malonate | Competitive | Ki varies with substrate concentration |
| Atpenin A5 | Non-competitive | IC50 in the nanomolar range | |
| Carboxin | Non-competitive | IC50 in the micromolar range | |
| Aspartate Aminotransferase | Hydrazinosuccinate | Slow, tight-binding | 50% inhibition at 1.3 µM |
| L-Cycloserine | Irreversible | - | |
| Fumarate Reductase | Chalcones | - | IC50 in the micromolar range |
| Rhaponticin | - | - |
Experimental Workflows for Biological Evaluation
To ascertain the biological activity of novel this compound derivatives, a systematic experimental approach is required. This would involve chemical synthesis followed by rigorous in vitro enzymatic assays.
Workflow for Synthesis and Enzymatic Screening
Caption: A generalized workflow for the synthesis of this compound derivatives and subsequent screening for enzyme inhibitory activity.
Detailed Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines a typical spectrophotometric assay to determine the inhibitory potential of a test compound against SDH.
1. Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.
2. Materials:
- Mitochondrial fraction isolated from a suitable tissue source (e.g., bovine heart, rat liver).
- Phosphate buffer (pH 7.4).
- Succinate solution (substrate).
- Potassium cyanide (KCN) solution (to inhibit Complex IV).
- DCPIP solution.
- Test compound (dissolved in a suitable solvent, e.g., DMSO).
- 96-well microplate.
- Microplate reader.
3. Procedure:
- Prepare a reaction mixture in each well of the microplate containing phosphate buffer, KCN, and the mitochondrial suspension.
- Add varying concentrations of the test compound (or vehicle control) to the wells.
- Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 5-10 minutes).
- Initiate the reaction by adding the succinate solution to all wells.
- Immediately start monitoring the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
- Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
- Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model to calculate the IC50 value.
Causality Behind Experimental Choices:
-
Use of Mitochondrial Fraction: SDH is a membrane-bound enzyme located in the inner mitochondrial membrane; hence, an enriched mitochondrial fraction is the appropriate source of the enzyme.
-
Inclusion of KCN: KCN blocks the terminal electron acceptor of the electron transport chain, cytochrome c oxidase (Complex IV). This prevents the re-oxidation of the electron carriers and ensures that the electrons from succinate oxidation are directed to the artificial electron acceptor (DCPIP).
-
Pre-incubation with Inhibitor: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.
Future Directions and a Call for Research
The field of medicinal chemistry is in constant need of novel molecular scaffolds to address challenges such as drug resistance and the need for more selective therapeutics. This compound derivatives represent a promising, yet untapped, resource in this endeavor. Their potential to interact with fundamental metabolic enzymes warrants a dedicated research effort to synthesize and evaluate a library of these compounds.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives, including amides, esters, and other functional group modifications, to explore the structure-activity relationship.
-
Screening of these derivatives against a panel of key metabolic enzymes, including but not limited to SDH, AST, and fumarate reductase.
-
Detailed mechanistic studies for any identified hits to determine their mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).
-
Evaluation of the stereoselectivity of inhibition by comparing the activity of (R)- and (S)-enantiomers.
The insights gained from such studies could pave the way for the development of new therapeutic agents or valuable research tools to probe metabolic pathways. The scientific community is encouraged to explore this promising area of research.
References
Currently, there are no specific references detailing the biological activity of this compound derivatives. The following references pertain to the biological activity of related succinic acid derivatives and established enzyme inhibitors.
-
Inhibition of Aspartate Aminotransferase by Hydrazinosuccinate. PubMed. Available from: [Link]
- Malonate is a competitive inhibitor of succinate dehydrogenase.Various Biochemistry Textbooks and Online Resources.
- Succinate dehydrogenase inhibitors as fungicides.
-
Inhibition of Fumarate Reductase in Leishmania major and L. donovani by Chalcones. National Institutes of Health. Available from: [Link]
Analytical methods for the validation of (R)-2-Chlorosuccinic acid purity
An Expert's Comparative Guide to the Validation of (R)-2-Chlorosuccinic Acid Purity
A Senior Application Scientist's Perspective on Method Selection and Validation
For researchers, scientists, and professionals in drug development, establishing the enantiomeric purity of chiral building blocks like this compound is not merely a quality control step; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of the undesired (S)-enantiomer can introduce unforeseen pharmacological effects or diminish the therapeutic efficacy of the target molecule.
This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a self-validating framework for robust and reliable analytical protocol development. Our discussion is grounded in established scientific principles and regulatory expectations, providing a practical roadmap for selecting and validating the optimal method for your laboratory's needs.
Understanding the Analyte: this compound
This compound is a chiral dicarboxylic acid.[1][2] Its key physicochemical properties—acidity (two carboxylic groups), polarity, and the presence of a halogen—dictate the most effective analytical strategies. The primary analytical challenge is the separation and quantification of its mirror image, the (S)-enantiomer, which is the most critical impurity. Additionally, process-related impurities, such as fumaric acid, may be present from synthesis and must also be resolved and quantified.
Core Analytical Strategies: A Head-to-Head Comparison
The separation of enantiomers requires the introduction of another chiral entity to create transient diastereomeric complexes with different physicochemical properties.[3] This can be achieved using a chiral stationary phase (CSP) in chromatography, a chiral additive in the mobile phase or buffer, or by derivatizing the analyte with a chiral reagent.[3] We will compare the three most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric separations in the pharmaceutical industry.[6] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3]
Causality Behind Experimental Choices:
-
CSP Selection: The choice of CSP is the most critical factor.[7] For an acidic analyte like 2-chlorosuccinic acid, an anion-exchange type CSP is an exceptionally powerful choice.[8] These phases, such as those based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX), utilize an ion-exchange mechanism where the protonated chiral selector on the stationary phase interacts with the deprotonated acidic analyte.[8] This primary ionic interaction, supplemented by hydrogen bonding and steric effects, provides the basis for chiral recognition. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also highly versatile and should be screened, but the specific nature of an anion-exchanger makes it a logical first choice.
-
Mobile Phase Composition: The mobile phase must be carefully optimized to control the ionization state of both the analyte and the CSP.[4] For anion-exchange CSPs, polar organic mobile phases containing a weak acid and base (e.g., methanol with acetic acid and an amine) are typically used to modulate retention and selectivity. The pH and ionic strength are critical parameters that must be finely tuned.[8]
-
Detection: Due to the lack of a strong chromophore, UV detection at a low wavelength (e.g., < 210 nm) is required. For higher sensitivity and specificity, especially for detecting trace-level impurities, coupling HPLC with a Mass Spectrometer (LC-MS) is the superior option.
Experimental Protocol: Chiral HPLC-UV
-
Column: CHIRALPAK QN-AX (or equivalent anion-exchange CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (consult column manufacturer's guidelines for starting ratios).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (temperature can be adjusted to optimize resolution).[9]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.
Chiral Gas Chromatography (GC)
Chiral GC offers very high resolution due to the efficiency of capillary columns.[10] However, for non-volatile and polar analytes like dicarboxylic acids, derivatization is a mandatory prerequisite to increase volatility and thermal stability.[11]
Causality Behind Experimental Choices:
-
Derivatization: The carboxylic acid groups must be converted into a less polar, more volatile functional group, typically an ester. Methylation (e.g., using diazomethane or BF3/methanol) or silylation (e.g., using BSTFA) are common approaches.[11][12] This step adds complexity and is a potential source of analytical error, requiring careful validation to ensure complete and non-racemizing reaction conditions.
-
Column Selection: The most effective chiral GC stationary phases are based on derivatized cyclodextrins.[10][13][14] These cyclodextrin molecules are chiral themselves and form transient inclusion complexes with the analyte enantiomers, with the differing stability of these complexes leading to separation.
-
Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For positive identification of peaks, a Mass Spectrometer (GC-MS) is invaluable.
Experimental Protocol: Chiral GC-FID (Post-Derivatization)
-
Derivatization: To 1 mg of sample, add 1 mL of 1.25 M HCl in Methanol. Heat at 60°C for 30 minutes to form the dimethyl ester. Neutralize and extract with a suitable organic solvent (e.g., dichloromethane). Dry the solvent before injection.
-
Column: Cyclodextrin-based chiral capillary column (e.g., Hydrodex β-6TBDM), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp at 5 °C/min to 180°C, hold for 5 min.
-
Injector Temperature: 220 °C.
-
Detector Temperature (FID): 250 °C.
-
Injection: 1 µL, split ratio 50:1.
Chiral Capillary Electrophoresis (CE)
CE is a powerful technique for separating charged species like organic acids, offering high efficiency, short analysis times, and low sample/reagent consumption.[15][16] Chiral separation is achieved by adding a chiral selector directly to the background electrolyte (BGE).[17]
Causality Behind Experimental Choices:
-
Chiral Selector: Cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are the most common and effective chiral selectors for CE.[18][19] In the capillary, the enantiomers partition into the hydrophobic cavity of the CD, forming transient diastereomeric inclusion complexes. The separation occurs because the stability constants of these complexes differ between the two enantiomers, resulting in different apparent electrophoretic mobilities.[19]
-
Background Electrolyte (BGE): The pH of the BGE is critical. It must be high enough to ensure the dicarboxylic acid is fully deprotonated (anionic) but optimized to maximize the interaction with the chiral selector. A phosphate or borate buffer is a common starting point.
-
Detection: As with HPLC, direct UV detection at low wavelengths can be used.[15] However, indirect UV detection is often more robust for small organic acids that lack a strong chromophore.[15] This involves adding a UV-absorbing compound to the BGE that has a similar mobility to the analyte. The analyte displaces this compound as it migrates, causing a decrease in absorbance that is detected as a negative peak.
Experimental Protocol: Chiral CE with Indirect UV Detection
-
Capillary: Fused silica, 50 µm ID, 60 cm total length (50 cm to detector).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 6.5) containing 30 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) and 5 mM Phthalate for indirect detection.
-
Voltage: 25 kV (normal polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Detection: Indirect UV at 230 nm.
-
Sample Preparation: Dissolve the sample in water or BGE to a concentration of 0.5 mg/mL.
Performance Comparison and Data Summary
The choice of method often depends on a trade-off between speed, sensitivity, existing equipment, and the complexity of method development. The following table summarizes typical performance characteristics for each validated method.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral CE |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Partitioning with a chiral GC phase after conversion to volatile esters | Differential formation of diastereomeric complexes with a chiral selector in solution |
| Pros | - Highly versatile and robust- Direct analysis (no derivatization)- Established technology- Preparative scale-up possible | - Extremely high separation efficiency- Excellent sensitivity with FID/MS | - Very fast analysis times- Low solvent and sample consumption- High efficiency for charged analytes |
| Cons | - Can consume significant amounts of solvent- CSPs can be expensive- Method development can be empirical | - Mandatory, multi-step derivatization adds complexity and potential for error- Not suitable for thermally labile compounds | - Lower concentration sensitivity compared to GC/HPLC- Reproducibility can be sensitive to capillary surface conditions |
| Typical LOQ | ~0.05% of the main peak area | ~0.02% of the main peak area | ~0.1% of the main peak area |
| Typical Analysis Time | 15-30 minutes | 20-40 minutes (including oven program) | 5-15 minutes |
| Best For | Routine QC, method robustness, and when preparative separation is a future goal. | High-resolution separation when trace-level enantiomeric impurities must be quantified with high certainty. | Rapid screening, methods where minimal solvent waste is critical, and for charged analytes. |
Method Validation Workflow
The validation of any analytical procedure is essential to demonstrate its fitness for purpose.[20] The process must adhere to regulatory guidelines such as ICH Q2(R2).[21] Key parameters to assess include specificity, linearity, range, accuracy, precision, and robustness.[22][23][24]
Below is a logical workflow for selecting and validating an analytical method for this compound purity.
Caption: Workflow for analytical method selection and validation.
Conclusion
The validation of this compound purity is a multifaceted task that can be successfully addressed by Chiral HPLC, GC, or CE.
-
Chiral HPLC stands out as the most balanced and robust choice for a typical pharmaceutical QC environment due to its direct analysis capability and established reliability. The use of an anion-exchange CSP is a highly recommended starting point.
-
Chiral GC offers unparalleled resolving power and sensitivity but at the cost of a mandatory and potentially complex derivatization step. It is the method of choice when the absolute highest resolution is required.
-
Chiral CE provides the fastest analysis with the lowest environmental impact, making it ideal for high-throughput screening or laboratories focused on green chemistry principles.
Ultimately, the selection of the optimal method is a strategic decision that must align with the specific analytical requirements, available instrumentation, and the desired balance between throughput, sensitivity, and method complexity. Each of these techniques, when properly developed and validated according to ICH guidelines, provides a trustworthy and authoritative system for ensuring the enantiomeric purity of this critical chiral intermediate.
References
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
Analytical chiral separation methods. IUPAC Recommendations 1997. [Link]
-
Enantiomer Separations in Capillary Electrophoresis in the Case of Equal Binding Constants of the Enantiomers with a Chiral Selector: Commentary on the Feasibility of the Concept. ACS Publications - Analytical Chemistry. [Link]
-
Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. National Institutes of Health (NIH). [Link]
-
Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. [Link]
-
Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. [Link]
-
A validated chiral LC method for enantiomeric separation of common intermediate of ritonavir and lopinavir using. TSI Journals. [Link]
-
Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate. [Link]
-
5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses Procedure. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. ResearchGate. [Link]
-
Revised FDA Guidance on the validation of analytical methods. gmp-compliance.org. [Link]
-
Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. National Institutes of Health (NIH). [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]
-
Acids: Derivatization for GC Analysis. Wiley Online Library. [Link]
-
HPLC Chiral Columns. Element Lab Solutions. [Link]
-
Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. National Institutes of Health (NIH). [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. American Pharmaceutical Review. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). [Link]
-
Cas 4198-33-8,(S)-2-CHLOROSUCCINIC ACID. LookChem. [Link]
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- 1. This compound | 3972-40-5 [chemicalbook.com]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
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- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 14. gcms.cz [gcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bio-rad.com [bio-rad.com]
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- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 24. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-2-Chlorosuccinic Acid with Other Chiral Synthons: A Guide for Researchers and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the efficient construction of enantiomerically pure molecules. Among the diverse array of available synthons, C4 dicarboxylic acid derivatives have proven to be versatile starting materials. This guide provides a detailed comparative analysis of (R)-2-Chlorosuccinic acid, a valuable yet perhaps underutilized chiral synthon, with other prominent chiral building blocks such as (S)-malic acid, (R)-epichlorohydrin, and derivatives of tartaric acid. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in the design and execution of complex synthetic routes.
Introduction to Chiral Synthons and their Significance in Drug Development
Chiral synthons are enantiomerically pure compounds that serve as starting materials in the synthesis of complex chiral molecules. Their use is a cornerstone of modern drug development, as the therapeutic efficacy and safety of a drug are often dictated by its specific stereochemistry. By incorporating a pre-existing stereocenter from a chiral synthon, chemists can circumvent the need for challenging enantioselective reactions or costly chiral resolutions at later stages of a synthesis.
This compound, with its defined stereocenter and versatile functional groups—two carboxylic acids and a reactive secondary chloride—presents a unique platform for the introduction of chirality and further molecular elaboration.
This compound: A Profile
This compound is a C4-dicarboxylic acid featuring a chlorine atom at the C2 position. This halogen provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide range of functionalities with stereochemical control.
Synthesis of this compound
Enantiomerically pure this compound is accessible from the chiral pool, most commonly from D-aspartic acid. The transformation involves a diazotization reaction in the presence of a chloride source, proceeding with retention of configuration at the stereocenter. This direct synthetic lineage from a naturally occurring amino acid underscores its accessibility and relevance as a chiral building block. A similar pathway from L-aspartic acid yields the corresponding (S)-enantiomer.[1]
Comparative Analysis with Other Chiral Synthons
The utility of a chiral synthon is best understood in comparison to its alternatives. Here, we analyze this compound against other commonly employed chiral building blocks in key synthetic transformations.
Nucleophilic Substitution Reactions
The chlorine atom in this compound is susceptible to nucleophilic displacement, typically proceeding via an SN2 mechanism with inversion of configuration. This provides a reliable method for installing new stereocenters with high fidelity.
Comparison with (S)-Malic Acid:
(S)-Malic acid, another C4-dicarboxylic acid derivative, possesses a hydroxyl group at the C2 position. While this hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution, this adds an extra step to the synthetic sequence compared to the direct use of this compound. The classic Walden inversion, which demonstrates the interconversion of enantiomers of malic acid via chlorosuccinic acid, historically established the stereochemical course of SN2 reactions.[2]
Comparison with (R)-Epichlorohydrin:
(R)-Epichlorohydrin is a widely used C3 chiral synthon for the synthesis of beta-blockers and other pharmaceuticals.[3] Its epoxide ring is highly reactive towards nucleophiles, leading to ring-opening. While effective, the regioselectivity of the ring-opening can sometimes be a challenge, depending on the nature of the nucleophile and reaction conditions. In contrast, nucleophilic attack on this compound occurs predictably at the carbon bearing the chlorine atom.
Experimental Data Summary for Nucleophilic Substitution:
| Chiral Synthon | Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (S)-Aspartic Acid (precursor to (S)-Chlorosuccinic Acid) | NaNO₂, HCl | (S)-Chlorosuccinic Acid | High | >99% | [1] |
| (-)-Malic Acid | PCl₅ | (+)-Chlorosuccinic Acid | - | - | [2] |
| (R)-Epichlorohydrin | Phenol, Isopropylamine | (S)-Propranolol (a beta-blocker) | Good | High | [3] |
Synthesis of Chiral Lactones
Chiral lactones are important structural motifs in many natural products and pharmaceuticals. Both this compound and (S)-malic acid can serve as precursors to chiral γ-butyrolactones.
From this compound:
Intramolecular cyclization of this compound derivatives can lead to the formation of chiral lactones. For example, reduction of one of the carboxylic acid groups to an alcohol, followed by intramolecular SN2 displacement of the chloride by the hydroxyl group, would yield a chiral γ-butyrolactone.
From (S)-Malic Acid:
(S)-Malic acid is a more common starting material for the synthesis of chiral γ-butyrolactones. This typically involves selective reduction and subsequent lactonization. The choice between this compound and (S)-malic acid for lactone synthesis would depend on the desired stereochemistry of the final product and the overall synthetic strategy.
Experimental Workflow: Synthesis of a Chiral γ-Butyrolactone Precursor
Caption: Synthetic route to L-Carnitine from (S)-Chlorosuccinic Acid.
Experimental Protocols
General Procedure for Nucleophilic Substitution with Azide
Objective: To synthesize a chiral azido-succinic acid derivative as a precursor for amino acids.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium bicarbonate (2.2 equivalents) to the solution and stir.
-
Add sodium azide (1.2 equivalents) in portions.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous solution with concentrated HCl to pH ~2.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude azido-succinic acid.
-
Purify the product by column chromatography or recrystallization.
Note: This is a general procedure and may require optimization for specific substrates and scales. Azide compounds are potentially explosive and should be handled with appropriate safety precautions.
Causality Behind Experimental Choices and Mechanistic Insights
The choice of a chiral synthon is often dictated by a combination of factors including commercial availability, cost, and the desired stereochemical outcome.
-
This compound is an excellent choice when a direct SN2 reaction with inversion of configuration is desired. The chloro group is a good leaving group, and its reactions are often high-yielding and stereospecific.
-
(S)-Malic acid is preferred when retention of configuration at the C2 position is desired, or when the hydroxyl group can be used to direct subsequent reactions. However, it requires activation for nucleophilic substitution.
-
(R)-Epichlorohydrin is a potent electrophile for introducing a three-carbon chiral unit. Its utility is particularly pronounced in the synthesis of molecules containing a 1-amino-2-propanol moiety.
-
Tartaric acid derivatives offer C4 synthons with C2 symmetry and two stereocenters, making them ideal for the synthesis of molecules with corresponding symmetry elements or for double functionalization.
The stereochemical outcome of reactions involving these synthons is a direct consequence of the reaction mechanism. For this compound, the SN2 pathway ensures a predictable inversion of stereochemistry. In contrast, reactions involving the hydroxyl group of malic acid can proceed with either retention or inversion, depending on whether the C-O bond is broken. For example, reaction with SOCl₂ can lead to retention of configuration via an SNi mechanism. [2]
Conclusion
This compound represents a valuable and versatile chiral synthon for asymmetric synthesis. Its ready availability from the chiral pool, coupled with the predictable reactivity of the chloro group, makes it an attractive alternative to other commonly used building blocks like malic acid and epichlorohydrin. While direct comparative studies with quantitative data remain somewhat sparse in the literature, a mechanistic understanding of its reactivity allows for its strategic deployment in the synthesis of complex chiral molecules, including pharmaceuticals and their intermediates. The synthesis of L-carnitine from its enantiomer, (S)-chlorosuccinic acid, stands as a testament to its industrial relevance. Future explorations into the broader applications of this compound in the synthesis of diverse molecular scaffolds are warranted and hold significant promise for the advancement of drug discovery and development.
References
- This guide was compiled by synthesizing information from various sources and does not represent a direct reproduction of any single source.
-
Synthesis of S-Malic acid and S-Chlorosuccinic acid. KIM IL SUNG UNIVERSITY. [Link]
- General knowledge of chiral synthons and their applic
- Process for preparing R-(-)-carnitin from S-(-)-chlorosuccinic acid or from a derivative thereof.
- General knowledge of asymmetric synthesis.
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
- Inform
- Inform
- Inform
-
A new highly enantioselective synthesis of both (R)- and (S)-2-mercaptosuccinic acids. Sci-Hub. [Link]
-
Synthesis and pharmacology of potential beta-blockers. PubMed. [Link]
Sources
Spectroscopic Differentiation of (R)- and (S)-2-Chlorosuccinic Acid: A Comparative Guide
In the realm of pharmaceutical development and molecular sciences, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance.[1] The subtle difference in their three-dimensional arrangement can lead to vastly different pharmacological activities. This guide provides a comprehensive overview of the spectroscopic techniques available to differentiate between the (R)- and (S)-enantiomers of 2-Chlorosuccinic acid, a valuable chiral building block in organic synthesis.
While standard spectroscopic methods such as conventional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are inherently "chiral-blind," specialized techniques and methodologies can elicit distinct spectroscopic responses from each enantiomer.[2] This guide, intended for researchers, scientists, and drug development professionals, delves into the principles, experimental protocols, and expected spectroscopic distinctions for chiroptical spectroscopy, vibrational optical activity, NMR with chiral auxiliaries, and mass spectrometry with chiral recognition.
Chiroptical Spectroscopy: Circular Dichroism (CD)
Chiroptical spectroscopy techniques exploit the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[3][4] This differential absorption, or dichroism, is a unique property of each enantiomer and provides a powerful tool for their differentiation and the determination of their absolute configuration.[5]
Principle of Differentiation
Enantiomers absorb left and right circularly polarized light to different extents. The CD spectrum is a plot of this difference in absorbance (ΔA) versus wavelength. For a pair of enantiomers, the CD spectra are mirror images of each other. If one enantiomer exhibits a positive CD band at a particular wavelength, the other will show a negative band of equal magnitude at the same wavelength.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare solutions of (R)- and (S)-2-Chlorosuccinic acid in a suitable solvent (e.g., methanol or water) at a known concentration. The solvent should be transparent in the wavelength range of interest.
-
Instrumentation: Utilize a CD spectrometer.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette to be used for the samples.
-
Measure the CD spectrum of each enantiomer solution over the desired wavelength range (typically in the UV region for the carboxylic acid chromophore).
-
-
Data Processing: Subtract the baseline spectrum from the sample spectra to obtain the final CD spectra.
Expected Spectroscopic Differences
| Spectroscopic Parameter | (R)-2-Chlorosuccinic acid | (S)-2-Chlorosuccinic acid |
| CD Spectrum | Will exhibit a specific pattern of positive and/or negative Cotton effects. | Will exhibit a mirror-image CD spectrum to the (R)-enantiomer. |
| Sign of Cotton Effect | Opposite to the (S)-enantiomer for a given electronic transition. | Opposite to the (R)-enantiomer for a given electronic transition. |
Caption: Workflow for differentiating enantiomers using Circular Dichroism.
Vibrational Optical Activity (VOA): VCD and ROA
Vibrational Optical Activity (VOA) encompasses two techniques: Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). These methods measure the differential response of a chiral molecule to left and right circularly polarized infrared radiation (VCD) or scattered circularly polarized light (ROA).[6][7] VOA provides detailed information about the stereochemistry of a molecule in solution.[8]
Principle of Differentiation
Similar to electronic CD, VCD measures the differential absorption of left and right circularly polarized infrared light by the vibrational transitions of a chiral molecule. ROA, on the other hand, measures the difference in the intensity of Raman scattered light for right and left circularly polarized incident light.[9] For a pair of enantiomers, the VCD and ROA spectra will be mirror images of each other, exhibiting opposite signs for the corresponding vibrational bands.
Experimental Protocol: VCD/ROA Spectroscopy
-
Sample Preparation: Prepare concentrated solutions of (R)- and (S)-2-Chlorosuccinic acid in a suitable solvent (e.g., deuterated chloroform or carbon tetrachloride for VCD, water or other Raman-friendly solvents for ROA).
-
Instrumentation: Use a VCD spectrometer or a ROA spectrometer.
-
Data Acquisition:
-
Acquire the VCD or ROA spectrum for each enantiomer over the desired vibrational frequency range.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will process the raw data to produce the final VCD or ROA spectrum.
Expected Spectroscopic Differences
| Spectroscopic Parameter | This compound | (S)-2-Chlorosuccinic acid |
| VCD/ROA Spectrum | Will show a unique pattern of positive and negative bands corresponding to its vibrational modes. | Will show a mirror-image VCD/ROA spectrum to the (R)-enantiomer. |
| Sign of VCD/ROA Bands | Opposite to the (S)-enantiomer for each corresponding vibrational mode. | Opposite to the (R)-enantiomer for each corresponding vibrational mode. |
Caption: Principle of VOA for enantiomer differentiation.
NMR Spectroscopy with Chiral Auxiliaries
Standard NMR spectroscopy is incapable of distinguishing between enantiomers because their corresponding nuclei have identical chemical environments.[10] However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[10][11] This can be achieved through the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[12]
Principle of Differentiation
-
Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure compound that reacts with the enantiomers of the analyte to form a covalent bond, resulting in a pair of diastereomers.[13] These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei will experience different magnetic environments, leading to different chemical shifts and/or coupling constants in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[14] This association leads to differential shielding of the analyte's nuclei, resulting in separate signals for each enantiomer in the NMR spectrum. For carboxylic acids like 2-Chlorosuccinic acid, chiral amino alcohols are often effective CSAs.[15]
Experimental Protocol: NMR with a Chiral Derivatizing Agent (e.g., (S)-1-phenylethylamine)
-
Derivatization: React a racemic or enantiomerically enriched sample of 2-Chlorosuccinic acid with an enantiomerically pure chiral amine, such as (S)-1-phenylethylamine, to form diastereomeric amide salts.[10]
-
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹³C NMR spectrum of the sample.
-
Spectral Analysis: Analyze the spectrum for the presence of distinct signals for each diastereomer. The integration of these signals can be used to determine the enantiomeric excess (ee) of the original sample.
Expected Spectroscopic Differences
| Spectroscopic Parameter | Diastereomer from this compound | Diastereomer from (S)-2-Chlorosuccinic acid |
| ¹H and ¹³C Chemical Shifts | Will exhibit a unique set of chemical shifts for its protons and carbons. | Will exhibit a different set of chemical shifts compared to the other diastereomer. |
| Signal Multiplicity | May show different coupling constants compared to the other diastereomer. | May show different coupling constants compared to the other diastereomer. |
Caption: Workflow for NMR differentiation of enantiomers via derivatization.
Mass Spectrometry with Chiral Recognition
Mass spectrometry (MS) is inherently insensitive to chirality as enantiomers have the same mass-to-charge ratio (m/z).[2][16] However, chiral recognition can be achieved by introducing a chiral selector, which forms diastereomeric complexes with the enantiomers. These diastereomeric complexes can then be differentiated based on their fragmentation patterns in tandem mass spectrometry (MS/MS) or their ion mobility.[2]
Principle of Differentiation
The formation of non-covalent diastereomeric complexes between the enantiomers of 2-Chlorosuccinic acid and a chiral selector (e.g., a chiral amino acid or cyclodextrin) in the gas phase can lead to differences in their stability. When subjected to collision-induced dissociation (CID) in an MS/MS experiment, these diastereomeric complexes may fragment at different rates, resulting in different product ion abundances.[2] This difference in fragmentation efficiency allows for the differentiation of the original enantiomers.
Experimental Protocol: Chiral Recognition by ESI-MS/MS
-
Sample Preparation: Prepare a solution containing the enantiomeric mixture of 2-Chlorosuccinic acid, a chiral selector, and a metal ion (e.g., Cu(II)) to facilitate complex formation.
-
Infusion and Ionization: Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer to generate ions of the diastereomeric complexes.
-
MS/MS Analysis:
-
Select the precursor ion corresponding to the diastereomeric complex using the first mass analyzer.
-
Subject the selected precursor ion to collision-induced dissociation (CID) in a collision cell.
-
Analyze the resulting product ions with the second mass analyzer.
-
-
Data Analysis: Compare the product ion spectra of the complexes formed with the (R)- and (S)-enantiomers. A difference in the relative abundances of the product ions indicates chiral recognition. The chiral recognition ratio can be calculated to quantify the difference.[17]
Expected Spectroscopic Differences
| Spectroscopic Parameter | Diastereomeric complex with this compound | Diastereomeric complex with (S)-2-Chlorosuccinic acid |
| MS/MS Fragmentation Pattern | Will exhibit a specific ratio of product ion abundances upon CID. | Will exhibit a different ratio of product ion abundances upon CID due to different complex stability. |
| Ion Mobility | May have a different collision cross-section and drift time in ion mobility spectrometry. | May have a different collision cross-section and drift time in ion mobility spectrometry. |
Caption: Principle of chiral recognition in mass spectrometry.
Conclusion
The differentiation of (R)- and (S)-2-Chlorosuccinic acid is achievable through a variety of advanced spectroscopic techniques. Chiroptical methods like Circular Dichroism and Vibrational Optical Activity provide direct information on the absolute configuration through the interaction with polarized light. NMR spectroscopy, when coupled with a chiral auxiliary, offers a robust method for both qualitative and quantitative analysis by converting the enantiomers into distinguishable diastereomers. Finally, mass spectrometry with chiral recognition presents a highly sensitive approach for chiral analysis based on the differential stability of diastereomeric complexes in the gas phase. The choice of technique will depend on the specific requirements of the analysis, including sample availability, desired level of structural information, and the need for quantitative enantiomeric excess determination.
References
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A Senior Application Scientist's Guide to the Cost-Effectiveness of (R)-2-Chlorosuccinic Acid in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts not only the stereochemical outcome of a synthetic route but also its overall economic viability. (R)-2-Chlorosuccinic acid, a versatile C4 chiral synthon, presents a compelling option for the introduction of chirality. However, a comprehensive evaluation of its cost-effectiveness compared to alternative strategies is essential for making informed decisions in a competitive drug development landscape. This guide provides an in-depth technical comparison of the primary methods for accessing this compound and its alternatives, supported by experimental data and cost analysis, to empower researchers in designing efficient and economical synthetic pathways.
The Strategic Importance of Chiral C4 Building Blocks
Chiral C4 dicarboxylic acid derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] The stereochemistry at the C2 position of these building blocks is often crucial for the biological activity of the final Active Pharmaceutical Ingredient (API). Consequently, the efficient and cost-effective synthesis of enantiomerically pure C4 synthons is a key focus in process chemistry.
Synthetic Strategies for this compound: A Comparative Analysis
Three principal strategies are employed for the synthesis of chiral molecules like this compound: leveraging the chiral pool, catalytic asymmetric synthesis, and biocatalysis. Each approach possesses distinct advantages and disadvantages in terms of cost, scalability, and environmental impact.
The Chiral Pool Approach: A Classic Route from L-Aspartic Acid
A well-established method for producing chlorosuccinic acid utilizes the readily available and inexpensive chiral starting material, L-aspartic acid.[3][4] This "chiral pool" approach leverages the inherent chirality of natural products. The synthesis involves a diazotization reaction of L-aspartic acid in the presence of hydrochloric acid and sodium nitrite to yield S-(-)-chlorosuccinic acid.[3] The corresponding (R)-enantiomer can be obtained by starting with the less common D-aspartic acid.
Experimental Protocol: Synthesis of (S)-(-)-Chlorosuccinic Acid from L-Aspartic Acid [3]
-
To a vigorously stirred mixture of 200 g (1.50 mol) of L-aspartic acid, 40 g of sodium chloride (0.68 mol), 440 ml of 37% HCl (5.32 mol), and 200 ml of demineralized water, add 184 g (2.66 mol) of solid sodium nitrite in portions over approximately 2 hours at -5°C under a nitrogen atmosphere.
-
Continue stirring at -5°C for 2.5 hours.
-
Raise the temperature to 0°C over 1 hour and maintain for an additional hour.
-
Cool the mixture to -15°C to induce precipitation.
-
After 1.5 hours at -15°C, filter the solid product, wash with 80 ml of ice-cold water, and dry under vacuum at 40°C.
This process reportedly yields S-(-)-chlorosuccinic acid in 80-81% purity.[3]
Cost-Effectiveness Analysis: Chiral Pool Approach
To assess the cost-effectiveness, we can analyze the material cost per kilogram of product based on current bulk chemical prices.
| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio | Quantity per kg of Product (kg) | Price per kg (€) | Cost per kg of Product (€) |
| L-Aspartic Acid | 133.10 | 1 | 1.10 | 246.20[5] | 270.82 |
| Sodium Nitrite | 69.00 | 1.77 | 1.01 | 22.05[6] | 22.27 |
| Hydrochloric Acid (37%) | 36.46 | 3.55 | 3.03 L | ~25.81/L[7] | 78.20 |
| Total Estimated Material Cost | €371.29 |
Note: Prices are based on bulk supplier quotes and are subject to change. This analysis excludes costs for solvents, energy, labor, and waste disposal.
This initial analysis reveals that the starting amino acid is the most significant cost driver in this approach.
Catalytic Asymmetric Synthesis: Building Chirality from Achiral Precursors
An alternative to the chiral pool is the creation of the desired stereocenter from an achiral starting material using a chiral catalyst. For this compound derivatives, a promising route is the asymmetric conjugate addition of a nucleophile to a fumarate or maleate precursor.
Conceptual Workflow: Asymmetric Conjugate Addition
This approach typically involves the reaction of a prochiral substrate, such as diethyl maleate, with a soft nucleophile in the presence of a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst.[8]
Conceptual workflow for asymmetric conjugate addition.
Cost Considerations for Catalytic Asymmetric Synthesis
-
Starting Material: Diethyl maleate is a relatively inexpensive starting material, with bulk prices around €2.24/kg (converted from INR).[9][10]
-
Catalyst: Chiral catalysts, particularly those based on precious metals or complex organic scaffolds, can be expensive.[1] However, they are used in catalytic amounts (typically 0.1-10 mol%), and their recovery and reuse are often feasible in industrial settings, which can significantly reduce their contribution to the overall cost.[11]
-
Development Time: The optimization of catalyst, solvent, and reaction conditions to achieve high yield and enantioselectivity can be time-consuming and resource-intensive.
Biocatalysis: The Green Chemistry Approach
Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. For the synthesis of chiral chloro-compounds, halohydrin dehalogenases are a class of enzymes with significant potential.[12] These enzymes can catalyze the enantioselective ring-opening of epoxides with nucleophiles or, in the reverse reaction, the formation of epoxides from halohydrins.
While the direct enzymatic synthesis of this compound is not yet a widely reported industrial process, the potential for developing such a route exists. A hypothetical biocatalytic process could involve the enantioselective chlorination of a succinic acid derivative or the resolution of a racemic mixture.
Conceptual Workflow: Biocatalytic Synthesis
Conceptual workflow for a biocatalytic approach.
Cost-Effectiveness of Biocatalysis
The economic feasibility of a biocatalytic process is largely determined by the cost of the enzyme, its stability, and its productivity.[13][14]
-
Enzyme Cost: While the initial cost of a purified enzyme can be high, the use of whole-cell biocatalysts or immobilized enzymes can significantly reduce this cost.[13] Furthermore, advances in protein engineering can lead to more robust and efficient enzymes, increasing their turnover number and reducing the amount needed per reaction.
-
Process Conditions: Biocatalytic reactions are typically run in aqueous media at or near ambient temperature and pressure, which can lead to significant energy savings and reduced capital expenditure on specialized equipment compared to traditional chemical processes.
-
Environmental Impact: Biocatalysis is generally considered a "greener" technology due to the use of biodegradable catalysts and milder reaction conditions, which can lead to cost savings in waste treatment and disposal.
Alternative Chiral C4 Building Blocks
In many synthetic applications, other chiral C4 building blocks can serve as effective alternatives to this compound. The choice of building block often depends on the specific target molecule and the subsequent synthetic transformations.
(R)-Malic Acid and its Derivatives
(R)-Malic acid is a naturally occurring dicarboxylic acid that can be produced via fermentation.[15] Its hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, to allow for nucleophilic displacement, or it can be used directly in esterification or amidation reactions. The global price of DL-malic acid has seen a downward trend, with prices in 2024 ranging from $3.30 to $12.59 USD per kg.[3] The enantiomerically pure forms typically command a higher price.
(R)-Citramalic Acid
(R)-Citramalic acid is another versatile chiral C4 building block that can be produced through fermentation.[5][7][16] It features a tertiary alcohol and can be a precursor to various chiral synthons.
Chiral Epoxysuccinates
Chiral epoxysuccinates are highly reactive intermediates that can be prepared by the asymmetric epoxidation of maleate or fumarate esters. The epoxide ring can be opened by a variety of nucleophiles with high regioselectivity and stereoselectivity, providing access to a wide range of functionalized chiral C4 building blocks. The cost of these building blocks is influenced by the cost of the oxidant and the chiral catalyst used in the epoxidation step.
Application in Pharmaceutical Synthesis: ACE Inhibitors
The practical value of these chiral building blocks is best illustrated through their application in the synthesis of important pharmaceuticals. Angiotensin-Converting Enzyme (ACE) inhibitors, such as benazepril, enalapril, and quinapril, are a class of drugs widely used to treat hypertension and congestive heart failure.[17][18] The synthesis of these complex molecules often relies on the use of chiral C4 synthons.
For example, the synthesis of benazepril involves the coupling of a chiral homophenylalanine derivative with a benzazepinone core.[16][19][20] The stereochemistry of the final molecule is critical for its therapeutic efficacy. Different synthetic routes to benazepril have utilized various chiral building blocks to introduce the necessary stereocenters.
Conclusion and Future Outlook
The choice of a chiral C4 building block is a strategic decision with significant implications for the cost, efficiency, and sustainability of a pharmaceutical manufacturing process.
-
The chiral pool approach , starting from L-aspartic acid, offers a straightforward and relatively low-cost entry point for producing chlorosuccinic acid, with the main cost driver being the starting amino acid.
-
Catalytic asymmetric synthesis provides the flexibility to create chirality from inexpensive achiral starting materials. While the initial investment in catalyst development and optimization can be high, the potential for high efficiency and catalyst recycling makes this an attractive option for large-scale production.
-
Biocatalysis represents a promising green alternative, with the potential for high selectivity and mild reaction conditions. As enzyme engineering and fermentation technology continue to advance, the cost-effectiveness of biocatalytic routes is expected to improve significantly.
Ultimately, the most cost-effective approach will depend on a variety of factors, including the scale of production, the desired purity of the final product, and the specific synthetic route being employed. A thorough techno-economic analysis, considering not only raw material costs but also process efficiency, catalyst/enzyme longevity, and waste disposal, is crucial for making an optimal decision.[12] As the pharmaceutical industry continues to embrace green and sustainable chemistry, the development of more efficient catalytic and biocatalytic methods for the synthesis of chiral building blocks like this compound will undoubtedly be a key area of future research and innovation.
References
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-
ResearchGate. (2026, January 5). Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin. Retrieved from [Link]
-
ResearchGate. (n.d.). Various approaches for the synthesis of selected ACE inhibitors building blocks. Retrieved from [Link]
- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
-
IndiaMART. (n.d.). 225 kg Diethyl Maleate. Retrieved from [Link]
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ResearchGate. (2025, October 16). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]
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ACS Publications. (2017, July 23). Assessment of Biocatalytic Production Parameters to Determine Economic and Environmental Viability. Retrieved from [Link]
-
Carl ROTH. (n.d.). L-Aspartic acid, 1 kg. Retrieved from [Link]
-
PMC. (2022, August 5). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Retrieved from [Link]
- Google Patents. (n.d.). WO2000017228A2 - Stereoselective process for enalapril.
-
PubMed. (n.d.). Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types. Retrieved from [Link]
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ResearchGate. (2025, August 10). Enalapril: Synthesis and properties. Retrieved from [Link]
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MDPI. (n.d.). Technical–Economic Assessment—The Missing Piece for Increasing the Attractiveness of Applied Biocatalysis in Ester Syntheses?. Retrieved from [Link]
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NIH. (n.d.). Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. Retrieved from [Link]
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ResearchGate. (2025, October 18). Malic acid production from renewables: a review. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Retrieved from [Link]
- Google Patents. (n.d.). US20020183515A1 - Asymmetric synthesis of a key intermediate for making benazepril and analogues thereof.
-
MDPI. (n.d.). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). New process for preparing benazepril precursor. Retrieved from [Link]
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PMC. (n.d.). The chemistry of enalapril. Retrieved from [Link]
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ChemAnalyst. (n.d.). Hydrochloric Acid Prices, Monitor, Market Analysis & Demand. Retrieved from [Link]
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ChemAnalyst. (n.d.). Malic Acid Prices, Trends, Chart, News, Index and Demand. Retrieved from [Link]
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Kyoto University Research Information Repository. (1972, September 30). Synthesis of L-β-Chloroalanine Derivative from L-Aspartic Acid. Retrieved from [Link]
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MDPI. (2020, December 11). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Retrieved from [Link]
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Carl ROTH. (n.d.). DL-Malic acid, 1 kg. Retrieved from [Link]
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IndiaMART. (n.d.). 225 kg Diethyl Maleate. Retrieved from [Link]
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(R)-2-Chlorosuccinic Acid: A Comparative Guide to its Applications in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of (R)-2-Chlorosuccinic Acid in Asymmetric Synthesis
This compound, a halogenated derivative of succinic acid, is a versatile chiral synthon. Its value in asymmetric synthesis stems from the presence of a stereogenic center functionalized with a reactive chlorine atom and two carboxylic acid moieties. This unique combination allows for a variety of stereospecific transformations, making it a valuable starting material for the synthesis of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] While its enantiomer, (S)-2-chlorosuccinic acid, has been more extensively studied, the (R)-enantiomer offers access to the opposite stereochemical series of target molecules, a crucial aspect in the development of enantiomerically pure drugs and other biologically active compounds.
The strategic importance of chiral building blocks like this compound lies in their ability to introduce a defined stereocenter early in a synthetic sequence, often obviating the need for challenging enantioselective reactions or chiral resolutions at later stages. The chlorine atom at the C-2 position serves as a versatile handle for nucleophilic substitution reactions, while the two carboxylic acid groups provide opportunities for derivatization into esters, amides, or for selective reduction.
Key Synthetic Applications: A Comparative Perspective
The primary utility of this compound lies in its role as a precursor for other chiral molecules. The stereochemistry of the final product is often dictated by the mechanism of the reaction at the chiral center.
Nucleophilic Substitution Reactions: Accessing Chiral Amino Acids and Derivatives
The chlorine atom in this compound is susceptible to nucleophilic displacement. This allows for the introduction of a variety of functional groups with either retention or inversion of configuration, depending on the reaction mechanism (SN1 or SN2).
A key application is the synthesis of chiral β-amino acids, which are important components of many biologically active molecules. For instance, the reaction of this compound with an amine can proceed via an SN2 mechanism, leading to the formation of a β-amino acid with inversion of stereochemistry.
Conceptual Reaction Scheme:
Caption: SN2 displacement of chloride in this compound.
Comparative Analysis:
While this compound provides a direct route to certain chiral amino acids, other methods for asymmetric amino acid synthesis exist, each with its own advantages and disadvantages.
| Method | Starting Material | Key Transformation | Typical Yield | Typical Enantiomeric Excess (e.e.) | Advantages | Disadvantages |
| From this compound | This compound | Nucleophilic Substitution | Moderate to Good | High (>95%) | Stereospecific, readily available starting material. | Limited to specific substitution patterns. |
| Asymmetric Hydrogenation | α,β-Unsaturated Esters | Chiral Catalyst (e.g., Rh-DuPhos) | High | High (>98%) | Broad substrate scope, high efficiency. | Requires specialized catalysts and high-pressure equipment. |
| Chiral Auxiliary Methods | Glycine Derivatives | Alkylation with Chiral Auxiliary | Good to High | High (>98%) | Reliable and predictable stereocontrol. | Requires additional steps for auxiliary attachment and removal. |
Asymmetric hydrogenation and the use of chiral auxiliaries often provide higher yields and enantioselectivities for a broader range of β-amino acids.[3] However, the use of this compound can be advantageous for specific target molecules where the required substitution pattern aligns with this starting material, offering a more direct and potentially cost-effective route.
Experimental Protocols
While specific experimental data for reactions utilizing this compound is limited in publicly available literature, a reliable protocol for the synthesis of its enantiomer, (S)-2-Chlorosuccinic acid, from (S)-aspartic acid has been well-documented. This procedure can be adapted for the synthesis of the (R)-enantiomer starting from (R)-aspartic acid.
Protocol: Synthesis of this compound from (R)-Aspartic Acid
This protocol is adapted from a patented procedure for the synthesis of the (S)-enantiomer and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
(R)-Aspartic acid
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Deionized Water
-
Diethyl Ether
-
Sodium Sulfate (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend (R)-aspartic acid in deionized water.
-
Acidification: Cool the suspension in an ice-salt bath and slowly add concentrated hydrochloric acid while maintaining the temperature below 0 °C.
-
Diazotization: Slowly add a solution of sodium nitrite in deionized water via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. Vigorous stirring is crucial during this step.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for several hours. The reaction progress can be monitored by TLC or HPLC.
-
Workup: Once the reaction is complete, allow the mixture to warm to room temperature. Extract the aqueous solution multiple times with diethyl ether.
-
Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification: The crude product can be further purified by recrystallization.
Expected Yield: Based on the synthesis of the (S)-enantiomer, yields in the range of 70-85% can be anticipated.
Workflow Diagram:
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-2-Chlorosuccinic Acid
For the diligent researcher, scientist, or drug development professional, the commitment to safety and environmental stewardship extends beyond the benchtop. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory best practices. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-2-Chlorosuccinic acid, ensuring the protection of personnel and the environment. Our focus is not just on the "how," but the "why," empowering you with the knowledge to make informed decisions in your laboratory.
Understanding the Hazard Profile of this compound
This compound (CAS RN: 3972-40-5) is a corrosive organic compound that poses significant health risks upon contact.[1] It can cause severe skin burns and serious eye damage.[1][2] As a chlorinated organic acid, its disposal requires specific procedures to mitigate its hazardous properties and comply with environmental regulations.
| Property | Value | Source |
| Molecular Formula | C4H5ClO4 | [3] |
| Molecular Weight | 152.53 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Hazards | Corrosive, Causes severe skin burns and serious eye damage | [1][2] |
| UN Number | 3261 | [1] |
The Cardinal Rule: Segregation of Halogenated Waste
The cornerstone of proper chemical waste management lies in meticulous segregation. This compound is a halogenated organic compound due to the presence of a chlorine atom. Halogenated and non-halogenated waste streams are treated and disposed of differently, with halogenated waste typically requiring incineration at high temperatures to ensure complete destruction and prevent the formation of toxic byproducts.[3] Co-mingling halogenated waste with non-halogenated solvents can lead to the entire container being classified and treated as the more hazardous and costly halogenated waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and subsequent steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol is designed to be a comprehensive guide. However, always consult and adhere to your institution's specific Chemical Hygiene Plan and local regulations.[5]
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
Your safety is paramount. Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes, which can cause severe eye damage.[2]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.
-
Protective Clothing : A lab coat should be worn to protect your clothing and skin from potential contamination.
Part 2: Waste Collection and Container Management
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Select the Correct Waste Container : Use a designated, properly labeled container for "Halogenated Organic Waste" or "Chlorinated Organic Acids." These containers should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (Corrosive). Include the date when the first waste is added to the container.
-
Transferring Waste : Carefully transfer the this compound waste into the designated container. If it is a solid, use a scoop or spatula. If it is a liquid, pour slowly and carefully to avoid splashing. For solutions, also indicate the solvent used on the label.
-
Container Closure : Keep the waste container securely closed at all times, except when adding waste.
Part 3: Potential Pre-Treatment: Neutralization (Use with Caution)
Neutralization can be a valuable step to reduce the corrosivity of the waste before disposal. However, this should only be performed if it is part of your institution's approved procedures and you have the proper training and equipment. The reaction of an acid with a base is exothermic, and for a chlorinated compound, there could be other reaction pathways.
Objective : To adjust the pH of the waste to a neutral range (typically 6-8).
Materials :
-
Weak base (e.g., sodium bicarbonate or sodium carbonate solution)
-
pH paper or a calibrated pH meter
-
Stir bar and stir plate
-
Large beaker
Procedure :
-
Work in a well-ventilated fume hood.
-
If the this compound is in a solvent, ensure the solvent is compatible with the neutralization process.
-
Slowly and with constant stirring, add a weak base to the acidic waste. Never add water to concentrated acid .[6]
-
Monitor the pH of the solution regularly.
-
Continue adding the base in small increments until the pH is in the neutral range.
-
Allow the neutralized solution to cool before transferring it to the halogenated waste container.
Causality : Neutralizing the acid reduces its immediate corrosive hazard, making it safer to handle and store before final disposal. However, it is critical to understand that neutralization does not remove the "halogenated" characteristic of the waste, which dictates its ultimate disposal method (incineration).
Part 4: Storage and Final Disposal
-
Storage : Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.
-
EPA Regulations : Under the Resource Conservation and Recovery Act (RCRA), corrosive wastes are assigned the EPA hazardous waste code D002.[7][8] Depending on the specific circumstances and any other chemicals present, other waste codes may apply. Your EHS office will determine the final, correct waste codes.
Conclusion: A Culture of Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's properties, adhering to proper segregation and labeling protocols, and following a systematic disposal procedure, researchers can ensure they are not only protecting themselves and their colleagues but also contributing to a safer and more sustainable scientific community.
References
-
Chem Service. (2017-04-13). SAFETY DATA SHEET: Chlorosuccinic acid. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107520, Chlorosuccinic acid, (R)-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Waste Code. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Spark TLC. (2024-01-23). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
Quora. (2019-08-31). What acid is best to neutralize chlorine bleach?. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-12-01). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Navigating the Corrosive Landscape: A Guide to Safely Handling (R)-2-Chlorosuccinic Acid
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the path to discovery is paved with meticulous attention to safety, especially when handling reactive chemical entities. (R)-2-Chlorosuccinic acid, a valuable building block in organic synthesis, demands such respect. Its corrosive nature necessitates a comprehensive understanding of appropriate handling protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, experience-driven insights into the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe management of this compound.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[1] The acidic and chlorinated nature of the molecule dictates the need for a multi-faceted protective strategy. The primary routes of exposure are through direct contact with the skin and eyes, as well as inhalation of its dust particles, which can react with moisture in the respiratory tract.[2] Therefore, the selection of PPE is not merely a procedural formality but a critical barrier against irreversible tissue damage.[3]
Hazard Profile of this compound
| Hazard Classification | Category | Description | Source |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns. | [1] |
| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage, with a risk of permanent blindness. | [1] |
| Corrosive to Metals | 1 | May be corrosive to metals. | |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation. |
The Essential Armor: Your Personal Protective Equipment Protocol
A proactive and informed approach to PPE is the cornerstone of safe laboratory practice. The following is a step-by-step guide to the selection and use of appropriate protective gear when handling this compound.
Step 1: Eye and Face Protection - The First Line of Defense
Given the severe eye damage potential, standard safety glasses are insufficient.[4]
-
Primary Protection: Chemical safety goggles are mandatory to provide a seal around the eyes, protecting against dust and potential splashes.[2][4]
-
Secondary Protection: For tasks with a higher risk of splashing, such as when preparing solutions, a face shield should be worn in conjunction with safety goggles.[2][4][5] A face shield alone does not offer adequate eye protection.[2]
Step 2: Hand Protection - Preventing Dermal Contact
The corrosive nature of this compound necessitates the use of chemical-resistant gloves.
-
Glove Selection: Nitrile or neoprene gloves are generally recommended for handling corrosive substances.[6] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times for chlorinated organic compounds.
-
Proper Technique: Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, do so without touching the outer contaminated surface with bare skin.
Step 3: Body Protection - Shielding Against Spills and Splashes
To prevent skin contact, appropriate body protection is essential.[6]
-
Laboratory Coat: A chemical-resistant lab coat is the minimum requirement.
-
Enhanced Protection: For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[4][5] Ensure that clothing covers the entire body, including arms and legs.[6]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting. For added protection against spills, chemical-resistant shoe covers or boots can be utilized.[6]
Step 4: Respiratory Protection - Guarding Against Inhalation
This compound is a solid, and its dust can be harmful if inhaled.[2]
-
Engineering Controls: The primary method for controlling respiratory hazards is to handle the compound within a certified chemical fume hood.[2][7] This provides a ventilated enclosure to capture dust and vapors.
-
Respiratory Equipment: If a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. A written respiratory protection program should be in place if respirators are required.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow minimizes the risk of exposure and ensures a controlled environment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and compliance with regulations.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) for collecting solid this compound waste.[8]
-
Labeling: The container must be affixed with a "Hazardous Waste" label detailing the contents, including the full chemical name.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[1] It should also be kept separate from bases and other reactive chemicals.[9]
Disposal Procedure
-
Professional Disposal: The standard and safest method for the disposal of this compound is through a licensed waste disposal company.[1][8]
-
Neutralization (Use with Extreme Caution): While acids can be neutralized with a mild base, this process can generate heat and should only be performed by trained personnel with explicit approval from their institution's Environmental Health & Safety (EHS) department.[10][11]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.[1]
By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, minimizing risks and fostering a culture of safety and scientific excellence.
References
-
Chem Service. (2017). SAFETY DATA SHEET: Chlorosuccinic acid. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. [Link]
-
Chemsafe. (2025). 10 Tips Working Safely with corrosives. [Link]
-
The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. [Link]
-
USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
-
Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. [Link]
-
OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
United States Department of Agriculture. (n.d.). 5026: The Use of Chlorine Materials in Organic Production and Handling. [Link]
-
KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. [Link]
-
Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. [Link]
-
denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
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OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK. [Link]
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Lab Manager. (2025). Best Practices for Storing and Handling Corrosive Liquids in the Lab. [Link]
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Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]
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Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]
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- 4. chemsafe.ie [chemsafe.ie]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
